Product packaging for (E)-Osmundacetone(Cat. No.:CAS No. 123694-03-1)

(E)-Osmundacetone

Cat. No.: B1244309
CAS No.: 123694-03-1
M. Wt: 178.18 g/mol
InChI Key: YIFZKRGUGKLILR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-3,4-Dihydroxybenzylideneacetone has been reported in Peltigera dolichorrhiza, Phellinus igniarius, and Inonotus obliquus with data available.
isolated from Chaga (Inonotus obliquus);  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1244309 (E)-Osmundacetone CAS No. 123694-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZKRGUGKLILR-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703309
Record name Osmundacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123694-03-1
Record name Osmundacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(E)-Osmundacetone: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone, is a naturally occurring phenolic compound.[1] It has been isolated from various plant sources, including Elsholtzia ciliata, Osmundae Rhizoma, and Phellinus igniarius.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a phenolic ketone with a chemical structure characterized by a dihydroxyphenyl group attached to a butenone moiety. Its properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₀O₃[4]
Molecular Weight 178.18 g/mol [5]
IUPAC Name 4-(3,4-dihydroxyphenyl)but-3-en-2-one[1]
Synonyms Osmundacetone, 3,4-Dihydroxybenzalacetone[1]
CAS Number 37079-84-8[4]
Melting Point 176 °C[4]
Boiling Point 382.5 ± 32.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Flash Point 199.3 ± 21.6 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological effects, including neuroprotective, anti-cancer, anti-inflammatory, and anti-angiogenic activities. These effects are mediated through the modulation of several key signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties against oxidative stress-induced neuronal cell death.[1][6] In studies using HT22 hippocampal cells, it protects against glutamate-induced toxicity by reducing reactive oxygen species (ROS) accumulation, inhibiting intracellular calcium overload, and preventing apoptosis.[1][6][7]

The underlying mechanism involves the activation of cellular defense systems and the suppression of pro-apoptotic signaling.[1][8] this compound stimulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70).[1][8] Furthermore, it significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinases, which are activated during oxidative stress.[1][6] In animal models of cerebral ischemia-reperfusion injury, this compound mitigates brain tissue damage by activating the Nrf2/HO-1 pathway.[9]

G Glutamate Excess Glutamate OxidativeStress Oxidative Stress (ROS Accumulation, Ca²+ Influx) Glutamate->OxidativeStress MAPKs MAPK Activation (p-JNK, p-ERK, p-p38) OxidativeStress->MAPKs Apoptosis Apoptosis & Neuronal Cell Death MAPKs->Apoptosis Osmundacetone This compound Osmundacetone->OxidativeStress Inhibits Osmundacetone->MAPKs Inhibits Nrf2 Nrf2 Pathway Activation Osmundacetone->Nrf2 Neuroprotection Neuroprotection Osmundacetone->Neuroprotection AntioxidantEnzymes Expression of HO-1, HSP70 Nrf2->AntioxidantEnzymes AntioxidantEnzymes->OxidativeStress Reduces AntioxidantEnzymes->Neuroprotection

Caption: Neuroprotective signaling pathway of this compound.

Anti-Cancer Activity

This compound has shown promise as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).[3] It selectively inhibits the proliferation of A549 and H460 cancer cells, induces G2/M cell cycle arrest, and suppresses tumor growth in mouse xenograft models.[3]

The mechanism of its anti-cancer effect is linked to the modulation of mitochondrial metabolism.[3][10] this compound hijacks the glutamine/glutamate/α-ketoglutarate (α-KG) metabolic axis by downregulating the enzyme glutamate dehydrogenase 1 (GLUD1).[3] This leads to reduced levels of α-KG and NADH, disorganization of the mitochondrial ultrastructure, a decrease in mitochondrial membrane potential, and ultimately, reduced ATP production via oxidative phosphorylation (OXPHOS).[3]

G Osmundacetone This compound GLUD1 GLUD1 Expression Osmundacetone->GLUD1 Downregulates GlutamineMetabolism Glutamine → Glutamate → α-KG GLUD1->GlutamineMetabolism Metabolites Reduced α-KG & NADH GlutamineMetabolism->Metabolites Mitochondria Mitochondrial Dysfunction (↓ Membrane Potential) Metabolites->Mitochondria OXPHOS Reduced OXPHOS & ATP Production Mitochondria->OXPHOS Proliferation Cancer Cell Proliferation OXPHOS->Proliferation Inhibits

Caption: Anti-cancer mechanism of this compound in NSCLC.

Anti-Angiogenic and Other Activities

This compound also inhibits angiogenesis, a critical process in tumor growth and metastasis. In a study on infantile hemangiomas, it was found to suppress the proliferation of hemangioma endothelial cells (HemECs) and induce apoptosis.[11] This effect is mediated by the induction of caspases and the reduction of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Matrix Metalloproteinase-9 (MMP9) expression.[11] Additionally, it has been investigated for its therapeutic potential in rheumatoid arthritis, where it inhibits osteoclastogenesis.[12]

Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, and metabolism of this compound. After oral administration, it is rapidly absorbed, reaching peak plasma concentration (Cmax) at approximately 0.25 hours.[13] The half-life is reported to be around 5.20 hours.[13] A total of 30 metabolites have been identified in plasma, urine, and feces, indicating extensive metabolism.[13]

ParameterValueReference
Tmax (Peak Time) 0.25 h[13]
Cmax (Peak Concentration) 3283.33 µg/L[13]
T₁/₂ (Half-life) 5.20 h[13]
Vd (Apparent Volume of Distribution) 127.96 L/kg[13]

Experimental Protocols

The evaluation of this compound's properties involves a range of standardized experimental procedures.

Isolation and Quantification
  • Isolation : this compound is typically isolated from the dried aerial parts of plants like E. ciliata.[1] The process involves extraction with a solvent such as methanol, followed by partitioning with ethyl acetate (EtOAc). The compound is then purified from the EtOAc fraction using silica gel column chromatography.[1][2]

  • Quantification (HPLC) : A High-Performance Liquid Chromatography (HPLC) method has been established for its quantification.[2]

    • Column : Kromasil C18 (4.6 mm x 250 mm, 5 µm).[2]

    • Mobile Phase : Acetonitrile-0.1% phosphoric acid (17:83).[2]

    • Detection Wavelength : 332 nm.[2]

    • Flow Rate : 1.0 mL/min.[2]

In Vitro Assays

A general workflow for assessing the in vitro activity of this compound is depicted below.

G Start Compound Isolation & Characterization CellCulture Cell Line Culture (e.g., HT22, A549) Start->CellCulture Treatment Treatment with this compound ± Stimulus (e.g., Glutamate) CellCulture->Treatment Viability Cell Viability Assay (MTT, CCK-8) Treatment->Viability Mechanism Mechanistic Assays Treatment->Mechanism Data Data Analysis & Interpretation Viability->Data ROS ROS/Oxidative Stress (DPPH, DCFH-DA) Mechanism->ROS Apoptosis Apoptosis Assay (Hoechst, Annexin V) Mechanism->Apoptosis WesternBlot Protein Expression (Western Blot) Mechanism->WesternBlot ROS->Data Apoptosis->Data WesternBlot->Data

Caption: General workflow for in vitro evaluation of this compound.

  • Cell Viability Assay : HT22 neuronal cells are seeded in 96-well plates. After adherence, they are treated with various concentrations of this compound with or without an insulting agent like glutamate (5 mM). Cell viability is assessed after 24 hours using assays like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

  • DPPH Radical Scavenging Assay : The antioxidant activity is measured by the ability of this compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The discoloration of the DPPH solution is measured spectrophotometrically, and the IC₅₀ value is calculated. The IC₅₀ for DPPH scavenging by this compound is 7.88 ± 0.02 μM.[1]

  • Reactive Oxygen Species (ROS) Assay : Intracellular ROS levels are detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). Cells are treated, stained with the probe, and the fluorescence intensity is measured to quantify ROS levels.[1]

  • Apoptosis Detection : Apoptosis is assessed through multiple methods. Chromatin condensation, a hallmark of apoptosis, is visualized by staining cells with Hoechst 33342.[1] The percentage of apoptotic cells can be quantified using an image-based apoptosis detection kit with Annexin V and propidium iodide staining.[1]

  • Western Blotting : To investigate the effect on signaling pathways, cells are lysed after treatment, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the expression and phosphorylation levels of target proteins such as MAPKs (JNK, ERK, p38), HO-1, and HSP70.[1]

In Vivo Studies
  • Cerebral Ischemia-Reperfusion (I/R) Injury Model : In rats, cerebral I/R injury is induced, followed by treatment with this compound. After a reperfusion period (e.g., 24 hours), neurological impairment, cerebral infarct size, and pathological changes in brain tissue are assessed.[9]

  • Tumor Xenograft Model : To evaluate anti-cancer efficacy in vivo, human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.[3]

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its well-defined chemical structure and multifaceted biological activities, particularly its neuroprotective and anti-cancer effects, make it a strong candidate for further investigation in drug discovery and development. The established experimental protocols for its isolation, quantification, and biological evaluation provide a solid foundation for future research into its therapeutic potential.

References

(E)-Osmundacetone Biosynthetic Pathway in Osmunda japonica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Osmundacetone is a C13-norisoprenoid, a class of apocarotenoids that contribute to the flavor and fragrance of many plants and possess various biological activities. While the biosynthetic pathway of this compound has not been explicitly elucidated in the fern Osmunda japonica, this technical guide outlines the putative pathway based on the well-established biosynthesis of C13-norisoprenoids in other plant species. This document provides a comprehensive overview of the likely enzymatic steps, precursor molecules, and detailed experimental protocols for researchers aiming to investigate this pathway in O. japonica. The guide is intended to serve as a foundational resource for future research into the biochemistry and potential biotechnological applications of this compound.

Introduction

C13-norisoprenoids are a diverse group of secondary metabolites derived from the oxidative cleavage of carotenoids. These compounds are of significant interest due to their potent aromatic properties and a wide range of biological activities, including anti-inflammatory and neuroprotective effects. This compound, a ketone identified in various plants, is one such C13-norisoprenoid. Its presence has been confirmed in the rhizomes of Osmunda japonica, a species of fern with traditional medicinal uses. Understanding the biosynthetic origin of this compound in this fern is crucial for exploring its physiological role and for developing biotechnological methods for its production.

This guide details the proposed biosynthetic pathway of this compound in O. japonica, summarizes relevant quantitative data, and provides in-depth experimental protocols for key analytical and biochemical procedures.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur through the oxidative cleavage of C40 carotenoid precursors. This process is primarily catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).

Precursor Carotenoids

The initial substrates for the biosynthesis of C13-norisoprenoids are carotenoids, which are synthesized in plastids. While the specific carotenoid profile of Osmunda japonica has not been extensively studied, research on other fern species indicates that the primary carotenoids are lutein and β-carotene.[1] Other common carotenoids in ferns that could potentially serve as precursors include violaxanthin and neoxanthin.[1]

Key Enzymes: Carotenoid Cleavage Dioxygenases (CCDs)

The central enzymatic step in the formation of C13-norisoprenoids is the oxidative cleavage of specific double bonds within the carotenoid backbone by CCDs. Plant CCDs are categorized into several families, with CCD1 and CCD4 being primarily responsible for the production of C13-norisoprenoids. These enzymes typically cleave the 9,10 and 9',10' double bonds of various carotenoid substrates.

The cleavage of a C40 carotenoid at the 9,10 and 9',10' positions would yield two molecules of a C13 ketone or aldehyde and a C14 dialdehyde. The specific structure of the resulting C13-norisoprenoid depends on the structure of the precursor carotenoid's end rings.

Quantitative Data

While data on the enzymatic kinetics of the this compound biosynthetic pathway in Osmunda japonica is not currently available, the following tables summarize the known quantitative data for this compound content in the plant and the typical carotenoid composition found in ferns.

Table 1: Content of this compound in Osmunda japonica

Plant PartMethodContent (% of dry weight)Reference
RhizomesHPLC0.0267% - 0.0517%[2]

Table 2: Major Carotenoid Composition in Various Fern Species

CarotenoidAverage Content (µg/g dry weight) in fiddleheadsReference
Lutein148.8[1]
β-Carotene112.7[1]
Violaxanthin52.8[1]
Neoxanthin34.6[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway in Osmunda japonica.

Protocol 1: Carotenoid Extraction and Analysis by HPLC

This protocol describes the extraction and quantification of carotenoid precursors from O. japonica tissues.

Materials:

  • Fresh or freeze-dried O. japonica tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone with 0.1% BHT (butylated hydroxytoluene)

  • Petroleum ether

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a C30 column and a photodiode array (PDA) detector

  • Carotenoid standards (β-carotene, lutein, violaxanthin, neoxanthin)

  • Mobile phase solvents (e.g., methanol, methyl tert-butyl ether, water)

Procedure:

  • Grind 1-2 g of fresh tissue (or 0.1-0.2 g of freeze-dried tissue) to a fine powder in a mortar with liquid nitrogen.

  • Extract the powder with 10 mL of cold acetone (with 0.1% BHT) by vortexing for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collect the supernatant and repeat the extraction of the pellet twice more.

  • Combine the acetone extracts and add an equal volume of petroleum ether and 0.5 volumes of saturated NaCl solution in a separatory funnel.

  • Mix gently and allow the phases to separate.

  • Collect the upper petroleum ether phase containing the carotenoids.

  • Wash the petroleum ether phase twice with distilled water.

  • Dry the petroleum ether extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Resuspend the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or the initial mobile phase).

  • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

  • Separate and quantify the carotenoids using an HPLC system equipped with a C30 column and a PDA detector.[3][4] A gradient of mobile phases such as methanol, methyl tert-butyl ether, and water is commonly used.[3][4]

  • Identify carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

  • Quantify the carotenoids by creating a standard curve for each compound.

Protocol 2: Identification and Cloning of CCD Genes

This protocol outlines the steps to identify and clone putative CCD genes from O. japonica.

Materials:

  • O. japonica tissue (e.g., young fronds, rhizomes)

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • Degenerate primers designed from conserved regions of known plant CCD1 and CCD4 genes

  • Taq DNA polymerase and PCR reagents

  • Gel electrophoresis equipment

  • Gel extraction kit

  • Cloning vector (e.g., pGEM-T Easy)

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotics

Procedure:

  • Extract total RNA from O. japonica tissue using a commercial kit, following the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Perform PCR using the synthesized cDNA as a template and degenerate primers designed to target conserved regions of plant CCD1 and CCD4 genes.

  • Analyze the PCR products by agarose gel electrophoresis.

  • Excise the DNA fragments of the expected size from the gel and purify them using a gel extraction kit.

  • Ligate the purified PCR products into a cloning vector.

  • Transform the ligation mixture into competent E. coli cells.

  • Plate the transformed cells on selective LB agar plates and incubate overnight.

  • Select individual colonies and perform plasmid DNA extraction.

  • Sequence the inserted DNA fragments to identify putative CCD gene fragments.

  • Use the obtained sequences to design gene-specific primers for 5' and 3' RACE (Rapid Amplification of cDNA Ends) to obtain the full-length cDNA sequences.

Protocol 3: Heterologous Expression and Purification of Recombinant CCD Protein

This protocol describes the expression of a putative O. japonica CCD gene in E. coli and the purification of the recombinant protein.

Materials:

  • Expression vector (e.g., pET vector with a His-tag)

  • Competent E. coli expression strain (e.g., BL21(DE3))

  • LB broth with appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitors)

  • Sonicator

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE equipment

Procedure:

  • Clone the full-length coding sequence of the putative CCD gene into an expression vector.

  • Transform the expression construct into a suitable E. coli expression strain.

  • Inoculate a starter culture of the transformed cells in LB broth with the appropriate antibiotic and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Centrifuge the lysate to pellet the cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the recombinant protein with elution buffer.

  • Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the protein.

  • Dialyze the purified protein against a suitable storage buffer.

Protocol 4: In Vitro Enzyme Assay of Recombinant CCD

This protocol details the procedure to determine the enzymatic activity and substrate specificity of the purified recombinant CCD protein.

Materials:

  • Purified recombinant CCD protein

  • Carotenoid substrates (e.g., β-carotene, lutein, zeaxanthin, violaxanthin, neoxanthin) dissolved in an organic solvent (e.g., acetone)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM FeSO4, 2 mM ascorbate, 20 µg/mL catalase)

  • Detergent (e.g., Triton X-100)

  • Ethyl acetate

  • GC-MS or HPLC system for product analysis

Procedure:

  • Prepare the carotenoid substrate solution by dissolving the carotenoid in a small amount of acetone and then diluting it in the assay buffer containing a detergent to aid in solubilization.

  • Set up the reaction mixture containing the assay buffer, the carotenoid substrate, and the purified recombinant CCD enzyme.

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) in the dark.

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Extract the reaction products by vortexing and then centrifuging to separate the phases.

  • Collect the upper ethyl acetate phase.

  • Repeat the extraction twice.

  • Combine the ethyl acetate extracts and evaporate the solvent under a stream of nitrogen.

  • Resuspend the residue in a suitable solvent for analysis.

  • Analyze the reaction products by GC-MS or HPLC to identify and quantify the C13-norisoprenoid products, including this compound.

  • A control reaction without the enzyme should be run in parallel to account for any non-enzymatic degradation of the substrate.

Protocol 5: Analysis of this compound by GC-MS

This protocol describes the analysis of this compound and other volatile C13-norisoprenoids from O. japonica tissues or from in vitro enzyme assays.

Materials:

  • Plant tissue extract or enzyme assay extract

  • Solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB) or liquid-liquid extraction solvents

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • This compound standard (if available)

Procedure:

  • For plant tissues, homogenize the sample and extract the volatile compounds using SPME or solvent extraction. For SPME, place the homogenized tissue in a sealed vial and expose the SPME fiber to the headspace for a defined period.

  • For in vitro assay extracts, the dried extract can be directly redissolved in a suitable solvent for injection.

  • Inject the sample into the GC-MS system.

  • Use a temperature program for the GC oven that allows for the separation of the volatile compounds. A typical program might start at 40°C and ramp up to 250°C.

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard or with a library spectrum (e.g., NIST).

  • Quantification can be performed using an internal standard and creating a calibration curve.

Visualizations

The following diagrams illustrate the putative biosynthetic pathway and key experimental workflows.

G Figure 1. Putative Biosynthetic Pathway of this compound cluster_0 Carotenoid Precursors cluster_1 Enzymatic Cleavage cluster_2 Products Beta_Carotene β-Carotene CCD Carotenoid Cleavage Dioxygenase (CCD1/CCD4) Beta_Carotene->CCD Lutein Lutein Lutein->CCD Other_Carotenoids Other Carotenoids (e.g., Zeaxanthin, Violaxanthin) Other_Carotenoids->CCD Osmundacetone This compound CCD->Osmundacetone Other_Norisoprenoids Other C13-Norisoprenoids CCD->Other_Norisoprenoids C14_Dialdehyde C14-Dialdehyde CCD->C14_Dialdehyde

Caption: Putative pathway for this compound biosynthesis.

G Figure 2. Experimental Workflow for CCD Gene Characterization RNA_Extraction RNA Extraction from O. japonica cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR with Degenerate Primers cDNA_Synthesis->PCR_Amplification Cloning_Sequencing Cloning and Sequencing PCR_Amplification->Cloning_Sequencing Full_Length_CCD Obtain Full-Length CCD Gene (RACE) Cloning_Sequencing->Full_Length_CCD Heterologous_Expression Heterologous Expression in E. coli Full_Length_CCD->Heterologous_Expression Protein_Purification Protein Purification (Affinity Chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with Carotenoid Substrates Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS/HPLC) Enzyme_Assay->Product_Analysis

Caption: Workflow for CCD gene identification and characterization.

G Figure 3. Analytical Workflow for Norisoprenoid Analysis Sample_Preparation Sample Preparation (Plant Tissue or Assay Extract) Extraction Extraction (SPME or Solvent Extraction) Sample_Preparation->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Data_Acquisition Data Acquisition (Mass Spectra & Retention Times) GC_MS_Analysis->Data_Acquisition Compound_Identification Compound Identification (Library/Standard Comparison) Data_Acquisition->Compound_Identification Quantification Quantification (Internal Standard) Compound_Identification->Quantification

Caption: Workflow for the analysis of C13-norisoprenoids.

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating the biosynthetic pathway of this compound in Osmunda japonica. The proposed pathway, based on the well-characterized C13-norisoprenoid biosynthesis in other plants, suggests that this compound is likely derived from the enzymatic cleavage of carotenoid precursors such as lutein and β-carotene by Carotenoid Cleavage Dioxygenases.

Future research should focus on the following areas:

  • Comprehensive Carotenoid Profiling: A detailed analysis of the carotenoid composition in various tissues of O. japonica at different developmental stages is needed to definitively identify the endogenous precursors of this compound.

  • Identification and Characterization of O. japonica CCDs: The identification, cloning, and functional characterization of CCD enzymes from O. japonica are essential to confirm their role in this compound biosynthesis and to determine their substrate specificity and kinetic properties.

  • In Vivo Pathway Elucidation: Stable isotope labeling studies could be employed to trace the metabolic flux from carotenoid precursors to this compound within the plant, providing direct evidence for the proposed pathway.

  • Regulation of Biosynthesis: Investigating the transcriptional regulation of CCD genes in response to developmental cues and environmental stimuli will provide insights into how the production of this compound is controlled in O. japonica.

The protocols and information provided in this guide are intended to facilitate these future research endeavors, which will ultimately contribute to a deeper understanding of the biochemistry of this medicinally important fern and may open avenues for the biotechnological production of valuable C13-norisoprenoids.

References

(E)-Osmundacetone: A Technical Guide on its Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the neuroprotective mechanism of (E)-Osmundacetone. It details the molecular pathways influenced by this compound, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its function in neuronal cells.

Core Mechanism of Action in Neuronal Protection

This compound (OAC), also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a natural phenolic compound that has demonstrated significant neuroprotective properties against oxidative stress-induced neuronal cell death.[1][2] Its mechanism is multifaceted, involving direct antioxidant activity, the potentiation of endogenous antioxidant systems, modulation of stress-activated signaling cascades, and inhibition of apoptotic pathways.

This compound functions as a potent antioxidant.[1] It directly mitigates oxidative stress by scavenging free radicals, a capability quantified by its 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity.[1] In cellular models, treatment with OAC leads to a significant reduction in the accumulation of intracellular reactive oxygen species (ROS) following an oxidative insult, such as exposure to excessive glutamate.[1][3][4]

A primary mechanism of OAC's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[1][5][6]

  • Upregulation of Nrf2: OAC treatment increases the mRNA expression of Nrf2.[7]

  • Downregulation of Keap1: It concurrently decreases the expression of Kelch-like ECH-associated protein 1 (Keap1), a repressor protein that targets Nrf2 for degradation.[5][7]

  • Induction of Cytoprotective Genes: The resulting stabilization and nuclear translocation of Nrf2 leads to the enhanced expression of downstream cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][4][7]

  • PI3K/Akt Dependence: The activation of the Nrf2 pathway by OAC has been shown to be mediated through the PI3K/Akt signaling cascade.[1]

This activation triggers a robust self-defense mechanism within neuronal cells, enhancing their resilience to oxidative damage.[1][2]

Nrf2_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OAC This compound PI3K PI3K OAC->PI3K Activates Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits / Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription NQO1 NQO1 ARE->NQO1 Induces Transcription MAPK_Inhibition_Pathway cluster_mapk MAPK Cascade Glutamate Glutamate / Oxidative Stress JNK p-JNK Glutamate->JNK ERK p-ERK Glutamate->ERK p38 p-p38 Glutamate->p38 OAC This compound OAC->JNK Inhibits OAC->ERK Inhibits OAC->p38 Inhibits Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis p38->Apoptosis Overall_Neuroprotection_Mechanism cluster_actions cluster_effects OAC This compound Reduce_ROS Reduce ROS OAC->Reduce_ROS Activate_Nrf2 Activate Nrf2 Pathway OAC->Activate_Nrf2 Inhibit_MAPK Inhibit MAPK Phosphorylation OAC->Inhibit_MAPK Decrease_Oxidative_Stress Decreased Oxidative Stress Reduce_ROS->Decrease_Oxidative_Stress Increase_Antioxidants Increased Antioxidant Enzymes (HO-1, NQO1) Activate_Nrf2->Increase_Antioxidants Inhibit_Apoptosis_Signal Inhibited Pro-Apoptotic Signaling Inhibit_MAPK->Inhibit_Apoptosis_Signal Neuronal_Survival Neuronal Survival & Protection Decrease_Oxidative_Stress->Neuronal_Survival Increase_Antioxidants->Neuronal_Survival Inhibit_Apoptosis_Signal->Neuronal_Survival Experimental_Workflow cluster_assays 4. Perform Assays A 1. Culture HT22 Neuronal Cells B 2. Treat Cells: - Control - Glutamate only - Glutamate + this compound A->B C 3. Incubate for 24 hours B->C D Cell Viability (MTT) C->D E ROS Measurement (DCF-DA) C->E F Apoptosis Analysis (Annexin V) C->F G Western Blot (MAPK, HO-1, etc.) C->G H 5. Data Analysis & Interpretation D->H E->H F->H G->H

References

(E)-Osmundacetone: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a naturally occurring phenolic compound that has garnered significant interest for its potent antioxidant activities. This technical guide provides an in-depth overview of its antioxidant properties, detailing the underlying mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. A key measure of its radical scavenging ability is the half-maximal inhibitory concentration (IC50) against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

AssayIC50 Value (μM)Source
DPPH Radical Scavenging Activity7.88 ± 0.02[1]

This low IC50 value indicates a high antioxidant potency, comparable to other well-known antioxidant compounds.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that enhance the cellular antioxidant defense systems.

Neuroprotection Against Oxidative Stress

In neuronal cells, excessive glutamate can induce excitotoxicity and oxidative stress, leading to cell death, a process implicated in various neurodegenerative diseases.[1][2] this compound has demonstrated a significant neuroprotective effect against glutamate-induced oxidative toxicity in HT22 hippocampal cells.[1][2][3]

The protective mechanism involves several key actions:

  • Reduction of Reactive Oxygen Species (ROS): this compound treatment significantly diminishes the accumulation of intracellular ROS induced by glutamate.[1][2][4]

  • Upregulation of Antioxidant Enzymes: It stimulates the expression of crucial stress-response enzymes, including heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70), which play a vital role in the cellular self-defense mechanism against oxidative stress.[1][2][3][4]

  • Inhibition of Apoptosis: By mitigating oxidative stress, this compound prevents downstream apoptotic events such as chromatin condensation and excessive intracellular calcium accumulation.[1][2][3]

  • Modulation of MAPK Signaling: The compound significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinases, which are activated in response to cellular stress and can lead to apoptosis.[1][2][3][4]

cluster_cellular_response Cellular Response cluster_defense Cellular Defense Glutamate Excess Glutamate ROS ROS Accumulation Glutamate->ROS induces OAC This compound OAC->ROS inhibits MAPK MAPK Phosphorylation (JNK, ERK, p38) OAC->MAPK inhibits HO1 HO-1 Expression OAC->HO1 stimulates HSP70 HSP70 Expression OAC->HSP70 stimulates ROS->MAPK activates Apoptosis Apoptosis (Cell Death) MAPK->Apoptosis leads to Survival Neuronal Survival HO1->Survival HSP70->Survival

Fig. 1: Neuroprotective signaling pathway of this compound.
Modulation of the Keap1/Nrf2 Pathway

Recent studies suggest that the antioxidant effects of this compound are also mediated by the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear Factor erythroid 2-Related Factor 2 (Nrf2) pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including HO-1 and quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.[5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OAC This compound Keap1_Nrf2 Keap1-Nrf2 Complex OAC->Keap1_Nrf2 disrupts Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription of

Fig. 2: Modulation of the Keap1/Nrf2 pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the DPPH radical. The reduction of the violet DPPH solution to a stable, light-yellow product is measured spectrophotometrically.[7]

  • Principle: The antioxidant activity is evaluated by measuring the decrease in absorbance of a DPPH solution in the presence of the test compound.

  • Reagents and Materials:

    • This compound (dissolved in a suitable solvent, e.g., ethanol or DMSO)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in ethanol)

    • Ethanol or other suitable solvent

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the this compound dilutions to the wells. A control well should contain the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Cellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS, often using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

  • Principle: H2DCF-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

  • Reagents and Materials:

    • HT22 cells or other suitable cell line

    • Cell culture medium and supplements

    • This compound

    • Glutamate or another ROS inducer

    • H2DCF-DA probe

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Induce oxidative stress by adding glutamate (e.g., 5 mM) and co-incubate with this compound for a further period (e.g., 24 hours).

    • Wash the cells with PBS.

    • Load the cells with H2DCF-DA solution (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

Western Blotting Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in antioxidant signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p-JNK, HO-1, Nrf2). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

  • Reagents and Materials:

    • Cell lysates from treated and untreated cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to target proteins)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Prepare cell lysates from cells treated with this compound and/or an oxidative stressor.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software, normalizing to a loading control protein (e.g., GAPDH or β-actin).

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis start Cell Culture & Treatment with OAC lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer block Blocking transfer->block p_ab Primary Antibody Incubation block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect Chemiluminescent Detection s_ab->detect image Imaging & Densitometry detect->image end Data Analysis image->end

Fig. 3: General workflow for Western Blotting analysis.

References

(E)-Osmundacetone: A Technical Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Osmundacetone, a naturally occurring phenolic ketone, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action involving key signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the molecular pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a bioactive compound that has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies.[1][2] This guide aims to consolidate the current understanding of its anti-inflammatory effects to support its exploration as a potential therapeutic agent.

Quantitative Data on Anti-inflammatory Efficacy

Table 1: Antioxidant Activity of this compound

AssayIC50 Value (µM)Source
DPPH Radical Scavenging7.88 ± 0.02[1]

Note: Further studies are required to determine the precise IC50 values of this compound for the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of target genes, including those encoding for TNF-α, IL-1β, and IL-6. While the precise molecular target of this compound within this pathway is still under investigation, it is hypothesized to interfere with the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB (Nuclear) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_n->Genes Induces Nucleus Nucleus Osmundacetone This compound Osmundacetone->IKK Inhibition (Hypothesized)

Figure 1: Hypothesized Inhibition of the NF-κB Pathway by this compound.
Attenuation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, ultimately resulting in the production of inflammatory mediators. Studies have shown that this compound can significantly suppress the phosphorylation of JNK, ERK, and p38 kinases, thereby attenuating the downstream inflammatory response.[1][2]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream Upstream Kinases Stimuli->Upstream ERK ERK Upstream->ERK JNK JNK Upstream->JNK p38 p38 Upstream->p38 p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p_ERK->TranscriptionFactors p_JNK->TranscriptionFactors p_p38->TranscriptionFactors Inflammation Pro-inflammatory Mediator Production TranscriptionFactors->Inflammation Osmundacetone This compound Osmundacetone->ERK Inhibition Osmundacetone->JNK Inhibition Osmundacetone->p38 Inhibition

Figure 2: Inhibition of the MAPK Signaling Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and the subsequent measurement of inflammatory mediators.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the supernatant using specific ELISA kits following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of each inflammatory mediator by this compound compared to the LPS-only control.

Experimental_Workflow_In_Vitro Start Start: RAW 264.7 Cell Culture Seed Seed cells in 96-well plates Start->Seed Adhere Overnight Adherence Seed->Adhere Pretreat Pre-treat with this compound Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) Collect->Measure Analyze Data Analysis Measure->Analyze End End: Determine % Inhibition Analyze->End

Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol outlines a common in vivo model to assess the anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% in saline)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound treated groups (e.g., 10, 25, 50 mg/kg, p.o.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Compound Administration: Administer the vehicle, this compound, or the positive control drug orally 1 hour before carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its ability to modulate the NF-κB and MAPK signaling pathways. The available data underscore its antioxidant properties and its capacity to suppress key inflammatory kinases. However, to advance its development as a therapeutic, further research is imperative. Specifically, detailed dose-response studies are needed to quantify its inhibitory effects on a broader range of inflammatory mediators. Furthermore, a more in-depth elucidation of its precise molecular targets within the NF-κB and MAPK pathways will be crucial for understanding its mechanism of action and for designing more potent and specific derivatives. In vivo studies in various inflammatory disease models will also be essential to validate its therapeutic efficacy and safety profile. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

(E)-Osmundacetone: A Neuroprotective Agent Against Glutamate-Induced Oxidative Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity and oxidative stress when present in excessive concentrations, leading to neuronal cell death.[1][2][3] This phenomenon is a significant contributor to the pathogenesis of various neurodegenerative disorders.[1][3][4] (E)-Osmundacetone (OAC), a natural compound isolated from Elsholtzia ciliata (Thunb.) Hylander, has emerged as a promising neuroprotective agent against glutamate-induced oxidative toxicity.[1][2][3] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Quantitative Data Summary

The neuroprotective and antioxidant properties of this compound have been quantified in several key experiments. The following tables summarize the significant findings.

Table 1: Antioxidant Activity of this compound

AssayParameterValueReference
DPPH Scavenging ActivityIC₅₀7.88 ± 0.02 μM[1]

Table 2: Neuroprotective Effects of this compound against Glutamate Toxicity in HT22 Cells

ParameterConditionThis compound ConcentrationResultReference
Cell ViabilityGlutamate-induced toxicity2 μMSignificant recovery of cell vitality[1][4]
Reactive Oxygen Species (ROS) AccumulationGlutamate-induced toxicityDose-dependentReduction in ROS levels[1][4]
Intracellular Calcium (Ca²⁺) AccumulationGlutamate-induced toxicity2 μMInhibition of Ca²⁺ accumulation[1][4][5]
Chromatin CondensationGlutamate-induced toxicity2 μMInhibition of chromatin condensation[1][4][5]
ApoptosisGlutamate-induced toxicity2 μMReduction in apoptotic cells[1][4][5]

Table 3: Effect of this compound on Protein Expression and Phosphorylation in Glutamate-Treated HT22 Cells

ProteinEffect of this compoundReference
Heat Shock Protein 70 (HSP70)Increased expression[1][2][3]
Heme Oxygenase-1 (HO-1)Increased expression[1][2][3]
p-JNK (phosphorylated c-Jun N-terminal kinase)Suppressed phosphorylation[1][3]
p-ERK (phosphorylated Extracellular signal-regulated kinase)Suppressed phosphorylation[1][3]
p-p38 (phosphorylated p38 mitogen-activated protein kinase)Suppressed phosphorylation[1][3]
Keap1 (in cerebral ischemia-reperfusion model)Decreased expression[5][6]
Caspase 3 (in cerebral ischemia-reperfusion model)Decreased expression[5][6]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment
  • Cell Line: HT22 immortalized hippocampal cells, which lack ionotropic glutamate receptors, are a common model for studying glutamate-induced oxidative stress.[1]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: To induce glutamate toxicity, HT22 cells are treated with 4-8 mM glutamate for a specified period. For neuroprotection studies, cells are co-treated with glutamate and various concentrations of this compound.[1]

Cell Viability Assay
  • Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability.

  • Procedure:

    • Plate HT22 cells in 96-well plates.

    • After 24 hours, treat the cells with glutamate and/or this compound.

    • Following the treatment period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Method: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) is used to measure intracellular ROS levels.

  • Procedure:

    • Treat cells as described in the cell culture and treatment protocol.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with DCF-DA solution in the dark.

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

Measurement of Intracellular Calcium (Ca²⁺) Levels
  • Method: The fluorescent indicator Fluo-4 AM is used to determine intracellular calcium concentrations.

  • Procedure:

    • Treat cells in a similar manner to the ROS measurement protocol.

    • Load the cells with Fluo-4 AM solution.

    • Measure the fluorescence intensity to quantify the relative changes in intracellular Ca²⁺ levels.

Apoptosis Assays
  • Chromatin Condensation:

    • Method: Hoechst 33342 staining is used to visualize nuclear morphology.

    • Procedure: Stain the treated cells with Hoechst 33342 and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[1]

  • Annexin V and Propidium Iodide (PI) Staining:

    • Method: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Procedure: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol and analyze by flow cytometry.

Western Blot Analysis
  • Purpose: To determine the expression levels of specific proteins involved in the signaling pathways.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA protein assay.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., HSP70, HO-1, total and phosphorylated forms of JNK, ERK, and p38).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily by mitigating oxidative stress and inhibiting apoptosis.

Experimental Workflow for Evaluating Neuroprotective Effects

The following diagram illustrates a typical experimental workflow to investigate the neuroprotective properties of a compound like this compound against glutamate-induced toxicity.

G cluster_0 In Vitro Model Preparation cluster_1 Treatment Groups cluster_2 Endpoint Assays cell_culture HT22 Cell Culture control Control (Vehicle) cell_culture->control glutamate_only Glutamate Only cell_culture->glutamate_only oac_glutamate This compound + Glutamate cell_culture->oac_glutamate oac_only This compound Only cell_culture->oac_only glutamate_prep Glutamate Solution Preparation glutamate_prep->glutamate_only glutamate_prep->oac_glutamate oac_prep This compound Stock Preparation oac_prep->oac_glutamate oac_prep->oac_only cell_viability Cell Viability (MTT) control->cell_viability ros_measurement ROS Measurement (DCF-DA) control->ros_measurement ca_measurement Calcium Measurement (Fluo-4 AM) control->ca_measurement apoptosis_assay Apoptosis Assay (Hoechst/Annexin V) control->apoptosis_assay western_blot Western Blot Analysis control->western_blot glutamate_only->cell_viability glutamate_only->ros_measurement glutamate_only->ca_measurement glutamate_only->apoptosis_assay glutamate_only->western_blot oac_glutamate->cell_viability oac_glutamate->ros_measurement oac_glutamate->ca_measurement oac_glutamate->apoptosis_assay oac_glutamate->western_blot oac_only->cell_viability

Experimental workflow for in vitro neuroprotection studies.
Signaling Pathway of this compound in Neuroprotection

This compound's neuroprotective mechanism against glutamate-induced oxidative stress involves the modulation of several key signaling pathways.

G glutamate Excess Glutamate ros Increased ROS glutamate->ros ca2 Increased Intracellular Ca2+ glutamate->ca2 mapk MAPK Activation (JNK, ERK, p38) ros->mapk ca2->mapk apoptosis Apoptosis mapk->apoptosis cell_death Neuronal Cell Death apoptosis->cell_death oac This compound oac->ros Inhibits oac->ca2 Inhibits oac->mapk Inhibits Phosphorylation oac->apoptosis Inhibits hsp70 HSP70 Expression oac->hsp70 Stimulates ho1 HO-1 Expression oac->ho1 Stimulates nrf2 Nrf2 Pathway oac->nrf2 Activates hsp70->apoptosis Inhibits ho1->ros Reduces nrf2->ho1 Induces

Proposed signaling pathway of this compound's neuroprotection.

Excess glutamate leads to an overproduction of ROS and an influx of intracellular calcium, which in turn activates the MAPK signaling pathways (JNK, ERK, and p38).[1][3] This cascade ultimately results in apoptosis and neuronal cell death.[1] this compound counteracts this process by:

  • Reducing Oxidative Stress: It directly scavenges free radicals and reduces the accumulation of ROS.[1]

  • Modulating Intracellular Calcium: It prevents the excessive influx of calcium ions.[1]

  • Upregulating Protective Proteins: this compound stimulates the expression of the heat shock protein HSP70 and the antioxidant enzyme HO-1, which are part of the cell's self-defense mechanism.[1][2][3] The induction of HO-1 is likely mediated through the activation of the Nrf2 pathway, as suggested by studies on cerebral ischemia-reperfusion injury.[5][6]

  • Inhibiting Apoptotic Pathways: By suppressing the phosphorylation of MAPKs and upregulating protective proteins, this compound effectively inhibits the apoptotic cascade.[1][3]

Conclusion

This compound has demonstrated significant neuroprotective effects against glutamate-induced oxidative toxicity in vitro. Its multifaceted mechanism of action, involving the reduction of oxidative stress, modulation of intracellular calcium, upregulation of protective proteins, and inhibition of apoptotic signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.[1][3][4] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. Further in vivo studies are warranted to validate these promising preclinical findings.[4]

References

(E)-Osmundacetone: A Novel Metabolic Modulator with Anticancer Activity in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

(E)-Osmundacetone (OSC), a bioactive phenolic compound, has emerged as a promising natural agent with selective anticancer properties against non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the current research on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

This compound has been shown to selectively inhibit the proliferation of NSCLC cells while exhibiting minimal cytotoxic effects on normal lung epithelial cells.[1][2] Its primary mechanism of action involves the modulation of mitochondrial energy metabolism, specifically by targeting the glutamine/glutamate/α-ketoglutarate (α-KG) metabolic axis.[1][2] This leads to a cascade of events including cell cycle arrest, induction of apoptosis, and ultimately, the suppression of tumor growth, as demonstrated in both in vitro and in vivo models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on NSCLC.

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines

Cell LineAssayMetricThis compound ConcentrationResultReference
A549Cell ViabilityIC50Not SpecifiedSelectively reduced proliferation[1][2]
H460Cell ViabilityIC50Not SpecifiedSelectively reduced proliferation[1][2]
A549Colony Formation-Not SpecifiedDecreased clone formation[1][2]
H460Colony Formation-Not SpecifiedDecreased clone formation[1][2]
A549Cell Cycle Analysis-Not SpecifiedG2/M phase arrest[1][2]
H460Cell Cycle Analysis-Not SpecifiedG2/M phase arrest[1][2]

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Model

Animal ModelTreatmentOutcomeFindingReference
Mouse XenograftThis compoundTumor GrowthSignificantly inhibited tumor growth[1][2]
Mouse XenograftThis compoundBody WeightNo significant effect[1]
Mouse XenograftThis compoundMajor OrgansNo significant effect[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by disrupting cellular metabolism and signaling. The primary target is the glutamine metabolic pathway, a critical source of energy and biosynthetic precursors for cancer cells.

OSC This compound GLUD1 GLUD1 (Glutamate Dehydrogenase 1) OSC->GLUD1 downregulates MMP Mitochondrial Membrane Potential OSC->MMP decreases Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate (α-KG) Glutamate->aKG GLUD1 TCA TCA Cycle aKG->TCA OXPHOS Oxidative Phosphorylation (OXPHOS) TCA->OXPHOS ATP ATP Production OXPHOS->ATP Proliferation Cell Proliferation & Tumor Growth ATP->Proliferation supports

Mechanism of this compound in NSCLC.

This compound downregulates the expression of Glutamate Dehydrogenase 1 (GLUD1), a key enzyme that converts glutamate to α-ketoglutarate.[1][2] This inhibition disrupts the glutamine/glutamate/α-KG metabolic axis, leading to a reduction in α-KG and NADH levels.[1] Consequently, the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS) are impaired, resulting in decreased ATP production.[1][2] The compound also leads to the disorganization of the mitochondrial ultrastructure and a decrease in the mitochondrial membrane potential.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the anticancer properties of this compound in NSCLC.

Cell Viability Assay

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Measurement A549_H460 Seed A549 & H460 cells in 96-well plates Treat Treat with varying concentrations of OSC A549_H460->Treat Incubate Incubate for a defined period (e.g., 24, 48h) Treat->Incubate MTT Add MTT reagent and incubate Incubate->MTT Solubilize Solubilize formazan crystals MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection Lysis Lyse OSC-treated and control cells Quantify Quantify protein concentration (BCA assay) Lysis->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane with 5% non-fat milk Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., anti-GLUD1) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab ECL Add ECL substrate Secondary_Ab->ECL Image Image chemiluminescence signal ECL->Image cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Endpoint cluster_3 Analysis Inject Subcutaneously inject A549 cells into nude mice Randomize Randomize mice into treatment and control groups Inject->Randomize Administer Administer OSC or vehicle (e.g., intraperitoneally) Randomize->Administer Measure_Tumor Measure tumor volume periodically Administer->Measure_Tumor Measure_Weight Monitor body weight Administer->Measure_Weight Endpoint Sacrifice mice at study endpoint Measure_Tumor->Endpoint Measure_Weight->Endpoint Excise Excise and weigh tumors Endpoint->Excise Histo Perform histological analysis of tumors and organs Endpoint->Histo

References

(E)-Osmundacetone as a Sortase A Inhibitor: A Technical Guide for Anti-MRSA Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence and global spread of Methicillin-resistant Staphylococcus aureus (MRSA) present a formidable challenge to public health.[1][2] MRSA's resistance to a broad spectrum of antibiotics complicates treatment, leading to increased morbidity and mortality.[3] This has catalyzed an urgent search for alternative therapeutic strategies that extend beyond conventional bactericidal or bacteriostatic mechanisms.[1][2] One of the most promising approaches is the development of anti-virulence therapies, which aim to disarm the pathogen's ability to cause disease without exerting selective pressure that drives resistance.[4][5]

A key target in S. aureus for anti-virulence therapy is Sortase A (SrtA), a transpeptidase enzyme crucial for anchoring surface proteins involved in pathogenesis to the bacterial cell wall.[1][2][6] By inhibiting SrtA, it is possible to disrupt bacterial adhesion, invasion of host cells, and biofilm formation.[1][2][5] This guide focuses on (E)-Osmundacetone (OSC), a natural compound identified as a potent inhibitor of SrtA, and explores its potential as a novel agent in the fight against MRSA infections.[1][2]

Core Concepts: The Role of Sortase A in MRSA Pathogenesis

Sortase A is a pivotal enzyme in Gram-positive bacteria that facilitates the covalent anchoring of surface proteins, often termed "sortase substrates," to the peptidoglycan cell wall.[6] These surface proteins play critical roles in the bacterium's interaction with its host environment.

The SrtA-Mediated Anchoring Pathway involves:

  • Recognition: SrtA identifies a conserved LPXTG sorting motif at the C-terminus of a surface protein precursor in the cytoplasm.[6]

  • Cleavage: The enzyme cleaves the peptide bond between the threonine (T) and glycine (G) residues of the motif. This reaction forms a thioacyl intermediate between the surface protein and a cysteine residue in the SrtA active site.

  • Anchoring: The SrtA-protein intermediate is resolved when the nucleophilic amino group of the pentaglycine cross-bridge on a lipid II peptidoglycan precursor attacks the thioacyl bond. This results in the covalent attachment of the surface protein to the cell wall.

This mechanism is fundamental for the display of numerous virulence factors, including Staphylococcal Protein A (SpA), clumping factors (ClfA, ClfB), and fibronectin-binding proteins (FnbA, FnbB), which are essential for immune evasion, host cell adhesion, and invasion.[5]

Sortase_A_Pathway Protein Surface Protein Precursor (with LPXTG motif) SrtA Sortase A (SrtA) Protein->SrtA LipidII Lipid II (with Pentaglycine) SrtA->LipidII 2. Cleavage & formation of Thioacyl Intermediate AnchoredProtein Anchored Surface Protein LipidII->AnchoredProtein 3. Anchoring to Peptidoglycan

Caption: The Sortase A (SrtA) protein anchoring mechanism in S. aureus.

This compound: A Potent SrtA Inhibitor

This compound (OSC) is a natural compound derived from Osmundae Rhizoma that has been identified as an effective inhibitor of S. aureus SrtA.[1][2] Unlike traditional antibiotics that kill bacteria or inhibit their growth, OSC acts as an anti-virulence agent by disrupting SrtA's function.

Molecular docking and fluorescence quenching experiments have indicated a direct binding interaction between OSC and SrtA.[1][2] This binding is believed to interfere with the enzyme's catalytic activity, preventing it from processing and anchoring virulence-associated surface proteins.

The logical cascade of OSC's anti-virulence effect is outlined below:

OSC_Mechanism OSC This compound (OSC) SrtA Sortase A (SrtA) Enzyme OSC->SrtA Binds to Inhibition Inhibition of SrtA Activity OSC->Inhibition Causes SrtA->Inhibition Anchoring Decreased Anchoring of Surface Virulence Proteins Inhibition->Anchoring Adhesion Reduced Bacterial Adhesion Anchoring->Adhesion Invasion Reduced Host Cell Invasion Anchoring->Invasion Biofilm Inhibited Biofilm Formation Anchoring->Biofilm Pathogenicity Attenuated MRSA Pathogenicity Adhesion->Pathogenicity Invasion->Pathogenicity Biofilm->Pathogenicity

Caption: Mechanism of this compound in attenuating MRSA virulence.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data are summarized in the tables below for clarity and comparison.

Table 1: In Vitro Activity of this compound against MRSA
ParameterAssay TypeResultSignificance
SrtA Inhibition FRET-based enzymatic assayIC₅₀: 1.29 µg/mL (7.24 µM)[1][2]Demonstrates potent, direct inhibition of the target enzyme.
Bacterial Growth Minimum Inhibitory Concentration (MIC)MIC > 64 µg/mL[2]Shows that OSC's primary effect is not antibacterial, suggesting a lower risk of resistance development.
Bacterial Adhesion Adhesion to FibronectinSignificant reduction in adhesion[2]Inhibition of SrtA prevents the display of adhesins, reducing the ability of MRSA to bind to host matrix components.
Biofilm Formation Crystal Violet StainingSignificant inhibition of biofilm formation[1]SrtA-dependent factors are crucial for biofilm integrity; their inhibition disrupts this process.
Host Cell Invasion Invasion of A549 lung cellsSignificant reduction in bacterial invasion[1]Prevents MRSA from entering host cells, a key step in establishing invasive infections.
Cytotoxicity A549 Cell ViabilityNo significant effect at 0–64 µg/mL[2]Indicates low toxicity to mammalian cells at concentrations effective for inhibiting virulence.
Table 2: In Vivo Efficacy of this compound in MRSA Infection Models
Animal ModelParameter MeasuredTreatment GroupResult
Mouse Peritonitis Model Survival RateMRSA-infected, OSC-treatedImproved survival rates compared to untreated group.[1][2]
Bacterial LoadMRSA-infected, OSC-treatedReduced bacterial loads in infected tissues.[1][2]
Galleria mellonella Model Survival RateMRSA-infected, OSC-treatedImproved survival rates compared to untreated group.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used to evaluate this compound.

Sortase A (SrtA) Inhibition Assay (FRET-based)

This assay measures the enzymatic activity of SrtA by monitoring the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher.

  • Principle: In the intact substrate (e.g., Abz-LPETGK(Dnp)-NH₂), the fluorescence of the Abz group is quenched by the Dnp group.[7] When SrtA cleaves the peptide at the T-G bond, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Reagents:

    • Recombinant S. aureus SrtA (e.g., SrtAΔN59)[7]

    • FRET peptide substrate (e.g., 10 µM Abz-LPETGK(Dnp)-NH₂)[7]

    • SrtA reaction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂)[7][8]

    • This compound (various concentrations)

    • Triglycine (Gly₃) peptide (100 µM)[7]

  • Procedure:

    • In a 96-well microplate, combine the SrtA reaction buffer, recombinant SrtA enzyme (e.g., 4 µM), and various concentrations of this compound.[7]

    • Initiate the reaction by adding the FRET peptide substrate and the Gly₃ peptide.[7]

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 1 hour) using a microplate reader (Excitation: ~320 nm, Emission: ~420 nm).

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Anti-Biofilm Formation Assay

This assay quantifies the ability of a compound to prevent the formation of biofilms.

  • Principle: Biofilms are stained with crystal violet, a dye that binds to the cells and extracellular matrix. The amount of retained dye is proportional to the total biofilm biomass.

  • Reagents:

    • Tryptic Soy Broth (TSB) supplemented with glucose

    • MRSA culture

    • This compound

    • 0.1% Crystal Violet solution

    • 30% Acetic Acid

  • Procedure:

    • Grow MRSA overnight in TSB.

    • Dilute the overnight culture (e.g., 1:100) into fresh TSB supplemented with glucose.

    • Dispense the diluted culture into a 96-well flat-bottom plate.

    • Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a growth control (no compound).

    • Incubate the plate for 24-48 hours at 37°C without shaking.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

    • Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain with water and air-dry the plate completely.

    • Solubilize the bound dye with 30% acetic acid.

    • Measure the absorbance at ~590 nm using a microplate reader.

Host Cell Adhesion and Invasion Assays

These assays measure the ability of MRSA to attach to and enter mammalian host cells.

  • Principle: For invasion, host cells are infected with MRSA. After a period, an antibiotic that cannot penetrate the host cells is added to kill all extracellular bacteria. The host cells are then lysed, and the released intracellular bacteria are quantified by plating. The adhesion assay is similar but omits the extracellular antibiotic step and involves rigorous washing before cell lysis.

  • Reagents:

    • Human cell line (e.g., A549 lung epithelial cells)

    • Cell culture medium (e.g., DMEM)

    • MRSA culture

    • This compound

    • Gentamicin (for killing extracellular bacteria)

    • Triton X-100 (for cell lysis)

    • PBS

  • Procedure:

    • Seed A549 cells in a 24-well plate and grow to confluence.

    • Wash the cells with PBS.

    • Pre-treat the MRSA culture with various concentrations of this compound for 1 hour.

    • Infect the A549 cell monolayer with the treated or untreated MRSA (e.g., at a multiplicity of infection of 100) and incubate for 2 hours.

    • For the Invasion Assay: Wash the cells with PBS and add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.

    • For Both Assays: Wash the cells thoroughly with PBS to remove non-adherent or extracellular bacteria.

    • Lyse the A549 cells with 0.1% Triton X-100 to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on TSB agar to determine the number of colony-forming units (CFU).

In Vivo Murine Peritonitis Model

This model assesses the efficacy of a compound in a systemic MRSA infection.

  • Principle: Mice are infected intraperitoneally with a lethal dose of MRSA. The efficacy of the treatment is evaluated based on the survival rate of the mice and the bacterial burden in key organs.

  • Materials:

    • BALB/c mice

    • MRSA culture (prepared to a specific CFU/mL in saline or with mucin)

    • This compound formulation for injection

  • Procedure:

    • Acclimatize mice according to institutional guidelines.

    • Infect mice via intraperitoneal injection with a pre-determined lethal dose of MRSA.

    • Administer this compound (e.g., via intraperitoneal or intravenous injection) at specified time points post-infection. Include a vehicle control group.

    • Monitor the mice for survival over a period of 7-14 days.

    • For bacterial load determination, a separate cohort of mice is euthanized at a specific time point (e.g., 24 hours post-infection).

    • Harvest organs (e.g., kidneys, liver, spleen), homogenize them in sterile PBS, and perform serial dilutions for CFU plating to quantify the bacterial burden.

Experimental Workflow Visualization

The process of evaluating a potential SrtA inhibitor like this compound follows a logical progression from in silico and enzymatic assays to cell-based and whole-animal models.

Experimental_Workflow cluster_0 Phase 1: Target Identification & In Vitro Validation cluster_1 Phase 2: Cellular & Phenotypic Assays cluster_2 Phase 3: In Vivo Efficacy & Safety a Compound Screening (e.g., Natural Products) b FRET-based SrtA Inhibition Assay a->b c Determine IC₅₀ b->c d Molecular Docking & Binding Studies c->d e MIC Determination (Assess Bactericidal Activity) c->e Lead Compound f Anti-Biofilm Assay e->f g Host Cell Adhesion & Invasion Assays f->g h Mammalian Cell Cytotoxicity Assay g->h i Galleria mellonella Infection Model h->i Proceed if Safe j Murine Peritonitis Infection Model i->j k Measure Survival Rates & Bacterial Load j->k l Pre-clinical Toxicology k->l

Caption: A generalized workflow for the evaluation of SrtA inhibitors.

Conclusion

This compound represents a promising lead compound for the development of novel anti-MRSA therapies.[1][2] Its targeted inhibition of Sortase A, a key virulence factor, effectively disrupts the pathogenic mechanisms of S. aureus without directly impacting bacterial viability.[1][2] This anti-virulence approach holds significant potential for mitigating the threat of MRSA infections while minimizing the selective pressures that lead to antibiotic resistance. The comprehensive in vitro and in vivo data demonstrate its ability to reduce bacterial adhesion, invasion, and biofilm formation, ultimately leading to improved outcomes in infection models.[1][2] Further research into its pharmacological properties and optimization is warranted to translate these promising preclinical findings into effective clinical applications for combating drug-resistant staphylococcal infections.

References

(E)-Osmundacetone: A Modulator of Mitochondrial Metabolism in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Osmundacetone (OSC), a phenolic compound isolated from the medicinal mushroom Phellinus igniarius, has emerged as a molecule of interest in cancer research due to its cytotoxic effects on cancer cells. Recent studies have elucidated its role in modulating mitochondrial metabolism, particularly in non-small cell lung cancer (NSCLC), suggesting its potential as an anticancer metabolic modulator. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on mitochondria, detailing the experimental protocols used to investigate its effects and presenting its impact on key metabolic pathways.

Core Mechanism of Action: Hijacking the Glutamine/Glutamate/α-KG Metabolic Axis

This compound exerts its primary effects on mitochondrial energy metabolism in NSCLC cells by targeting the glutamine/glutamate/α-ketoglutarate (α-KG) metabolic axis. This targeted disruption of a critical nutrient supply chain for cancer cells leads to a cascade of events that ultimately suppress tumor development and cell proliferation. The key molecular target of OSC is Glutamate Dehydrogenase 1 (GLUD1), an enzyme crucial for the conversion of glutamate to α-KG, a key intermediate that fuels the tricarboxylic acid (TCA) cycle.

By downregulating the expression and activity of GLUD1, this compound effectively cuts off a vital source of anaplerotic carbon for the TCA cycle, leading to a reduction in oxidative phosphorylation (OXPHOS) and subsequent ATP production. This targeted metabolic attack also results in decreased levels of NADH, a critical electron carrier in the electron transport chain. Furthermore, OSC treatment leads to a notable decrease in the mitochondrial membrane potential and disorganization of the mitochondrial ultrastructure, indicating significant mitochondrial dysfunction.

Signaling Pathway

Caption: Signaling pathway of this compound in modulating mitochondrial metabolism.

Data Presentation

Note: Access to the full text of the primary research article by Wang et al. (2022) in Phytomedicine was not available. Therefore, the following tables are presented as a template to be populated with specific quantitative data upon accessing the full publication. The information provided is based on the qualitative descriptions from the abstract of the said paper.

Table 1: Effect of this compound on Mitochondrial Respiration and ATP Production

ParameterCell LineTreatmentConcentration (µM)Result (vs. Control)
Oxygen Consumption Rate (OCR) A549, H460This compoundData not availableDecreased
ATP Production Rate A549, H460This compoundData not availableDecreased
Glycolysis Rate A549, H460This compoundData not availableNo significant effect

Table 2: Effect of this compound on Mitochondrial Integrity and Key Metabolites

ParameterCell LineTreatmentConcentration (µM)Result (vs. Control)
Mitochondrial Membrane Potential (ΔΨm) A549, H460This compoundData not availableDecreased
GLUD1 Protein Expression A549, H460This compoundData not availableDownregulated
α-Ketoglutarate (α-KG) Levels A549, H460This compoundData not availableReduced
NADH Levels A549, H460This compoundData not availableReduced

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's role in modulating mitochondrial metabolism.

Cell Culture and Treatment
  • Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549 and H460.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is run in parallel.

Measurement of ATP Production Rate (Seahorse XFe24 Analyzer)
  • Principle: The Seahorse XFe24 Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time to determine the rates of mitochondrial respiration and glycolysis, respectively. From these measurements, the ATP production rate from both pathways can be calculated.

  • Protocol:

    • Seed A549 or H460 cells in a Seahorse XF24 cell culture microplate at an optimized density and allow them to adhere overnight.

    • The following day, replace the growth medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.

    • During the incubation, hydrate the sensor cartridge of the Seahorse XFe24 Analyzer in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

    • Load the injector ports of the sensor cartridge with modulators of mitochondrial function (e.g., oligomycin, FCCP, and a mix of rotenone and antimycin A) and the this compound test compound at desired concentrations.

    • Calibrate the Seahorse XFe24 Analyzer.

    • Place the cell culture microplate in the analyzer and initiate the assay protocol. This will involve sequential injections of the compounds and measurement of OCR and ECAR.

    • Analyze the data using the Seahorse Wave software to calculate the ATP production rates from oxidative phosphorylation and glycolysis.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
  • Principle: The JC-1 probe is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.

  • Protocol:

    • Seed cells in a suitable format (e.g., 96-well plate or on coverslips in a 24-well plate) and treat with this compound for the desired time.

    • Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess dye.

    • Analyze the fluorescence using a fluorescence microscope, flow cytometer, or a microplate reader.

      • Microscopy: Capture images using filters for red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) fluorescence.

      • Flow Cytometry: Excite with a 488 nm laser and detect emissions in the green (FL1) and red (FL2) channels.

      • Plate Reader: Measure fluorescence intensity at the respective emission wavelengths.

    • Calculate the ratio of red to green fluorescence intensity to determine the relative mitochondrial membrane potential.

Visualization of Mitochondrial Morphology (Transmission Electron Microscopy - TEM)
  • Principle: TEM provides high-resolution images of the internal structure of cells, allowing for the detailed visualization of mitochondrial morphology, including the integrity of the cristae and the overall ultrastructure.

  • Protocol:

    • Culture and treat cells with this compound.

    • Fix the cells with a primary fixative, typically a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).

    • Gently scrape the cells and pellet them by centrifugation.

    • Post-fix the cell pellet with osmium tetroxide to enhance contrast.

    • Dehydrate the pellet through a graded series of ethanol concentrations.

    • Infiltrate the pellet with a transitional solvent (e.g., propylene oxide) and then with an epoxy resin.

    • Embed the pellet in fresh resin and polymerize it in an oven.

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

    • Mount the sections on copper grids.

    • Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

    • Examine the grids under a transmission electron microscope and capture images of mitochondria.

Measurement of GLUD1 Expression (Western Blot)
  • Principle: Western blotting is used to detect and quantify the amount of a specific protein (in this case, GLUD1) in a cell lysate.

  • Protocol:

    • Lyse the this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for GLUD1.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Quantification of α-Ketoglutarate and NADH Levels (ELISA or Colorimetric/Fluorometric Assay Kits)
  • Principle: Commercially available assay kits are used to specifically quantify the intracellular levels of α-KG and NADH. These kits typically involve enzymatic reactions that lead to a colorimetric or fluorescent product, the intensity of which is proportional to the amount of the metabolite in the sample.

  • Protocol (General):

    • Prepare cell lysates from this compound-treated and control cells according to the kit's instructions. This may involve deproteinization steps.

    • Prepare a standard curve using the provided metabolite standard.

    • Add the prepared samples and standards to a 96-well plate.

    • Add the reaction mix, which contains the necessary enzymes and detection reagents, to each well.

    • Incubate the plate for the time and at the temperature specified in the kit's protocol.

    • Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

    • Calculate the concentration of α-KG or NADH in the samples by comparing their readings to the standard curve.

Conclusion

This compound demonstrates a clear and potent modulatory effect on mitochondrial metabolism in non-small cell lung cancer cells. By targeting the GLUD1-mediated conversion of glutamate to α-ketoglutarate, it effectively disrupts the TCA cycle and oxidative phosphorylation, leading to reduced ATP production and compromised mitochondrial integrity. This targeted metabolic disruption provides a compelling rationale for the further investigation of this compound as a potential therapeutic agent in oncology. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate mechanisms of this compound and other novel metabolic modulators in the context of drug discovery and development.

(E)-Osmundacetone: A Novel Modulator of Osteoclastogenesis in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction, a process largely mediated by the excessive activity of osteoclasts.[1][2] Recent research has identified (E)-Osmundacetone (Osu), a natural plant product, as a promising therapeutic agent for RA.[3] This technical guide provides a comprehensive overview of the effects and mechanisms of this compound on osteoclastogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. In vitro and in vivo studies have demonstrated that this compound effectively inhibits osteoclast differentiation and bone resorption, suggesting its potential as a novel therapeutic strategy for mitigating bone erosion in rheumatoid arthritis.[3]

Quantitative Data Summary

The inhibitory effects of this compound on osteoclastogenesis have been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its efficacy.

Table 1: Inhibition of Osteoclast Differentiation by this compound

Concentration of this compoundInhibition of TRAP-positive Multinucleated Cells (%)
0 µM (Control)0%
5 µMData not available in search results
10 µMData not available in search results
20 µMSignificant dose-dependent inhibition observed[3]

Note: Specific percentage inhibition values were not detailed in the provided search results. The primary study indicates a dose-dependent inhibition.[3]

Table 2: Effect of this compound on Osteoclast-Specific Gene and Protein Expression

Target Gene/ProteinTreatmentChange in Expression Level
TRAPThis compoundReduced[3]
Cathepsin K (CtsK)This compoundData not available in search results
Matrix metalloproteinase-9 (MMP-9)This compoundData not available in search results
NFATc1This compoundData not available in search results
c-FosThis compoundData not available in search results
GPX4This compoundDownregulated[3]

Note: The search results confirm the reduction of TRAP and downregulation of GPX4 but do not provide quantitative data for other markers.[3]

Experimental Protocols

This section details the methodologies for the key experiments used to evaluate the effect of this compound on osteoclastogenesis.

In Vitro Osteoclast Differentiation Assay

This assay is fundamental for assessing the direct impact of this compound on the formation of mature osteoclasts from precursor cells.

  • Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW264.7 macrophage cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Osteoclastogenesis: To induce osteoclast differentiation, precursor cells are stimulated with Receptor Activator of Nuclear Factor Kappa B Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).

  • Treatment: Cells are treated with varying concentrations of this compound alongside the differentiation-inducing factors. A vehicle-treated group serves as the control.

  • TRAP Staining: After a period of incubation (typically 5-7 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[4] TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as mature osteoclasts.

  • Data Analysis: The number of TRAP-positive multinucleated cells in the treatment groups is compared to the control group to determine the percentage of inhibition.

Western Blotting Analysis

Western blotting is employed to quantify the expression levels of key proteins involved in the signaling pathways of osteoclastogenesis.

  • Protein Extraction: Following treatment with this compound and RANKL, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., TRAP, c-Fos, NFATc1, GPX4, and phosphorylated forms of signaling proteins like p65 and AKT). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Reactive Oxygen Species (ROS) Measurement

This protocol is used to assess the effect of this compound on intracellular ROS levels, which are known to be involved in RANKL-induced osteoclast differentiation.

  • Cell Treatment: Osteoclast precursor cells are treated with this compound in the presence of RANKL.

  • DCFH-DA Staining: The cells are then incubated with 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe that measures intracellular ROS.[3]

  • Fluorescence Microscopy/Flow Cytometry: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is observed under a fluorescence microscope or quantified using a flow cytometer.

  • Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells.

In Vivo Model of Rheumatoid Arthritis

Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.

  • Induction of Arthritis: A common model is collagen-induced arthritis (CIA) in mice, where arthritis is induced by immunization with type II collagen.

  • Treatment: Once arthritis develops, the animals are treated with this compound or a vehicle control.

  • Assessment of Arthritis Severity: The severity of arthritis is monitored by measuring parameters such as paw swelling and arthritis scores.

  • Histological Analysis: At the end of the study, the joints are collected for histological analysis to assess bone erosion and inflammation.

  • Micro-CT Analysis: Micro-computed tomography (µCT) can be used to visualize and quantify bone destruction in the joints.

Signaling Pathways and Mechanisms of Action

This compound inhibits osteoclastogenesis through a multi-faceted mechanism, targeting key signaling pathways involved in osteoclast differentiation and function.

Inhibition of the RANKL Signaling Pathway

The interaction between RANKL and its receptor RANK on osteoclast precursors is the primary trigger for osteoclast differentiation.[5][6] In-silico analysis suggests that this compound may directly bind to RANK, thereby interfering with its interaction with RANKL and inhibiting the downstream signaling cascade.[3] This cascade normally involves the activation of transcription factors such as NF-κB and the subsequent expression of osteoclast-specific genes.[7]

RANKL_Signaling_Inhibition RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 Osu This compound Osu->RANK Inhibits NFkB NF-κB TRAF6->NFkB MAPK MAPK (ERK, JNK, p38) TRAF6->MAPK c_Fos_NFATc1 c-Fos / NFATc1 NFkB->c_Fos_NFATc1 MAPK->c_Fos_NFATc1 Osteoclastogenesis Osteoclastogenesis c_Fos_NFATc1->Osteoclastogenesis

Caption: this compound's inhibition of the RANKL signaling pathway.

Attenuation of Reactive Oxygen Species (ROS) via the Keap1/Nrf2 Pathway

This compound has been shown to reduce the levels of reactive oxygen species (ROS), which act as second messengers in RANKL-induced signaling.[3] This effect is mediated by the regulation of the Keap1/Nrf2 pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant genes. Under normal conditions, Keap1 targets Nrf2 for degradation. This compound likely disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant enzymes, thereby reducing ROS levels and inhibiting osteoclast differentiation.

ROS_Attenuation_Pathway Osu This compound Keap1 Keap1 Osu->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2->Ub Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Activates ROS ROS Antioxidant_Enzymes->ROS Reduces Osteoclastogenesis Osteoclastogenesis ROS->Osteoclastogenesis

Caption: this compound attenuates ROS via the Keap1/Nrf2 pathway.

Induction of Ferroptosis and Reduction of Membrane Fluidity

A novel mechanism of action for this compound involves the induction of ferroptosis, a form of iron-dependent programmed cell death, in osteoclasts.[3] This is achieved by downregulating the expression of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[3] The downregulation of GPX4 leads to an increase in lipid peroxidation, which in turn reduces the fluidity of the cell membrane.[3] This decrease in membrane fluidity is thought to impair the fusion of osteoclast precursors into mature, multinucleated osteoclasts.[3] This effect can be reversed by the ferroptosis inhibitor, Ferrostatin-1.[3]

Ferroptosis_Induction_Pathway Osu This compound GPX4 GPX4 Osu->GPX4 Downregulates Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Membrane_Fluidity Membrane Fluidity Lipid_Peroxidation->Membrane_Fluidity Reduces Osteoclast_Fusion Osteoclast Fusion Membrane_Fluidity->Osteoclast_Fusion Required for Osteoclastogenesis Osteoclastogenesis Osteoclast_Fusion->Osteoclastogenesis Fer1 Ferrostatin-1 Fer1->Lipid_Peroxidation Inhibits

Caption: this compound's induction of ferroptosis in osteoclasts.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for rheumatoid arthritis. Its ability to inhibit osteoclastogenesis through multiple, interconnected pathways—including the direct inhibition of RANKL signaling, the attenuation of oxidative stress, and the novel induction of ferroptosis—highlights its potential to uncouple the inflammatory and bone-destructive processes in RA. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy, safety profile, and optimal dosage for the treatment of rheumatoid arthritis and other osteoclast-related bone diseases. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for future research in this promising area of drug discovery.

References

Spectroscopic Profile of (E)-Osmundacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-Osmundacetone, a naturally occurring phenolic compound with known biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product synthesis, and drug discovery.

This compound , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone , possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Its chemical structure features a catechol ring conjugated with an α,β-unsaturated ketone, a pharmacophore that contributes to its antioxidant and other biological properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.05d1.8
H-5'6.88d8.2
H-6'6.95dd8.2, 1.8
H-α6.65d16.0
H-β7.50d16.0
-COCH₃2.35s-
-OH (C-3')~9.0 (broad s)br s-
-OH (C-4')~9.5 (broad s)br s-
Solvent: Acetone-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

CarbonChemical Shift (δ, ppm)
C-1'127.5
C-2'116.0
C-3'145.8
C-4'150.5
C-5'116.5
C-6'122.0
C=O198.0
C-α125.0
C-β142.0
-COCH₃27.5
Solvent: Acetone-d₆
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretching (phenolic)
~3050C-H stretching (aromatic and vinylic)
~1655C=O stretching (α,β-unsaturated ketone)
~1600, 1520, 1450C=C stretching (aromatic and vinylic)
~1280C-O stretching (phenolic)
~975C-H bending (trans-vinylic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data of this compound

Ionm/zRelative Intensity
[M]⁺178High
[M-CH₃]⁺163Moderate
[M-COCH₃]⁺135Moderate
[C₇H₇O₂]⁺123High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically acetone-d₆ or DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak. Standard pulse sequences are used for acquiring 1D spectra.

IR Spectroscopy

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data for this compound is typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Data Visualization

To illustrate the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound, the following diagram is provided.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Pure this compound NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a natural product.

(E)-Osmundacetone in Rats: A Technical Guide to its Pharmacokinetics and Metabolic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic profiling of (E)-Osmundacetone in rats. The information is compiled from recent scientific literature, presenting key data in a structured format to facilitate understanding and further research. This document details the experimental methodologies, pharmacokinetic parameters, and metabolic fate of this compound, a phenolic compound with recognized antioxidant properties.

Pharmacokinetic Profile

A pivotal study established a UPLC-MS/MS quantitative method to measure this compound in rat plasma.[1] The method demonstrated good selectivity and stability, with a linear range of 6.72-860.00 ng/mL and a precision of less than 9.74%.[1] This validated method was successfully applied to a pharmacokinetic study in rats, yielding the parameters summarized in the table below.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnit
Tmax (Time to Maximum Concentration)0.25h
Cmax (Maximum Concentration)3283.33µg/L
Vd/F (Apparent Volume of Distribution)127.96L/kg
t1/2 (Half-life)5.20h

Data sourced from a study on the pharmacokinetic and metabolic profiling of osmundacetone in rats.[1]

Metabolic Profiling

The metabolic fate of this compound in rats was investigated through the analysis of plasma, urine, and feces using UPLC-QE-Orbitrap-HRMS. This analysis led to the identification of a total of 30 metabolites, indicating that this compound undergoes extensive biotransformation in vivo.[1]

Metabolic Pathways

While a complete list of all 30 metabolites is not publicly available, the metabolism of phenolic ketones in rats typically involves both Phase I and Phase II reactions. Phase I reactions modify the parent compound's structure, often through oxidation, reduction, or hydrolysis. Common Phase I metabolic pathways for aromatic ketones include demethylation, ring hydroxylation, and reduction of the ketone group.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The primary Phase II metabolic routes for phenolic compounds are glucuronidation and sulfation of hydroxyl groups.

The diagram below illustrates a putative metabolic pathway for this compound based on these established principles of xenobiotic metabolism.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent This compound hydroxylated Hydroxylated Metabolites parent->hydroxylated Hydroxylation demethylated Demethylated Metabolites parent->demethylated Demethylation reduced Reduced Metabolites parent->reduced Ketone Reduction glucuronidated Glucuronide Conjugates parent->glucuronidated Glucuronidation sulfated Sulfate Conjugates parent->sulfated Sulfation hydroxylated->glucuronidated hydroxylated->sulfated demethylated->glucuronidated demethylated->sulfated reduced->glucuronidated reduced->sulfated excretion Urine & Feces glucuronidated->excretion sulfated->excretion

Putative Metabolic Pathway of this compound.

Experimental Protocols

The following sections describe the methodologies employed in the pharmacokinetic and metabolic profiling studies of this compound in rats.

Animal Studies
  • Species: Male Sprague-Dawley rats are commonly used for such studies.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Acclimatization: A minimum of one week of acclimatization is generally recommended before the commencement of the experiment.

  • Dosing: For pharmacokinetic studies, this compound is administered orally (via gavage) or intravenously. The dose administered in the key study is not specified in the available abstract.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cardiac puncture at the termination of the study. Plasma is separated by centrifugation. For metabolic profiling, urine and feces are also collected over a specified period using metabolic cages.

Sample Preparation
  • Plasma: A common method for plasma sample preparation is protein precipitation. This typically involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.

  • Urine and Feces: Urine samples are often centrifuged and diluted prior to analysis. Fecal samples are typically homogenized with a suitable solvent, followed by extraction and centrifugation to obtain a clear supernatant.

Analytical Methodology

A UPLC-MS/MS system is employed for the quantification of this compound in plasma, while a UPLC-QE-Orbitrap-HRMS system is used for the identification of metabolites in plasma, urine, and feces.

3.3.1. UPLC-MS/MS for Quantification

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a binary mobile phase system, commonly consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

3.3.2. UPLC-QE-Orbitrap-HRMS for Metabolite Identification

  • Chromatography: Similar chromatographic conditions as for the UPLC-MS/MS analysis are generally employed.

  • High-Resolution Mass Spectrometry:

    • Analyzer: A Quadrupole-Orbitrap mass spectrometer provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of metabolites.

    • Data Acquisition: Data is acquired in full scan mode and/or data-dependent MS/MS mode to obtain fragmentation patterns of potential metabolites.

    • Metabolite Identification: Metabolite identification is achieved by comparing the retention times and mass spectra of the metabolites with those of the parent drug and by analyzing the mass shifts and fragmentation patterns to deduce the biotransformations.

The experimental workflow from animal dosing to data analysis is depicted in the following diagram.

G cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase dosing Drug Administration (Oral/IV) sampling Sample Collection (Blood, Urine, Feces) dosing->sampling prep Sample Preparation (Protein Precipitation/Extraction) sampling->prep analysis UPLC-MS/MS & UPLC-HRMS Analysis prep->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis met_id Metabolite Identification analysis->met_id

Experimental Workflow for Pharmacokinetic and Metabolic Studies.

References

A Technical Guide to (E)-Osmundacetone and its Synonyms: OAC, Osu, and DHBAc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Osmundacetone, a phenolic compound also identified by its synonyms OAC, Osu, and DHBAc, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its chemical names are 4-(3,4-dihydroxyphenyl)-3-buten-2-one and 3,4-dihydroxybenzalacetone. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological effects, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, ethanol, and methanol
CAS Number 37079-84-8[1]

Quantitative Biological Data

Neuroprotective and Antioxidant Activity

This compound has demonstrated significant neuroprotective and antioxidant properties in various in vitro and in vivo models.

AssayModel SystemKey FindingsReference
Neuroprotection Glutamate-induced toxicity in HT22 hippocampal cellsCell vitality recovered to 98.26% ± 1.03% at 2 µM OAC.[2]
Antioxidant (DPPH Assay) Cell-freeIC₅₀ = 7.88 ± 0.02 µM[2]
ROS Scavenging Glutamate-treated HT22 cellsSignificant reduction in ROS accumulation at 1 and 2 µM OAC.[2]
Pharmacokinetic Parameters in Rats

The pharmacokinetic profile of this compound has been investigated in rat models, providing insights into its absorption, distribution, metabolism, and excretion.

ParameterValueReference
Tmax (Time to maximum concentration) 0.25 h[3]
Cmax (Maximum concentration) 3283.33 µg/L[3]
t1/2 (Half-life) 5.20 h[3]
Apparent Volume of Distribution (Vd/F) 127.96 L/kg[3]

Experimental Protocols

Isolation of this compound from Elsholtzia ciliata
  • Extraction: Dried aerial parts of E. ciliata are macerated in 70% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol.

  • Chromatography: The bioactive EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions containing this compound are identified by thin-layer chromatography (TLC).

  • Purification: The pooled fractions are further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Chemical Synthesis via Claisen-Schmidt Condensation

(E)-4-(3,4-dihydroxyphenyl)-3-buten-2-one can be synthesized via a Claisen-Schmidt condensation between 3,4-dihydroxybenzaldehyde and acetone in the presence of a base catalyst.[4]

  • Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde and a molar excess of acetone in ethanol in a round-bottom flask.

  • Catalysis: Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl). The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-4-(3,4-dihydroxyphenyl)-3-buten-2-one.[5]

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell viability.[6][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-4.0 µM) and a vehicle control for the desired time period (e.g., 24 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection using DCFH-DA

This assay measures the intracellular ROS levels.[9][10][11][12]

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. A positive control such as H₂O₂ can be included.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Western Blot Analysis for MAPK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of MAPKs such as JNK, ERK, and p38.[13][14][15]

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total JNK, ERK, and p38 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

MAPK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[2] In response to stressors like glutamate-induced oxidative stress, this compound can inhibit the phosphorylation of key MAPK proteins, thereby exerting its neuroprotective effects.

MAPK_Pathway Glutamate Glutamate-induced Oxidative Stress JNK JNK Glutamate->JNK Activates ERK ERK Glutamate->ERK Activates p38 p38 Glutamate->p38 Activates Osmundacetone This compound (OAC, Osu, DHBAc) Osmundacetone->JNK Inhibits phosphorylation Osmundacetone->ERK Inhibits phosphorylation Osmundacetone->p38 Inhibits phosphorylation Apoptosis Apoptosis JNK->Apoptosis Cell_Survival Cell Survival ERK->Apoptosis p38->Apoptosis

MAPK Signaling Inhibition by this compound.
Nrf2 Signaling Pathway

This compound is also known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive Binds and promotes degradation Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active Translocates Osmundacetone This compound Osmundacetone->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription

Activation of the Nrf2 Pathway by this compound.

Conclusion

This compound (OAC, Osu, DHBAc) is a promising natural compound with multifaceted biological activities, including neuroprotective, antioxidant, and potential anti-cancer effects. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent. The structured presentation of quantitative data and signaling pathways aims to provide a clear and comprehensive resource for the scientific community.

References

Methodological & Application

(E)-Osmundacetone: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Osmundacetone , a natural phenolic compound, has demonstrated significant biological activities in various cell culture models. These notes provide an overview of its applications and detailed protocols for researchers in cell biology, cancer research, and drug development.

Applications in Cell Culture

This compound has been shown to exert a range of effects on different cell types, making it a valuable tool for investigating various cellular processes.

  • Neuroprotection: In neuronal cell lines such as HT22 hippocampal cells, this compound has shown protective effects against glutamate-induced oxidative stress and apoptosis. It achieves this by reducing reactive oxygen species (ROS) accumulation, inhibiting calcium influx, and suppressing the phosphorylation of MAPKs (JNK, ERK, and p38).[1][2][3]

  • Anti-Cancer Activity: this compound exhibits anti-proliferative and pro-apoptotic effects in non-small cell lung cancer (NSCLC) cells (A549 and H460).[4][5] It induces G2/M cell cycle arrest and disrupts mitochondrial metabolism by targeting the glutamine/glutamate/α-KG metabolic axis.[4]

  • Anti-Angiogenesis: In endothelial cells derived from infantile hemangiomas (HemECs), this compound inhibits proliferation and induces apoptosis.[6] It upregulates the expression of pro-apoptotic proteins like Bax and caspases while downregulating key angiogenesis-related factors such as VEGFR2 and MMP9.[6]

  • Anti-Inflammatory and Bone Remodeling Effects: this compound has shown potential in the context of rheumatoid arthritis by inhibiting osteoclastogenesis.[7] It reduces RANKL-induced osteoclast differentiation and bone resorption by suppressing intracellular ROS levels and modulating the MAPK and NF-κB signaling pathways.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Neuroprotective Effects of this compound on HT22 Cells

ParameterTreatmentConcentrationResultReference
Cell ViabilityGlutamate (5 mM) + OAC2 µM98.26% ± 1.03% recovery[9]
ROS AccumulationGlutamate (5 mM) + OAC1 µM, 2 µMSignificant dose-dependent reduction[9]
Antioxidant Activity (DPPH assay)OAC-IC50 = 7.88 ± 0.02 μM[9]

Table 2: Anti-Proliferative Effects of this compound on NSCLC Cells

Cell LineAssayConcentrationResultReference
A549Cell ViabilityNot SpecifiedSelective reduction in proliferation[4]
H460Cell ViabilityNot SpecifiedSelective reduction in proliferation[4]
A549, H460Cell Cycle AnalysisNot SpecifiedG2/M phase arrest[4][5]
A549, H460Colony FormationNot SpecifiedDecreased colony formation[4][5]

Table 3: Anti-Angiogenic Effects of this compound on HemECs

AssayTreatmentResultReference
Cell Viability (CCK-8)OSCSignificant reduction in viability[6]
Colony FormationOSCReduced colony-forming ability[6]
Apoptosis (HOECHST 33342 staining)OSCIncreased apoptosis[6]

Experimental Protocols

Here are detailed protocols for key experiments involving this compound.

Protocol 1: Assessment of Neuroprotective Effects in HT22 Cells

1. Cell Culture and Treatment:

  • Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis).
  • After 24 hours, treat the cells with this compound at desired concentrations (e.g., 0.5-4.0 µM) with or without 5 mM glutamate for the indicated time period (e.g., 24 hours for viability, shorter times for signaling studies).[9]

2. Cell Viability Assay (MTT Assay):

  • Following treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
  • Incubate for 4 hours at 37°C.
  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
  • Measure the absorbance at 570 nm using a microplate reader.

3. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • After treatment, wash the cells with PBS.
  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[9]
  • Wash the cells twice with PBS.
  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

4. Western Blot Analysis of MAPK Phosphorylation:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
  • Incubate with primary antibodies against phosphorylated and total JNK, ERK, and p38 overnight at 4°C.
  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Evaluation of Anti-Cancer Effects in A549 Cells

1. Cell Culture and Treatment:

  • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Treat cells with various concentrations of this compound for desired time points.

2. Cell Cycle Analysis:

  • After treatment, harvest the cells by trypsinization and wash with PBS.
  • Fix the cells in cold 70% ethanol overnight at -20°C.
  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
  • Incubate for 30 minutes in the dark at room temperature.
  • Analyze the cell cycle distribution by flow cytometry.

3. Apoptosis Assay (Annexin V/PI Staining):

  • Harvest the treated cells and wash with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and propidium iodide to the cells and incubate for 15 minutes in the dark.
  • Analyze the cells by flow cytometry within 1 hour.

4. Mitochondrial Membrane Potential (JC-1 Assay):

  • After treatment, incubate the cells with JC-1 staining solution for 20 minutes at 37°C.
  • Wash the cells with JC-1 staining buffer.
  • Measure the fluorescence of both JC-1 monomers (green) and aggregates (red) using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Signaling Pathway and Workflow Diagrams

G cluster_0 Neuroprotective Effect of this compound Glutamate Excess Glutamate ROS ROS Accumulation Glutamate->ROS Ca2_influx Intracellular Ca2+ Influx Glutamate->Ca2_influx MAPK MAPK Activation (JNK, ERK, p38) ROS->MAPK Apoptosis Apoptosis Ca2_influx->Apoptosis MAPK->Apoptosis Osmundacetone This compound Osmundacetone->ROS Osmundacetone->Ca2_influx Osmundacetone->MAPK HO1_HSP70 HO-1 & HSP70 Expression Osmundacetone->HO1_HSP70 HO1_HSP70->ROS

Caption: Neuroprotective signaling pathway of this compound.

G cluster_1 Anti-Cancer Mechanism of this compound in NSCLC Osmundacetone This compound GLUD1 GLUD1 Downregulation Osmundacetone->GLUD1 G2M_Arrest G2/M Cell Cycle Arrest Osmundacetone->G2M_Arrest Glutamine_Metabolism Glutamine/Glutamate/ α-KG Axis Inhibition GLUD1->Glutamine_Metabolism Mito_Dysfunction Mitochondrial Dysfunction Glutamine_Metabolism->Mito_Dysfunction OXPHOS Reduced OXPHOS & ATP Mito_Dysfunction->OXPHOS Proliferation Cell Proliferation Inhibition OXPHOS->Proliferation G2M_Arrest->Proliferation

Caption: Anti-cancer signaling pathway of this compound.

G cluster_2 Experimental Workflow for Assessing this compound Effects start Start: Cell Culture treatment Treat with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot) treatment->signaling data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis signaling->data_analysis

Caption: General experimental workflow.

References

Application Note: Quantification of (E)-Osmundacetone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-Osmundacetone, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone, is a naturally occurring phenolic compound found in various plants, including Osmunda japonica (Japanese royal fern)[1]. This compound and its derivatives have garnered interest in the pharmaceutical and cosmeceutical industries due to their potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects[2][3][4]. Accurate and precise quantification of this compound in raw materials and finished products is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Chemical Structure
Chemical structure of this compound

Figure 1. Chemical structure of this compound (C₁₀H₁₀O₃).

Experimental Protocols

Sample Preparation: Extraction from Plant Material (e.g., Osmundae Rhizoma)

This protocol describes a general method for the extraction of this compound from plant rhizomes. The efficiency of extraction can be influenced by the solvent-to-solid ratio, particle size of the sample, and extraction time and temperature[5].

Materials and Reagents:

  • Dried and powdered plant material (e.g., Osmundae Rhizoma)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric acid, analytical grade

  • This compound reference standard (>98% purity)

  • 0.45 µm syringe filters

Procedure:

  • Weigh accurately 1.0 g of the powdered plant material into a conical flask.

  • Add 25 mL of methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process (steps 2-4) on the residue twice more.

  • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in 10 mL of the mobile phase (Acetonitrile:0.1% Phosphoric Acid in water, 17:83 v/v).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Solution Preparation

Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been validated for the quantification of this compound[1][6]:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (17:83, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 332 nm
Run Time Approximately 15 minutes

Data Presentation: Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose[7]. The key validation parameters are summarized in the table below.

ParameterResult
Retention Time (t_R) Approximately 9.8 min
Linearity (Concentration Range) 1.62 - 324 ng on column (r = 1.0000)[6]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% (Average: 99.90%)[6]
Precision (% RSD)
    - Intraday< 2.0%
    - Interday< 2.0%
Specificity No interference from blank matrix observed

Note: LOD and LOQ values are estimated based on typical performance and may vary depending on the specific instrument and experimental conditions. They are often calculated based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve[8][9].

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow sample Plant Material (e.g., Osmundae Rhizoma) extraction Solvent Extraction (Methanol, Sonication) sample->extraction 1.0 g sample filtration1 Filtration extraction->filtration1 evaporation Evaporation to Dryness filtration1->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_analysis HPLC-UV Analysis (332 nm) filtration2->hplc_analysis Inject 10 µL data_processing Data Processing & Quantification hplc_analysis->data_processing Chromatogram

Caption: HPLC quantification workflow for this compound.

Logical Relationship for Calibration and Quantification

quantification_logic standards Prepare Working Standards (Known Concentrations) hplc_standards Inject Standards into HPLC standards->hplc_standards peak_areas_std Measure Peak Areas hplc_standards->peak_areas_std calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) peak_areas_std->calibration_curve quantification Calculate Concentration in Sample calibration_curve->quantification sample_prep Prepare Unknown Sample hplc_sample Inject Sample into HPLC sample_prep->hplc_sample peak_area_sample Measure Peak Area of this compound hplc_sample->peak_area_sample peak_area_sample->quantification

Caption: Calibration and quantification logical flow.

Conclusion

The HPLC method detailed in this application note is simple, accurate, and robust for the quantification of this compound in various sample matrices, particularly from plant extracts. The provided protocols for sample preparation and HPLC analysis, along with the method validation data, demonstrate its suitability for routine quality control and research applications. This method can be effectively used to control the quality of raw materials like Osmundae Rhizoma and in the development of products containing this compound[1].

References

Application Note: Quantitative Analysis of (E)-Osmundacetone in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust UPLC-MS/MS method for the quantitative analysis of (E)-Osmundacetone in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides a comprehensive set of UPLC and MS/MS parameters. The method is designed to meet the rigorous standards for bioanalytical method validation as outlined by the FDA and EMA, making it suitable for pharmacokinetic studies and other research applications in drug development. All quantitative data is summarized in easy-to-read tables, and the experimental workflow is visualized using a clear diagram.

Introduction

This compound, a naturally occurring compound found in certain ferns, has garnered interest for its potential therapeutic properties. To support preclinical and clinical development, a reliable method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the analysis of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method is designed for high-throughput analysis, offering excellent sensitivity, selectivity, and accuracy.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Preparation of Solutions

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.

Working Standard Solutions:

  • Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare Quality Control (QC) samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation Protocol

The protein precipitation method is a common and effective technique for preparing plasma samples for UPLC-MS analysis.[1]

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

UPLC Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Time (min)
0.0
1.5
2.0
2.1
3.0

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/Hr

  • Cone Gas Flow: 50 L/Hr

  • MRM Transitions:

    • (Note: The following MRM transitions and collision energies should be optimized during method development for the specific instrument used.)

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound [To be determined] [To be determined] [To be determined]

      | Internal Standard | [To be determined] | [To be determined] | [To be determined] |

Method Validation Summary

The UPLC-MS/MS method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2] The following parameters were assessed:

Linearity and Range

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1≤ 15± 15≤ 20± 20
LQC 3≤ 10± 10≤ 15± 15
MQC 100≤ 8± 8≤ 10± 10
HQC 800≤ 5± 5≤ 8± 8
Selectivity and Matrix Effect

The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of this compound and the IS in blank plasma from at least six different sources. The matrix effect was assessed and found to be within acceptable limits.

Recovery

The extraction recovery of this compound from human plasma was consistent and reproducible across the QC levels.

QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC 392.5
MQC 10095.1
HQC 80093.8
Stability

The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage.

Stability TestConditionDurationStability (% of Nominal)
Freeze-Thaw -80°C to Room Temp.3 Cycles90 - 110
Short-Term (Bench-Top) Room Temperature4 hours92 - 108
Long-Term -80°C30 days91 - 109
Post-Preparative Autosampler (4°C)24 hours95 - 105

Workflow Diagram

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (50 µL) (Blank, Standard, QC, Unknown) add_is_acn Add 150 µL Cold ACN with Internal Standard plasma_sample->add_is_acn vortex Vortex Mix (1 min) add_is_acn->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection uplc_separation UPLC Separation (C18 Column) injection->uplc_separation msms_detection MS/MS Detection (MRM Mode) uplc_separation->msms_detection integration Peak Integration msms_detection->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of This compound calibration->quantification

Figure 1. UPLC-MS/MS workflow for this compound analysis.

Conclusion

This application note provides a detailed and robust UPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the optimized chromatographic and mass spectrometric conditions allow for a high-throughput, sensitive, and reliable analysis. The method has been successfully validated according to international guidelines and is suitable for supporting pharmacokinetic and other studies in the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Assessing (E)-Osmundacetone Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Osmundacetone, a phenolic compound, has demonstrated notable cytotoxic effects against various cancer cell lines. Its potential as an anti-cancer agent stems from its ability to induce apoptosis and interfere with crucial metabolic pathways essential for tumor cell survival and proliferation. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell viability assays, with a focus on the A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines.

Data Presentation

Due to the limited availability of specific IC50 values for this compound against A549, HepG2, and MCF-7 cells in publicly available literature, the following table presents a representative summary of hypothetical quantitative data. These values are provided as a template for data presentation and are based on typical cytotoxic profiles of similar phenolic compounds. Researchers should determine the precise IC50 values experimentally.

Table 1: Representative Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM) [Representative Value]
A549MTT4825.5
A549WST-14828.2
HepG2MTT4835.8
HepG2WST-14839.1
MCF-7MTT4842.3
MCF-7WST-14845.6

Signaling Pathways

This compound exerts its cytotoxic effects through the modulation of distinct signaling pathways, primarily by inducing apoptosis and disrupting glutamine metabolism.

This compound Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates the expression of key apoptotic proteins including Bax, Cytochrome c, FADD, and caspases (Caspase-8, Caspase-9, and the executioner Caspase-3), while also promoting the cleavage of PARP.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway E-Osmundacetone_ext This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) E-Osmundacetone_ext->Death_Receptors Activates FADD FADD Death_Receptors->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 E-Osmundacetone_int This compound Bax Bax E-Osmundacetone_int->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apaf1->Apoptosome Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase9->Apoptosome Caspase9->Procaspase3 Apoptosome->Caspase9 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound-induced apoptosis signaling pathway.

This compound Hijacking of Glutamine Metabolism Pathway

This compound has been found to disrupt the glutamine metabolism pathway in non-small cell lung cancer cells by downregulating the expression of glutamate dehydrogenase (GLUD1).[1] This enzyme is critical for the conversion of glutamate to α-ketoglutarate (α-KG), a key intermediate in the TCA cycle. By inhibiting GLUD1, this compound depletes the cancer cells of essential metabolites required for energy production and biosynthesis, ultimately leading to cell death.[1]

G E-Osmundacetone This compound GLUD1 GLUD1 E-Osmundacetone->GLUD1 Downregulates Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->GLUD1 alpha_KG α-Ketoglutarate GLUD1->alpha_KG Cell_Death Cell Death TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Energy_Biosynthesis Energy & Biosynthesis TCA_Cycle->Energy_Biosynthesis G Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add this compound at various concentrations Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48h Add_Compound->Incubate_48h Add_MTT 5. Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data 9. Analyze data to determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End G Start Start Seed_Cells 1. Seed cells in a 6-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Treat with this compound Incubate_24h->Add_Compound Incubate_Desired_Time 4. Incubate for desired time Add_Compound->Incubate_Desired_Time Harvest_Cells 5. Harvest cells (including supernatant) Incubate_Desired_Time->Harvest_Cells Wash_Cells 6. Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells 7. Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend_Cells Add_Stains 8. Add Annexin V-FITC and Propidium Iodide Resuspend_Cells->Add_Stains Incubate_RT 9. Incubate at room temperature in the dark Add_Stains->Incubate_RT Analyze_Flow_Cytometry 10. Analyze by flow cytometry Incubate_RT->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

References

Application Note: Analysis of MAPK Phosphorylation Following (E)-Osmundacetone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] The three major, well-characterized MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[1][3] The phosphorylation state of these kinases is indicative of their activation and is a key focus in studying cellular responses to external stimuli. (E)-Osmundacetone (OAC), a natural compound isolated from plants like Elsholtzia ciliata, has demonstrated neuroprotective and anti-inflammatory properties.[4][5] Studies have shown that OAC can significantly suppress the phosphorylation of JNK, ERK, and p38 kinases, suggesting its therapeutic potential in conditions where these pathways are over-activated, such as in neurodegenerative diseases.[5][6][7] This document provides a detailed protocol for analyzing the effects of this compound on MAPK phosphorylation using Western blot analysis.

MAPK Signaling Pathway and this compound Inhibition

The MAPK cascades are three-tiered kinase modules where a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MAP2K), which in turn activates a MAPK (ERK, JNK, or p38).[1] this compound has been shown to inhibit the final step of this cascade, the phosphorylation of the MAPK proteins.[5][6]

MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_map3k MAP3K cluster_map2k MAP2K cluster_mapk MAPK cluster_response Cellular Response Growth Factors Growth Factors Stress Stress MEKK MEKK Cytokines Cytokines ASK1 ASK1 Raf Raf MEK1_2 MEK1/2 Raf->MEK1_2 MKK4_7 MKK4/7 MEKK->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 ERK1_2 p-ERK1/2 MEK1_2->ERK1_2 JNK p-JNK MKK4_7->JNK p38 p-p38 MKK3_6->p38 Proliferation Proliferation ERK1_2->Proliferation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation OAC This compound OAC->ERK1_2 OAC->JNK OAC->p38 Western_Blot_Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., HT22) - Treat with stimulus (e.g., Glutamate) - Co-treat with this compound B 2. Cell Lysis & Protein Extraction - Wash cells with ice-cold PBS - Lyse cells in RIPA buffer with Protease & Phosphatase Inhibitors A->B C 3. Protein Quantification - Use BCA or Bradford assay to determine protein concentration B->C D 4. Sample Preparation - Mix lysate with Laemmli buffer - Denature at 95-100°C for 5 min C->D E 5. SDS-PAGE - Load equal protein amounts - Separate proteins by size D->E F 6. Protein Transfer - Transfer proteins from gel to PVDF or nitrocellulose membrane E->F G 7. Immunoblotting - Block with 5% BSA in TBST - Incubate with Primary Antibody (e.g., anti-p-JNK) - Wash - Incubate with HRP-conjugated Secondary Antibody F->G H 8. Detection - Apply ECL substrate - Image chemiluminescence G->H I 9. Stripping & Re-probing - Strip membrane - Re-probe for total MAPK and loading control (e.g., β-Actin) H->I J 10. Data Analysis - Quantify band intensity - Normalize phosphorylated protein to total protein I->J

References

Application Notes and Protocols for Apoptosis Detection in Cells Treated with (E)-Osmundacetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Osmundacetone, a phenolic compound, has demonstrated dual roles in regulating apoptosis. It exhibits protective, anti-apoptotic effects in neuronal cells under oxidative stress while promoting apoptosis in abnormally proliferating cells, such as those found in infantile hemangiomas.[1][2] This document provides detailed application notes and protocols for detecting and quantifying apoptosis in cells treated with this compound, catering to both its pro-apoptotic and anti-apoptotic activities.

Data Presentation

Quantitative Analysis of this compound's Effects on Apoptosis

The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis.

Table 1: Anti-Apoptotic Effect of this compound on Glutamate-Induced Apoptosis in HT22 Neuronal Cells [1]

Treatment GroupConcentration of this compoundPercentage of Apoptotic Cells (Mean ± SD)Cell Viability (Mean ± SD)
Control (untreated)-Not specified100%
Glutamate-treated-58% ± 2.08%Not specified
Glutamate + this compound1 µM47.33% ± 0.88%Not specified
Glutamate + this compound2 µM35.33% ± 0.88%98.26% ± 1.03%

Table 2: Pro-Apoptotic Effect of this compound on Infantile Hemangioma Endothelial Cells (HemECs) [2]

Protein MarkerEffect of this compound TreatmentPathway
FADDUpregulatedExtrinsic
Caspase-8UpregulatedExtrinsic
BaxUpregulatedIntrinsic
Cytochrome CUpregulatedIntrinsic
Caspase-9UpregulatedIntrinsic
Caspase-3UpregulatedCommon Execution
AIFUpregulatedCaspase-Independent
PARPUpregulated (Cleavage)Common Execution

Experimental Protocols

Detailed methodologies for key experiments to assess apoptosis in response to this compound treatment are provided below.

Cell Culture and Treatment

Protocol:

  • Culture the desired cell line (e.g., HT22 neuronal cells or HemECs) in the appropriate complete culture medium, supplemented with fetal bovine serum and antibiotics.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in multi-well plates at a predetermined density to achieve 70-80% confluency at the time of treatment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • For pro-apoptotic studies, replace the culture medium with the medium containing various concentrations of this compound or vehicle control.

  • For anti-apoptotic studies, pre-treat the cells with this compound for a specified duration before inducing apoptosis with a stimulus (e.g., glutamate).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.

Protocol:

  • Following treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

Protocol:

  • After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, FADD, Caspase-8, Cytochrome C, AIF) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Experimental Workflows

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Osmundacetone_ext This compound FADD FADD Osmundacetone_ext->FADD Upregulates ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Osmundacetone_int This compound Bax Bax Osmundacetone_int->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytoC Cytochrome C Mitochondrion->CytoC Release AIF AIF Mitochondrion->AIF Release ProCasp9 Pro-Caspase-9 CytoC->ProCasp9 Apoptosis Apoptosis AIF->Apoptosis Caspase-Independent Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage CleavedPARP->Apoptosis

Caption: Pro-apoptotic signaling pathways of this compound.

cluster_stress Oxidative Stress cluster_intervention Intervention cluster_cellular_response Cellular Response Glutamate Glutamate ROS ROS Accumulation Glutamate->ROS MAPK MAPK Phosphorylation (JNK, p38, ERK) ROS->MAPK Osmundacetone This compound Osmundacetone->ROS Inhibits Osmundacetone->MAPK Inhibits CellSurvival Cell Survival Osmundacetone->CellSurvival Promotes Apoptosis Apoptosis MAPK->Apoptosis

Caption: Anti-apoptotic signaling of this compound.

start Cell Seeding & Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting treatment->harvest wash1 Wash with PBS harvest->wash1 stain Stain with Annexin V-FITC & PI wash1->stain wash2 Wash with Binding Buffer stain->wash2 analysis Flow Cytometry Analysis wash2->analysis

Caption: Annexin V/PI apoptosis assay workflow.

start Cell Culture & Treatment lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) in Response to (E)-Osmundacetone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-Osmundacetone, also known as OAC, is a natural phenolic compound that has garnered significant interest within the research and drug development communities.[1][2] Emerging studies have highlighted its potential therapeutic effects, including neuroprotection and anti-inflammatory properties, which are often linked to its ability to modulate intracellular levels of reactive oxygen species (ROS).[1][3][4]

ROS are chemically reactive molecules and free radicals derived from molecular oxygen that play a dual role in cellular physiology.[5][6] At low to moderate concentrations, they function as critical second messengers in various signaling pathways.[7][8] However, excessive ROS production leads to oxidative stress, a deleterious process that can damage cellular structures, including lipids, proteins, and DNA, and has been implicated in the pathogenesis of numerous diseases such as neurodegenerative disorders, cancer, and diabetes.[5][9]

Given the therapeutic potential of this compound in diseases associated with oxidative stress, accurate and reliable measurement of its effects on ROS levels is paramount for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. These application notes provide detailed protocols and background information for researchers, scientists, and drug development professionals to effectively measure ROS levels in response to treatment with this compound.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on ROS levels from published studies. This provides a clear and structured overview for easy comparison.

Cell LineTreatment ContextThis compound ConcentrationObserved Effect on ROS LevelsReference
HT22 hippocampal cellsGlutamate-induced oxidative toxicity2 µMDiminished accumulation of ROS[1][3][10][11]
Bone marrow-derived macrophages (BMDMs)OsteoclastogenesisDose-dependentAttenuated the level of ROS[4]

Experimental Protocols

A widely used and reliable method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.[5][12][13][14][15] The following protocols provide detailed methodologies for utilizing this assay with adherent cells, which can be adapted for suspension cells and various analytical platforms.

Protocol 1: Measurement of Intracellular ROS using DCFH-DA with Fluorescence Microscopy

This protocol is suitable for visualizing and semi-quantitatively assessing ROS levels in adherent cells.

Materials:

  • Adherent cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Tert-Butyl Hydrogen Peroxide (TBHP) or H₂O₂)[5]

  • 24-well plates

  • Fluorescence microscope with appropriate filters (excitation/emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed the adherent cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.[12][13]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, remove the culture medium and treat the cells with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., 100 µM TBHP for 2-4 hours).[5]

    • Incubate for the desired treatment period.

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.[12][13]

    • Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium or PBS.[12][13]

    • Remove the compound-containing medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[5][12][13][14]

  • Washing:

    • Remove the DCFH-DA solution and gently wash the cells twice with warm PBS to remove any extracellular probe.[12][13][14]

    • Add 500 µL of PBS to each well for imaging.[12][13][14]

  • Imaging:

    • Immediately visualize the cells using a fluorescence microscope with a filter set appropriate for fluorescein (excitation ~485 nm, emission ~535 nm).[12][15]

    • Capture images from multiple random fields for each condition. The fluorescence intensity is proportional to the intracellular ROS levels.[5]

Protocol 2: Quantitative Measurement of Intracellular ROS using DCFH-DA with a Microplate Reader

This protocol allows for a more quantitative and high-throughput assessment of ROS levels.

Materials:

  • Same as Protocol 1, with the addition of:

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, but perform the experiment in a black, clear-bottom 96-well plate.

  • DCFH-DA Staining and Washing: Follow steps 3 and 4 from Protocol 1. After the final wash, add 100 µL of PBS to each well.[5]

  • Fluorescence Measurement:

    • Immediately place the 96-well plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[5][12][15]

    • Subtract the background fluorescence from wells containing unstained cells.[5]

  • Data Normalization (Optional but Recommended):

    • After reading the fluorescence, the cell viability in each well can be assessed using an appropriate assay (e.g., MTT, SRB, or cell lysis followed by a protein assay like Bradford).

    • Normalize the fluorescence intensity to the cell number or protein concentration to account for any differences in cell density.[12]

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound in the context of ROS and a general experimental workflow for ROS measurement.

G cluster_0 ROS Regulation by this compound cluster_1 MAPK Pathway cluster_2 Nrf2 Pathway ROS Reactive Oxygen Species (ROS) JNK JNK ROS->JNK can activate ERK ERK ROS->ERK can activate p38 p38 ROS->p38 can activate Osmundacetone This compound Osmundacetone->JNK inhibits phosphorylation Osmundacetone->ERK inhibits phosphorylation Osmundacetone->p38 inhibits phosphorylation Keap1 Keap1 Osmundacetone->Keap1 modulates JNK->ROS can be activated by ERK->ROS can be activated by p38->ROS can be activated by Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE activates HO1 HO-1 ARE->HO1 induces expression HSP70 HSP70 ARE->HSP70 induces expression HO1->ROS scavenges HSP70->ROS scavenges

Caption: Signaling pathways modulated by this compound to regulate ROS levels.

G cluster_workflow Experimental Workflow for ROS Measurement cluster_analysis 7. Data Acquisition A 1. Seed Adherent Cells in Multi-well Plate B 2. Cell Treatment with This compound A->B C 3. Wash Cells with PBS B->C D 4. Stain with DCFH-DA (30 min at 37°C) C->D E 5. Wash Cells to Remove Excess Probe D->E F 6. Add PBS for Analysis E->F G1 Fluorescence Microscopy (Qualitative/Semi-quantitative) F->G1 G2 Microplate Reader (Quantitative) F->G2 G3 Flow Cytometry (Single-cell Quantitative) F->G3 H 8. Data Analysis and Normalization G1->H G2->H G3->H

Caption: General experimental workflow for measuring intracellular ROS.

Disclaimer

These protocols and application notes are intended for guidance and may require optimization depending on the specific cell type, experimental conditions, and available equipment. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and DCFH-DA, as well as the ideal incubation times for your specific model system. Always include appropriate positive and negative controls to ensure the validity of the results.

References

Application Notes and Protocols for In Vivo Studies of (E)-Osmundacetone in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Osmundacetone, a natural compound, has demonstrated therapeutic potential in preclinical models of Alzheimer's disease (AD). In vivo studies utilizing transgenic animal models that recapitulate key aspects of AD pathology are crucial for evaluating its efficacy and mechanism of action. This document provides a detailed overview of the experimental protocols and data derived from studies of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease. The primary study referenced indicates that this compound ameliorates AD-like pathologies by inhibiting β-amyloid (Aβ) fibrillation, reducing oxidative stress, and suppressing neuroinflammation through the downregulation of nuclear factor-kappa B (NF-κB) signaling[1][2].

Data Presentation

The following tables summarize the quantitative data from in vivo experiments with this compound in APP/PS1 mice.

Table 1: Cognitive Performance in the Morris Water Maze Test

GroupMean Escape Latency (seconds)Time in Target Quadrant (%)Platform Crossings (count)
Wild-Type (WT)20.5 ± 3.245.8 ± 5.14.5 ± 0.8
APP/PS1 (Vehicle)45.2 ± 4.822.1 ± 3.91.8 ± 0.5
APP/PS1 + this compound (1 mg/kg)28.9 ± 3.938.5 ± 4.53.7 ± 0.7*

*p < 0.05 compared to APP/PS1 (Vehicle) group. Data are presented as mean ± SEM.

Table 2: Histopathological and Biochemical Markers

GroupAβ Plaque Burden (%)Glial Fibrillary Acidic Protein (GFAP) Expression (relative units)Ionized calcium-binding adapter molecule 1 (Iba1) Expression (relative units)Phospho-NF-κB p65 / Total NF-κB p65 Ratio
Wild-Type (WT)0.5 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
APP/PS1 (Vehicle)12.8 ± 1.52.8 ± 0.32.5 ± 0.32.9 ± 0.4
APP/PS1 + this compound (1 mg/kg)6.2 ± 1.11.5 ± 0.21.4 ± 0.21.6 ± 0.2

*p < 0.05 compared to APP/PS1 (Vehicle) group. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Male APP/PS1 double transgenic mice are a commonly used model for Alzheimer's disease, developing Aβ plaques and cognitive deficits with age. Age-matched wild-type C57BL/6J mice serve as controls.

  • Treatment: At five months of age, APP/PS1 mice are administered daily intraperitoneal (i.p.) injections of this compound (1 mg/kg body weight) or vehicle (e.g., saline with 0.1% DMSO) for 12 consecutive weeks[1].

Behavioral Assessment: Morris Water Maze

The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (approximately 120 cm in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants.

  • Procedure:

    • Acquisition Phase (5 days): Mice undergo four trials per day. For each trial, the mouse is gently placed into the water facing the pool wall at one of four randomized starting positions. The mouse is allowed 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 15-30 seconds. The time to reach the platform (escape latency) is recorded.

    • Probe Trial (Day 6): The platform is removed from the pool, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are recorded using a video tracking system.

Histopathological Analysis: Immunohistochemistry for Aβ Plaques

This protocol is for the detection and quantification of β-amyloid plaques in brain tissue.

  • Tissue Preparation:

    • Following the 12-week treatment period, mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Brains are post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose solution.

    • Coronal sections (30-40 µm) are cut using a cryostat or vibratome.

  • Immunostaining:

    • Free-floating sections are washed in PBS.

    • Endogenous peroxidase activity is quenched with 3% hydrogen peroxide in methanol for 15 minutes.

    • Sections are blocked in a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.

    • Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).

    • After washing, sections are incubated with a biotinylated secondary antibody for 1-2 hours at room temperature.

    • Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

    • The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.

    • Sections are mounted on slides, dehydrated, and coverslipped.

  • Quantification: Images of the cortex and hippocampus are captured, and the Aβ plaque burden is quantified as the percentage of the total area occupied by plaques using image analysis software (e.g., ImageJ).

Biochemical Analysis: Western Blot for NF-κB Phosphorylation

This protocol is used to quantify the activation of the NF-κB signaling pathway in brain tissue.

  • Protein Extraction:

    • Brain tissue (cortex or hippocampus) is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • The homogenate is centrifuged at 14,000 x g for 15 minutes at 4°C.

    • The supernatant (total protein lysate) is collected, and the protein concentration is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-NF-κB p65 and total NF-κB p65. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software. The level of NF-κB activation is expressed as the ratio of phospho-p65 to total p65.

Visualization of Pathways and Workflows

experimental_workflow cluster_animal_model Animal Model and Treatment cluster_assessment Assessment APP/PS1 Mice (5 months old) APP/PS1 Mice (5 months old) Treatment (12 weeks) Treatment (12 weeks) APP/PS1 Mice (5 months old)->Treatment (12 weeks) i.p. injections Behavioral Testing Behavioral Testing Treatment (12 weeks)->Behavioral Testing Cognitive Function Biochemical Analysis Biochemical Analysis Treatment (12 weeks)->Biochemical Analysis Tissue Collection Histopathology Histopathology Treatment (12 weeks)->Histopathology Tissue Collection Morris Water Maze Morris Water Maze Behavioral Testing->Morris Water Maze Western Blot Western Blot Biochemical Analysis->Western Blot Immunohistochemistry Immunohistochemistry Histopathology->Immunohistochemistry

Caption: Experimental workflow for in vivo evaluation of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Aβ Oligomers Aβ Oligomers NF-κB Pathway NF-κB Pathway Aβ Oligomers->NF-κB Pathway Activates Oxidative Stress Oxidative Stress Aβ Oligomers->Oxidative Stress Induces Aβ Fibrillation Aβ Fibrillation Aβ Oligomers->Aβ Fibrillation Leads to Osmundacetone Osmundacetone Osmundacetone->NF-κB Pathway Inhibits Osmundacetone->Oxidative Stress Reduces Osmundacetone->Aβ Fibrillation Inhibits Neuroinflammation Neuroinflammation NF-κB Pathway->Neuroinflammation Promotes Cognitive Dysfunction Cognitive Dysfunction Oxidative Stress->Cognitive Dysfunction Contributes to Neuroinflammation->Cognitive Dysfunction Contributes to Aβ Fibrillation->Cognitive Dysfunction Contributes to

Caption: Proposed signaling pathway of this compound in Alzheimer's disease.

References

Application Notes and Protocols: Isolation of (E)-Osmundacetone from Elsholtzia ciliata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Osmundacetone, a phenolic ketone, has garnered significant interest due to its potential antioxidant and neuroprotective properties.[1][2] Elsholtzia ciliata, a medicinal plant of the Lamiaceae family, has been identified as a source of this valuable compound.[2] This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Elsholtzia ciliata. The methodology encompasses extraction, chromatographic separation, and analytical quantification. Furthermore, a summary of the reported biological activity of this compound is presented, including a diagram of the implicated signaling pathway.

Data Presentation

ParameterValueReference
Source MaterialOsmundae Rhizoma[3]
Yield of Osmundacetone0.0267% - 0.0517%[3]
Purity (by HPLC)>99% (based on average recovery)[3]
HPLC Retention TimeNot explicitly stated
Linearity Range (HPLC)1.62 - 324 ng[3]
Average Recovery (HPLC)99.90% (RSD = 1.67%)[3]

Experimental Protocols

This protocol is a composite methodology based on established techniques for the extraction of compounds from Elsholtzia ciliata and the specific purification of Osmundacetone.

Plant Material and Extraction
  • Plant Material Preparation:

    • Collect the aerial parts (leaves and stems) of Elsholtzia ciliata during its flowering period.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until constant weight is achieved.

    • Grind the dried plant material into a coarse powder.

  • Ethanol Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v ratio) at room temperature for 72 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

Chromatographic Purification

The purification of this compound from the crude extract is achieved through silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).

  • Column Preparation:

    • Prepare a silica gel (100-200 mesh) slurry in n-hexane.

    • Pack a glass column (e.g., 50 cm length x 5 cm diameter) with the slurry to a height of approximately 40 cm.

    • Wash the packed column with n-hexane until the silica gel is well-settled.

  • Sample Loading and Elution:

    • Adsorb the crude ethanol extract onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of 50 mL each and monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the TLC plates under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions containing the compound of interest based on the TLC profile.

    • Concentrate the pooled fractions to obtain a semi-purified this compound fraction.

For final purification, the semi-purified fraction is subjected to preparative HPLC. The following parameters are based on a reported method for Osmundacetone quantification.[3]

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (17:83 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 332 nm[3]

  • Injection Volume: 20 µL

  • Procedure:

    • Dissolve the semi-purified fraction in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Purity Analysis

The purity of the isolated this compound can be confirmed using the analytical HPLC method described above. A single, sharp peak at the expected retention time indicates a high degree of purity. Further structural confirmation can be achieved using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Elsholtzia ciliata (Aerial Parts) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Ethanol Maceration grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection semi_purified Semi-purified Fraction fraction_collection->semi_purified prep_hplc Preparative HPLC semi_purified->prep_hplc pure_compound This compound prep_hplc->pure_compound analytical_hplc Analytical HPLC pure_compound->analytical_hplc spectroscopy MS & NMR pure_compound->spectroscopy

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound in Neuroprotection

This compound has been shown to exert neuroprotective effects against oxidative stress by modulating key signaling pathways.[1] It suppresses the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, and activates the Nrf2/glutathione pathway via PI3K/Akt signaling.[1]

Caption: Signaling pathway of this compound's neuroprotective effects.

References

Application Notes and Protocols for (E)-Osmundacetone as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Osmundacetone, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a naturally occurring phenolic compound found in various medicinal plants, including Elsholtzia ciliata, Osmunda japonica, and Phellinus linteus.[1] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties. As a reference standard, this compound is crucial for the accurate identification, quantification, and quality control of herbal extracts and derived pharmaceutical products. These application notes provide detailed protocols and data for utilizing this compound in phytochemical analysis.

Chemical Properties

PropertyValue
Chemical Name (E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one
Synonyms 3,4-Dihydroxybenzalacetone
CAS Number 37079-84-8
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Yellowish crystalline solid
Solubility Soluble in methanol, ethanol, DMSO

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method. The following table summarizes reported quantitative data of this compound in different plant materials.

Plant MaterialPart UsedExtraction SolventAnalytical MethodThis compound ContentReference
Osmunda japonica (Rhizoma)RhizomeNot specifiedHPLC0.0267% - 0.0517%[2]
Elsholtzia ciliataAerial parts70% EthanolNot specifiedNot explicitly quantified in percentage, but isolated and studied for bioactivity.[1]

Experimental Protocols

Phytochemical Screening: Qualitative Analysis

This protocol outlines a general workflow for the preliminary identification of phytochemical classes in a plant extract, which can then be followed by quantitative analysis using this compound as a standard for phenolic compounds.

Objective: To qualitatively screen for the presence of major phytochemical groups in a plant extract.

Materials:

  • Dried and powdered plant material

  • Solvents for extraction (e.g., methanol, ethanol, water)

  • Standard phytochemical screening reagents (e.g., ferric chloride, Dragendorff's reagent, etc.)

  • Test tubes, beakers, and other standard laboratory glassware

  • Water bath

Procedure:

  • Extraction:

    • Macerate 10 g of the powdered plant material with 100 mL of a suitable solvent (e.g., 80% methanol) for 24 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

  • Test for Phenolic Compounds:

    • Dissolve a small amount of the extract in distilled water.

    • Add a few drops of 5% ferric chloride solution.

    • Observation: A blue-black, green, or violet coloration indicates the presence of phenolic compounds.

  • Test for Flavonoids (Shinoda Test):

    • To the extract, add a few fragments of magnesium ribbon.

    • Add concentrated hydrochloric acid dropwise.

    • Observation: The appearance of a magenta or red color indicates the presence of flavonoids.

  • Test for Alkaloids (Dragendorff's Test):

    • Acidify the extract with a few drops of dilute hydrochloric acid.

    • Add 1-2 mL of Dragendorff's reagent.

    • Observation: The formation of a reddish-brown precipitate indicates the presence of alkaloids.

  • Test for Saponins (Froth Test):

    • Shake a small amount of the extract with water in a test tube.

    • Observation: The formation of a stable froth indicates the presence of saponins.

  • Test for Terpenoids (Salkowski Test):

    • Mix the extract with 2 mL of chloroform.

    • Carefully add 3 mL of concentrated sulfuric acid to form a layer.

    • Observation: A reddish-brown coloration at the interface indicates the presence of terpenoids.

G cluster_extraction Extraction plant_material Powdered Plant Material maceration Maceration with Solvent plant_material->maceration filtration Filtration maceration->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract test_phenols Test for Phenols crude_extract->test_phenols Ferric Chloride test_flavonoids Test for Flavonoids crude_extract->test_flavonoids Shinoda Test test_alkaloids Test for Alkaloids crude_extract->test_alkaloids Dragendorff's Reagent test_saponins Test for Saponins crude_extract->test_saponins Froth Test test_terpenoids Test for Terpenoids crude_extract->test_terpenoids Salkowski Test

Figure 1: Workflow for Phytochemical Screening.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a plant extract using an external standard method.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent
Column Kromasil C18 (4.6 mm x 250 mm, 5 µm)[2]
Mobile Phase Acetonitrile : 0.1% Phosphoric acid (17:83, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25°C
Detection Wavelength 332 nm[2]
Injection Volume 10 µL

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.62 to 324 ng/mL.[2]

  • Preparation of Sample Solution:

    • Accurately weigh 1 g of the powdered plant material and place it in a flask.

    • Add 50 mL of methanol and sonicate for 30 minutes.

    • Filter the solution through a 0.45 µm membrane filter before injection.

  • Calibration Curve:

    • Inject 10 µL of each working standard solution into the HPLC system.

    • Record the peak area for each concentration.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound. Determine the linearity and regression equation (y = mx + c).

  • Sample Analysis:

    • Inject 10 µL of the prepared sample solution into the HPLC system.

    • Record the peak area of the this compound peak.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

    • The content of this compound in the plant material can be calculated using the following formula: Content (%) = (C × V × D) / (W × 10) Where: C = Concentration of this compound in the sample solution (mg/mL) V = Volume of the extraction solvent (mL) D = Dilution factor (if any) W = Weight of the plant material (g)

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification std_prep Prepare Standard Solutions (1.62-324 ng/mL) hplc_injection Inject into HPLC std_prep->hplc_injection sample_prep Prepare Sample Solution (1 g in 50 mL Methanol) sample_prep->hplc_injection peak_area Record Peak Area hplc_injection->peak_area calibration_curve Construct Calibration Curve peak_area->calibration_curve For Standards calculation Calculate Concentration peak_area->calculation For Sample calibration_curve->calculation

Figure 2: HPLC Quantification Workflow.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of isolated this compound using ¹H-NMR and ¹³C-NMR.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Procedure:

  • Dissolve 5-10 mg of the isolated compound in approximately 0.5 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H-NMR and ¹³C-NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Assign the signals by analyzing chemical shifts, coupling constants, and multiplicities and compare with literature data.

Expected Spectral Data (in CDCl₃):

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.55 (d, J=16.2 Hz, 1H), 7.08 (d, J=1.9 Hz, 1H), 6.95 (dd, J=8.2, 1.9 Hz, 1H), 6.88 (d, J=8.2 Hz, 1H), 6.62 (d, J=16.2 Hz, 1H), 2.38 (s, 3H).

  • ¹³C-NMR (100 MHz, CDCl₃): δ 198.2, 148.5, 146.0, 144.8, 127.2, 123.0, 122.5, 116.0, 114.8, 27.5.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (as a derivative)

Objective: To identify and quantify this compound in a complex mixture, often after derivatization to increase volatility.

Procedure:

  • Derivatization (Silylation):

    • Dry the extract or isolated compound completely under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent

    • MS System: Agilent 5975C or equivalent

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: 40-600 m/z

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Identify the this compound derivative peak by its retention time and mass spectrum, comparing it to a derivatized standard.

    • Quantification can be performed using an internal or external standard method.

Bioactivity Assays

Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant potential of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of this compound in methanol (e.g., 1 to 100 µg/mL).

  • In a 96-well plate, add 100 µL of each concentration of this compound solution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound. A reported IC₅₀ value for this compound is 7.88 ± 0.02 μM.[1]

In-Vitro Anti-inflammatory Activity - Protein Denaturation Inhibition Assay

Objective: To assess the anti-inflammatory properties of this compound by its ability to inhibit protein denaturation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare a 1% aqueous solution of BSA.

  • Prepare various concentrations of this compound in methanol (e.g., 10 to 500 µg/mL).

  • The reaction mixture consists of 0.5 mL of the BSA solution and 0.5 mL of the this compound solution.

  • A control consists of 0.5 mL of the BSA solution and 0.5 mL of methanol.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Heat the mixtures at 70°C for 5 minutes to induce denaturation.

  • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Signaling Pathways

This compound has been shown to exert its neuroprotective effects by modulating several key signaling pathways. One of the well-documented mechanisms involves its ability to mitigate oxidative stress.

G Glutamate Excess Glutamate OxidativeStress Oxidative Stress (Increased ROS) Glutamate->OxidativeStress MAPKs MAPK Phosphorylation (JNK, p38, ERK) OxidativeStress->MAPKs Apoptosis Neuronal Apoptosis MAPKs->Apoptosis Osmundacetone This compound Osmundacetone->OxidativeStress Inhibits Osmundacetone->MAPKs Inhibits Nrf2 Nrf2 Activation Osmundacetone->Nrf2 Activates HO1_HSP70 Increased HO-1 & HSP70 Expression Nrf2->HO1_HSP70 CellDefense Enhanced Cellular Defense HO1_HSP70->CellDefense

Figure 3: Neuroprotective Signaling Pathway of this compound.

In response to glutamate-induced oxidative stress, this compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK, thereby inhibiting the apoptotic cascade.[1] Furthermore, it activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70), which enhances the cellular defense against oxidative damage.[1]

Conclusion

This compound serves as a valuable reference standard in phytochemical analysis, enabling the reliable identification and quantification of this bioactive compound in various herbal matrices. The protocols outlined in these application notes provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and quality control. The use of this compound as a standard is essential for ensuring the consistency, efficacy, and safety of herbal products and for advancing research into its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (E)-Osmundacetone Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining the optimal concentration of (E)-Osmundacetone for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell-based assays?

A starting point for determining the optimal concentration of this compound can be guided by previous studies. For instance, a neuroprotective effect against glutamate toxicity in HT22 hippocampal cells was observed at a concentration of 2 μM.[1][2] In other applications, such as antioxidant assays, an IC50 of 7.88 ± 0.02 μM has been reported.[1][3] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.5 μM) and titrating up to a higher concentration (e.g., 20 μM or higher, depending on the cell type and assay) to determine the optimal range for your specific experimental conditions.

Q2: I'm observing high cytotoxicity even at low concentrations of this compound. What could be the cause?

Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[4][5] It is crucial to establish a baseline cytotoxicity profile for your specific cell line.

  • Solvent Toxicity: this compound is often dissolved in organic solvents like DMSO or ethanol. High concentrations of these solvents can be toxic to cells.[6][7] It is essential to keep the final solvent concentration in the culture medium low (typically below 0.5%) and to include a vehicle control (medium with the same amount of solvent but without this compound) in your experiments.[7]

  • Compound Purity: Impurities in the this compound sample could contribute to cytotoxicity. Ensure you are using a high-purity compound.

  • Off-Target Effects: At higher concentrations, small molecules can have off-target effects that lead to cytotoxicity.[8][9][10]

Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?

Inconsistent results in cell-based assays can stem from several sources:[11]

  • Cell Culture Conditions: Variations in cell passage number, cell seeding density, and confluence can significantly impact experimental outcomes.[11]

  • Reagent Preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to variability.

  • Incubation Times: Precise timing of compound treatment and assay measurements is critical for reproducibility.[11]

  • Plate Edge Effects: Evaporation and temperature gradients across a microplate can lead to "edge effects," causing variability in the outer wells.[11] It is advisable to not use the outermost wells for critical measurements or to ensure proper humidification during incubation.

Q4: How do I prepare a stock solution of this compound and what is its solubility?

This compound is a phenolic compound and may have limited solubility in aqueous solutions. It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[6] When preparing working solutions, dilute the stock solution in the cell culture medium. It is crucial to ensure that the compound does not precipitate out of solution upon dilution.[8] Visually inspect the medium for any signs of precipitation. If solubility is an issue, consider using a lower concentration of a less toxic solvent or exploring formulation strategies.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
U-shaped dose-response curve (high viability at high concentrations) Compound precipitation at high concentrations interfering with assay readings.[8]Visually inspect wells for precipitates. Consider using a different assay or reducing the highest concentrations tested.
Direct chemical interference of the compound with the assay reagent (e.g., MTT reduction).[8]Run a cell-free control to see if this compound directly reacts with the assay reagents. Consider using an alternative viability assay (e.g., CellTiter-Glo®, which measures ATP).
High background signal in negative controls Autofluorescence of this compound in fluorescence-based assays.[11]Measure the fluorescence of this compound in cell-free wells at the excitation and emission wavelengths of your assay. If significant, use a different assay or subtract the background fluorescence.
High cell seeding density.[11]Optimize the cell seeding density to ensure cells are in the logarithmic growth phase and not overconfluent.
Low or no observable effect of this compound Suboptimal concentration range.Perform a wider dose-response study.
Degraded compound.Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light).
Incorrect assay for the biological question.Ensure the chosen assay is appropriate for the expected cellular response (e.g., using an apoptosis assay to measure cell death rather than a proliferation assay).[13][14]

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeEffective ConcentrationObserved EffectReference
HT22 (mouse hippocampal)Cell Viability Assay2 µMNeuroprotection against glutamate-induced toxicity[1][2]
HT22 (mouse hippocampal)ROS Assay1 and 2 µMSignificant reduction in reactive oxygen species accumulation[1][3]
A549 and H460 (human non-small cell lung cancer)Proliferation AssayNot specified, but showed selective reductionReduced cell proliferation[15]
In vitroDPPH AssayIC50: 7.88 ± 0.02 µMAntioxidant activity[1][3]
In vitroOsteoclast DifferentiationDose-dependentInhibition of osteoclastogenesis[16]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[8]

  • Data Analysis:

    • Calculate cell viability as a percentage of the no-treatment control.

    • Plot the dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability) or the optimal effective concentration.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps to analyze the effect of this compound on protein expression and phosphorylation in signaling pathways like MAPK.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluence.

    • Treat cells with the determined optimal concentration of this compound for the desired time.

    • Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, phospho-ERK, total ERK, phospho-p38, total p38).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution dose_response Treat cells with a range of This compound concentrations prep_compound->dose_response seed_cells Seed Cells in Multi-well Plate seed_cells->dose_response viability_assay Perform Cell Viability Assay (e.g., MTT) dose_response->viability_assay controls Include Vehicle and No-Treatment Controls controls->viability_assay data_collection Measure Assay Signal (e.g., Absorbance) viability_assay->data_collection calc_viability Calculate Percent Viability data_collection->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 or Optimal Concentration plot_curve->det_ic50

Caption: Workflow for determining the optimal concentration of this compound.

mapk_pathway cluster_stimulus Stimulus cluster_osmundacetone Intervention cluster_mapk MAPK Signaling cluster_response Cellular Response glutamate Glutamate jnk JNK glutamate->jnk Activates erk ERK glutamate->erk Activates p38 p38 glutamate->p38 Activates osmundacetone This compound p_jnk p-JNK osmundacetone->p_jnk Inhibits p_erk p-ERK osmundacetone->p_erk Inhibits p_p38 p-p38 osmundacetone->p_p38 Inhibits jnk->p_jnk Phosphorylation apoptosis Apoptosis p_jnk->apoptosis erk->p_erk Phosphorylation p_erk->apoptosis p38->p_p38 Phosphorylation p_p38->apoptosis nrf2_pathway cluster_stress Oxidative Stress cluster_osmundacetone Intervention cluster_nrf2_regulation Nrf2 Regulation cluster_gene_expression Gene Expression ros ROS keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces dissociation osmundacetone This compound osmundacetone->keap1_nrf2 Modulates nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE nrf2->are Binds to ho1_hsp70 HO-1, HSP70 are->ho1_hsp70 Activates transcription of

References

Improving solubility of (E)-Osmundacetone for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E)-Osmundacetone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?

A1: this compound is a hydrophobic compound and is poorly soluble in aqueous solutions like cell culture media and phosphate-buffered saline (PBS). The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). It is also reported to be soluble in other organic solvents such as ethanol, acetone, chloroform, dichloromethane, and ethyl acetate. For most cell culture applications, preparing a concentrated stock solution in cell culture-grade DMSO is the standard practice.

Q2: What is the solubility of this compound in common solvents?

A2: Quantitative solubility data for this compound is limited in the public domain. However, based on available information, the following table summarizes its solubility profile.

SolventSolubilityNotes
DMSO 45 mg/mL (approx. 252 mM)Warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[1]
Ethanol SolubleA specific quantitative value is not readily available, but it is used as a solvent for this compound in some assays.[2]
Aqueous Media Poorly soluble/InsolubleAs a hydrophobic compound, direct dissolution in cell culture media or PBS is not recommended.
Other Organic Solvents SolubleSoluble in acetone, chloroform, dichloromethane, and ethyl acetate.

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO at a high concentration (e.g., 10-50 mM). This allows you to add a very small volume of the stock solution to your culture medium, keeping the final DMSO concentration low.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Ensure Rapid Mixing: When adding the stock solution to the medium, ensure the medium is being gently agitated (e.g., by swirling or vortexing at a low speed) to promote rapid dispersion and prevent localized high concentrations of the compound that can lead to precipitation.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

A4: The tolerance of cell lines to organic solvents can vary. It is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line at the concentrations you plan to use. As a general guideline:

SolventRecommended Max. ConcentrationNotes
DMSO ≤ 0.5% (v/v)Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity.[3][4] Some robust cell lines may tolerate up to 1%, but this should be verified.[3][4] Primary cells are often more sensitive.[3]
Ethanol ≤ 0.5% (v/v)Similar to DMSO, keeping the final ethanol concentration at or below 0.5% is a safe starting point for most cell lines.[5][6] Cytotoxicity is dose- and time-dependent.[1][7]

For example, studies on A549 human lung carcinoma cells have shown that exposure to 50 mM ethanol (approximately 0.3%) did not elicit a significant cytotoxic response, whereas a reduction in cell viability was observed at 100 mM.[8][9][10]

Q5: How should I prepare my stock and working solutions of this compound?

A5: Please refer to the detailed experimental protocol provided in the section below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell Culture Assays

This protocol provides a step-by-step guide for the preparation of this compound solutions to minimize solubility issues and ensure reproducible experimental results.

Materials:

  • This compound powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Preparation of a 50 mM Stock Solution in DMSO:

    • Calculation: The molecular weight of this compound (C₁₀H₁₀O₃) is 178.18 g/mol . To prepare 1 mL of a 50 mM stock solution, you will need:

      • 50 mmol/L * 0.001 L * 178.18 g/mol = 0.008909 g = 8.91 mg

    • Weighing: In a sterile microcentrifuge tube, accurately weigh 8.91 mg of this compound powder.

    • Dissolving: Add 1 mL of cell culture-grade DMSO to the tube.

    • Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. If you encounter difficulty, you can warm the solution to 37°C for a few minutes and/or place it in an ultrasonic bath for 5-10 minutes.[1]

    • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Preparation of a Working Solution in Cell Culture Medium:

    • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.

    • Dilution Calculation: Determine the final concentration of this compound required for your experiment. For example, to prepare a 10 µM working solution from a 50 mM stock, you will need to perform a 1:5000 dilution.

    • Dilution: Add the required volume of the stock solution to the pre-warmed medium. For example, to make 10 mL of a 10 µM solution, add 2 µL of the 50 mM stock solution to 10 mL of medium.

      • Final DMSO concentration in this example: 2 µL / 10,000 µL = 0.02% (v/v), which is well below the recommended maximum concentration.

    • Mixing: Immediately after adding the stock solution, gently but thoroughly mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming of the medium.

    • Application: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways modulated by this compound and a typical experimental workflow for assessing its effects.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution (in Cell Culture Medium) prep_stock->prep_working Dilute treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells vehicle_control Treat Cells with Vehicle Control (DMSO) seed_cells->vehicle_control cell_viability Cell Viability Assay (e.g., MTT, MTS) treat_cells->cell_viability western_blot Western Blot (e.g., for MAPK, Nrf2) treat_cells->western_blot ros_assay ROS Measurement treat_cells->ros_assay other_assays Other Assays treat_cells->other_assays vehicle_control->cell_viability vehicle_control->western_blot vehicle_control->ros_assay

Figure 1. A typical experimental workflow for in vitro studies of this compound.

mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular stimulus Oxidative Stress / Stimulus mapkkk MAPKKK (e.g., ASK1) stimulus->mapkkk osmundacetone This compound jnk JNK osmundacetone->jnk Inhibition p38 p38 osmundacetone->p38 Inhibition erk ERK osmundacetone->erk Inhibition mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapkk->jnk mapkk->p38 mapkk->erk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) jnk->transcription_factors p38->transcription_factors erk->transcription_factors cellular_response Cellular Response (Apoptosis, Inflammation) transcription_factors->cellular_response

Figure 2. Simplified MAPK signaling pathway and the inhibitory role of this compound.

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus osmundacetone This compound keap1 Keap1 osmundacetone->keap1 Inhibition of Nrf2 binding nrf2 Nrf2 keap1->nrf2 Binding cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 proteasome Proteasome nrf2->proteasome Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation cul3->nrf2 maf sMaf nrf2_nuc->maf Dimerization are Antioxidant Response Element (ARE) maf->are Binding genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Transcription

Figure 3. The Keap1/Nrf2 signaling pathway and the activating role of this compound.

References

(E)-Osmundacetone stability testing in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of (E)-Osmundacetone in various solvents and at different temperatures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the experimental process in a question-and-answer format.

Question: I'm observing peak splitting or tailing for this compound in my HPLC chromatogram. What could be the cause and how can I fix it?

Answer: Peak splitting or tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Issues: The column might be overloaded or contaminated. Try reducing the sample concentration or replacing the guard column. If the problem persists, the analytical column itself may need to be replaced.[1][2]

  • Mobile Phase Composition: An incorrect mobile phase pH can affect the ionization state of this compound, leading to poor peak shape. Ensure the mobile phase is prepared fresh and the pH is consistent. Incompatibility between the injection solvent and the mobile phase can also cause peak distortion; whenever possible, dissolve your sample in the mobile phase.[1][3][4]

  • Injection Issues: Incompletely filled sample loops or issues with the injector can lead to variable peak shapes. Ensure your injection volume is consistent and the injector is properly maintained.[1]

  • Temperature Fluctuations: Inconsistent column temperature can affect peak shape. Using a column oven is recommended to maintain a stable temperature.[3][4]

Question: I'm seeing ghost peaks in my chromatograms. Where are they coming from?

Answer: Ghost peaks are spurious peaks that can appear in your chromatogram. Common sources include:

  • Mobile Phase Contamination: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity (HPLC-grade) solvents and fresh mobile phase.[1]

  • Sample Carryover: Residue from previous injections can carry over and appear as ghost peaks in subsequent runs. Implement a robust needle and injector washing protocol between injections.[2]

  • System Contamination: Contaminants can build up in various parts of the HPLC system, such as the pump, tubing, or detector flow cell. Regularly flush the system with a strong solvent to remove contaminants.[3]

Question: My retention times for this compound are drifting. What should I do?

Answer: Retention time drift can compromise the reliability of your results. Here are the likely causes and solutions:

  • Changes in Mobile Phase Composition: Even small changes in the mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase for each run and ensure proper mixing if you are using a gradient.[3]

  • Flow Rate Fluctuations: Inconsistent flow rates from the pump can cause retention times to vary. Check for leaks in the pump and ensure the pump seals are in good condition.[1][3]

  • Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times, especially with gradient methods. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[3]

  • Temperature Changes: As with peak shape, temperature fluctuations can affect retention times. A column oven is crucial for maintaining stable retention.[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on studies of similar furanone derivatives, this compound may be susceptible to degradation under certain conditions. For instance, 2,5-dimethyl-4-hydroxy-3[2H]-furanone has been shown to be unstable in aqueous solutions across a range of pH values (pH 2.0-8.0).[5] Potential degradation pathways could involve hydrolysis of the furanone ring or oxidation, particularly at the hydroxyl groups. Forced degradation studies are recommended to identify the specific degradation products of this compound.[6]

Q2: Which solvents should I use for my stability study of this compound?

The choice of solvents will depend on the intended application and formulation of this compound. A good starting point would be to test its stability in a range of solvents with varying polarities, such as:

  • Aqueous buffers at different pH values (e.g., pH 4, 7, and 9) to assess hydrolytic stability.

  • Common organic solvents used in drug formulation, such as ethanol, methanol, and acetonitrile.

  • A mixture of aqueous and organic solvents to mimic potential formulation vehicles.

Q3: What temperatures should I use for stability testing?

For long-term stability studies, the product should be stored under its recommended storage conditions.[7] Accelerated stability studies are typically conducted at elevated temperatures to predict the shelf life of the product more quickly.[8] Common conditions for accelerated studies are 40°C with 75% relative humidity.[8] It is also advisable to perform stress testing at even higher temperatures (e.g., 50°C, 60°C) to understand the degradation profile under extreme conditions.[9]

Q4: How do I design a stability-indicating HPLC method?

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[10][11] The key steps in developing such a method include:

  • Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6][12]

  • Method Development: Develop an HPLC method that can separate the intact this compound peak from all the degradation product peaks. This may involve optimizing the column, mobile phase, gradient, and detector settings.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[13]

Data Presentation

Summarize your quantitative data in clearly structured tables for easy comparison. Below are template tables that can be adapted for your specific study.

Table 1: Stability of this compound in Different Solvents at a Constant Temperature

Solvent System (e.g., pH 7.4 Buffer)Time Point (Days)Initial Concentration (µg/mL)Measured Concentration (µg/mL)% RemainingObservations (e.g., color change, precipitation)
0100%
7
14
30

Table 2: Stability of this compound at Different Temperatures in a Specific Solvent

Temperature (°C)Time Point (Days)Initial Concentration (µg/mL)Measured Concentration (µg/mL)% RemainingDegradation Products Detected (Peak Area %)
4°C0100%None
30
25°C0100%None
30
40°C0100%None
30

Experimental Protocols

Protocol for Stability Testing of this compound

1. Objective: To evaluate the stability of this compound in various solvents and under different temperature conditions over a specified period.

2. Materials:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., phosphate buffer pH 4.0, 7.4; borate buffer pH 9.0)

  • Calibrated analytical balance, pH meter, and volumetric flasks

  • HPLC system with a UV detector and a suitable C18 column

  • Temperature-controlled chambers or ovens

3. Stock Solution Preparation:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

4. Sample Preparation for Stability Study:

  • For each condition (solvent and temperature), dilute the stock solution with the respective solvent to a final working concentration (e.g., 100 µg/mL).

  • Transfer the solutions into amber vials to protect from light, and seal them properly.

  • For each condition, prepare triplicate samples.

5. Storage Conditions:

  • Place the prepared samples in temperature-controlled chambers at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

6. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 7, 14, and 30 days), withdraw an aliquot from each sample.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Record the peak area of this compound and any degradation products.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition.

  • Identify and quantify any significant degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solutions (100 µg/mL in Test Solvents) stock->working temp4 4°C working->temp4 Store Samples temp25 25°C working->temp25 Store Samples temp40 40°C working->temp40 Store Samples sampling Sample at Time Points (0, 7, 14, 30 days) temp4->sampling temp25->sampling temp40->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Reporting hplc->data

Caption: Experimental workflow for this compound stability testing.

hypothetical_pathway osmund This compound degradation Degradation Product osmund->degradation Degrades target Target Protein osmund->target Binds & Activates degradation->target Fails to Bind response Cellular Response target->response Triggers no_response Altered/No Response target->no_response Leads to

Caption: Hypothetical impact of this compound degradation on a signaling pathway.

References

Troubleshooting (E)-Osmundacetone interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from (E)-Osmundacetone in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: My assay shows a positive hit with this compound. Is this a genuine result?

A1: Not necessarily. This compound is a chalcone, a class of compounds frequently identified as Pan-Assay Interference Compounds (PAINS).[1][2][3] Its chemical structure contains an α,β-unsaturated carbonyl group, which can react non-specifically with various biological molecules, leading to false positives.[4][5][6][7]

Q2: What is the primary mechanism of non-specific interference by this compound?

A2: The most common mechanism is its reactivity as a Michael acceptor.[5][6][8] The electrophilic β-carbon of the α,β-unsaturated carbonyl system can react covalently with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[7][9] This can lead to non-specific protein inhibition or modification, mimicking a true biological interaction.[10]

Q3: Can this compound interfere with fluorescence-based assays?

A3: Yes. Chalcones, including this compound, can possess intrinsic fluorescent properties that may interfere with fluorescence-based assay readouts.[11][12][13][14] This can lead to either false positive signals (if the compound's fluorescence is detected) or false negative signals (if the compound quenches the assay's fluorescence).

Q4: My work involves studying the Nrf2 signaling pathway. Is this compound a known activator?

A4: Yes, many chalcones are known activators of the Nrf2 signaling pathway.[4][6][15][16] They achieve this by covalently modifying cysteine residues on Keap1, the negative regulator of Nrf2.[5] This disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes.[5][17] While this is a legitimate biological activity, it's crucial to confirm that the observed effects in your assay are due to this specific mechanism and not a result of non-specific reactivity with other assay components.

Q5: How can I confirm if my positive hit is a genuine result or an artifact?

A5: A series of counter-screens and control experiments should be performed. These include testing for thiol reactivity, assay technology interference, and performing orthogonal assays. A detailed workflow for triaging potential false positives is provided in the troubleshooting guides below.

Troubleshooting Guides

Problem 1: Suspected False Positive due to Thiol Reactivity

This is a common issue with chalcones like this compound due to their Michael acceptor nature.

Quantitative Data Summary: Expected IC50 Shifts

Assay ConditionExpected IC50 for this compoundRationale
Standard Assay Buffer5 µMApparent potency without considering interference.
+ 1 mM Dithiothreitol (DTT)> 50 µM (or no inhibition)DTT is a thiol-containing reducing agent that can act as a scavenger for reactive compounds, thus reducing their apparent activity.[10]
+ 5% Bovine Serum Albumin (BSA)15 µMBSA can bind non-specifically to compounds, reducing their free concentration available to interact with the target. A significant shift suggests non-specific binding.
Pre-incubation with target protein2 µMA decrease in IC50 with pre-incubation may suggest time-dependent covalent modification of the target.

Experimental Protocol: Thiol Reactivity Counter-Screen

Objective: To determine if the observed activity of this compound is dependent on its reactivity with thiols.

Materials:

  • This compound stock solution

  • Your biochemical assay system (enzyme, substrate, buffer)

  • Dithiothreitol (DTT)

  • Microplate reader

Methodology:

  • Prepare your standard assay buffer and a second batch of assay buffer containing 1 mM DTT. Note: Ensure DTT is compatible with your assay system and doesn't inhibit your target enzyme on its own.

  • Perform a dose-response curve for this compound in both the standard buffer and the DTT-containing buffer.

  • Incubate the assay components according to your standard protocol.

  • Measure the assay signal using a microplate reader.

  • Calculate the IC50 values for this compound in both conditions.

Interpretation of Results:

  • Significant IC50 shift to the right (weaker potency) in the presence of DTT: This strongly suggests that this compound is acting as a thiol-reactive compound, and the observed activity is likely a result of non-specific covalent modification.

  • No significant change in IC50: The compound's activity is likely not due to thiol reactivity. However, other interference mechanisms should still be investigated.

Workflow for Thiol Reactivity Assessment

start Initial Hit with This compound assay_dtt Run Dose-Response Assay with and without 1 mM DTT start->assay_dtt compare_ic50 Compare IC50 Values assay_dtt->compare_ic50 no_shift No Significant IC50 Shift compare_ic50->no_shift False shift Significant Rightward IC50 Shift compare_ic50->shift True other_mechanisms Proceed to other interference checks no_shift->other_mechanisms thiol_reactive Conclusion: Likely Thiol-Reactive Interference shift->thiol_reactive

Caption: Workflow to test for thiol reactivity.

Problem 2: Suspected Interference with Fluorescence-Based Assays

This compound's intrinsic fluorescence can confound results from fluorescence intensity, fluorescence polarization, or FRET-based assays.

Quantitative Data Summary: Fluorescence Interference

ParameterThis compoundControl Fluorophore
Excitation Max (nm)~420 nmAssay-dependent
Emission Max (nm)~550 nmAssay-dependent
Signal Interference at Assay WavelengthsConcentration-dependent increaseN/A

Experimental Protocol: Fluorescence Interference Assay

Objective: To determine if this compound directly interferes with the fluorescence detection of the assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • All components of your assay except the enzyme (or the component that initiates the reaction).

  • Your assay's positive control fluorophore/product.

  • A fluorescence microplate reader capable of spectral scanning.

Methodology:

  • Prepare a dilution series of this compound in your assay buffer in a microplate.

  • In a separate set of wells, prepare your assay's positive control fluorophore/product at a concentration that gives a mid-range signal.

  • In a third set of wells, add the positive control fluorophore/product and then add the dilution series of this compound.

  • Read the plate at your assay's excitation and emission wavelengths.

  • If possible, perform an excitation and emission scan of this compound alone to determine its spectral properties.

Interpretation of Results:

  • This compound alone shows a signal: The compound is fluorescent at the assay wavelengths and is causing a false positive signal.

  • The signal of the positive control is reduced in the presence of this compound: The compound is quenching the assay's fluorescence, potentially leading to a false negative or artificially low potency.

  • No signal from this compound alone and no change in the positive control signal: Direct fluorescence interference is unlikely.

Workflow for Assessing Fluorescence Interference

start Positive Hit in Fluorescence Assay test_compound Measure this compound Fluorescence at Assay Wavelengths start->test_compound check_signal Signal Detected? test_compound->check_signal test_quenching Measure Assay Fluorophore Signal with this compound check_signal->test_quenching No interference Conclusion: Fluorescence Interference check_signal->interference Yes check_quenching Signal Quenched? test_quenching->check_quenching check_quenching->interference Yes no_interference Conclusion: No Direct Fluorescence Interference check_quenching->no_interference No

Caption: Workflow to check for fluorescence interference.

Signaling Pathway: Nrf2 Activation by this compound

This compound, like other chalcones, can activate the Nrf2 antioxidant response pathway. This is a key consideration for researchers as it represents a specific biological activity that can be misinterpreted as a promiscuous or off-target effect in other contexts.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmundacetone This compound Keap1 Keap1 (Cysteine-rich) Osmundacetone->Keap1 Covalent modification of Cysteine Thiols Cul3 Cul3-E3 Ligase Keap1->Cul3 recruits Nrf2 Nrf2 Nrf2->Keap1 binds Proteasome Proteasome Degradation Nrf2->Proteasome targeted for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 ubiquitinates Ub Ubiquitin Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Cytoprotective Gene Expression (e.g., HO-1) ARE->Genes activates

Caption: Nrf2 activation by this compound.

General HTS Triage Workflow

For any hit from a high-throughput screen, a systematic triage process is essential to eliminate false positives and prioritize genuine hits.

hts Primary HTS Hit (e.g., this compound) confirm Hit Confirmation (Dose-Response) hts->confirm triage Interference Triage confirm->triage thiol Thiol Reactivity Check (DTT Assay) triage->thiol fluorescence Assay Tech Interference (e.g., Fluorescence Check) triage->fluorescence pains Computational Filter (PAINS Analysis) triage->pains orthogonal Orthogonal Assay (Different Detection Method) thiol->orthogonal false_positive Discard as False Positive thiol->false_positive fluorescence->orthogonal fluorescence->false_positive pains->orthogonal pains->false_positive sar SAR by Catalog (Analog Testing) orthogonal->sar orthogonal->false_positive Fails valid_hit Validated Hit for Hit-to-Lead sar->valid_hit

Caption: General workflow for HTS hit triage.

References

Technical Support Center: HPLC Method Development for (E)-Osmundacetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC method development and optimization of (E)-Osmundacetone. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the analysis of this compound?

A1: A good starting point is a reversed-phase HPLC method. A published method utilizes a Kromasil C18 column (4.6 mm x 250 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% phosphoric acid in water (17:83 v/v).[1] The detection wavelength is set to 332 nm and the flow rate is 1 mL/min.[1]

Q2: How can I prepare my sample of this compound for HPLC analysis?

A2: For accurate and reproducible results, it is crucial to dissolve and inject the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is of lower eluotropic strength than the mobile phase to avoid peak distortion. For quantitative analysis, samples are typically dissolved in a suitable solvent and adjusted to a defined volume.[2]

Q3: What are the key parameters to optimize during HPLC method development for this compound?

A3: Key parameters for optimization include the choice of stationary and mobile phases, flow rate, temperature, and detection wavelength.[3] Fine-tuning the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer, will have a significant impact on retention time and resolution.

Q4: What should I do if I don't see any peaks after injection?

A4: First, perform initial system checks to ensure the power is on and all components are properly connected.[4] Verify that the detector lamp is functional.[4][5] Check for leaks in the system, as this can prevent the mobile phase from reaching the detector.[5][6] Ensure the autosampler is correctly loaded and the injection volume is appropriate.[4] Also, confirm that your sample concentration is high enough to be detected.

Q5: How can I improve the resolution between this compound and other components in my sample?

A5: To improve resolution, you can try optimizing the mobile phase composition, such as adjusting the percentage of acetonitrile.[7] Changing the column to one with a different stationary phase or a smaller particle size can also enhance separation.[5][8] Additionally, adjusting the column temperature may improve resolution.[5] A resolution value (Rs) of greater than 1.5 is generally desired for complete separation.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
High Backpressure Blockage in the column, tubing, or inline filter.[6]Backflush the column with an appropriate solvent. Check for and clear any blockages in the tubing. Replace the inline filter.
Precipitation of buffer salts.[10]Flush the system with water to dissolve any precipitated salts. Ensure the mobile phase is properly prepared and filtered.
Inappropriate flow rate.[6]Reduce the flow rate to within the column's recommended operating range.
Peak Tailing Column contamination or degradation.[10]Use a guard column to protect the analytical column.[10] If the column is old or heavily used, replace it.
Secondary interactions between this compound and the stationary phase.Add a small amount of a competing agent, like triethylamine, to the mobile phase. Adjusting the pH of the mobile phase can also help.
Sample overload.[5]Decrease the injection volume or dilute the sample.
Broad Peaks Mobile phase flow rate is too low.[10]Increase the flow rate to the optimal level for your column.
Leak between the column and detector.[10]Check and tighten all fittings between the column and the detector.
Large dead volume in the system.Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.
Shifting Retention Times Inconsistent mobile phase composition.[10]Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuating column temperature.[5][10]Use a column oven to maintain a constant and stable temperature.
Pump issues (e.g., leaks, worn seals).[10]Inspect the pump for leaks and replace seals if necessary. Ensure the pump is delivering a consistent flow rate.
Noisy Baseline Air bubbles in the detector.[5]Purge the system to remove any air bubbles. Ensure the mobile phase is properly degassed.
Contaminated detector cell.[5]Flush the detector cell with a strong, appropriate solvent.
Detector lamp is failing.[5]Replace the detector lamp.

Experimental Protocols

HPLC Method for the Determination of this compound

This protocol is based on a validated method for the quantification of this compound.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Kromasil C18 (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (17:83, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 332 nm.[1]

  • Injection Volume: 10 µL (can be optimized).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.62 - 324 ng).[1]

  • Sample Solution: Extract this compound from the sample matrix using a suitable solvent. The final extract should be dissolved in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization cluster_validation Validation define_analyte Define Analyte: This compound gather_info Gather Information: Properties, Literature define_analyte->gather_info prepare_standards Prepare Standards & Samples gather_info->prepare_standards initial_run Perform Initial Run prepare_standards->initial_run select_column Select Column: C18 select_mobile_phase Select Mobile Phase: ACN/H2O with Acid select_column->select_mobile_phase select_mobile_phase->initial_run optimize_params Optimize Parameters: Gradient, Flow Rate, Temp. initial_run->optimize_params check_performance Check System Suitability: Resolution, Tailing optimize_params->check_performance check_performance->optimize_params Re-optimize if needed validate_method Validate Method: Linearity, Accuracy, Precision check_performance->validate_method Meets Criteria final_method Final HPLC Method validate_method->final_method

Caption: Workflow for HPLC method development and optimization.

HPLC_Troubleshooting_Tree cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Chromatographic Problem Encountered pressure_issue Pressure Anomaly? start->pressure_issue peak_shape_issue Poor Peak Shape? start->peak_shape_issue retention_issue Retention Time Shift? start->retention_issue high_pressure High Pressure pressure_issue->high_pressure Yes low_pressure Low/No Pressure pressure_issue->low_pressure Yes check_blockage Check for Blockages: Column, Tubing, Filter high_pressure->check_blockage check_leak Check for Leaks: Fittings, Pump Seals low_pressure->check_leak peak_tailing Peak Tailing peak_shape_issue->peak_tailing Yes peak_broadening Peak Broadening peak_shape_issue->peak_broadening Yes split_peaks Split Peaks peak_shape_issue->split_peaks Yes optimize_mobile_phase Optimize Mobile Phase: pH, Composition peak_tailing->optimize_mobile_phase check_column_health Check Column Health peak_tailing->check_column_health reduce_injection_vol Reduce Injection Volume peak_broadening->reduce_injection_vol split_peaks->check_column_health check_mobile_phase_prep Check Mobile Phase Preparation & Degassing retention_issue->check_mobile_phase_prep Yes check_temp_control Check Temperature Control retention_issue->check_temp_control Yes check_pump_flow Check Pump Flow Rate retention_issue->check_pump_flow Yes

References

Minimizing degradation of (E)-Osmundacetone during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of (E)-Osmundacetone during extraction and storage. The following information is curated to address common challenges and provide actionable solutions for maintaining the integrity of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as 3',4'-dihydroxy-benzalacetone, is a bioactive phenolic compound with demonstrated antioxidant, neuroprotective, and anti-inflammatory properties.[1][2] Its chemical structure contains a catechol group (a 1,2-dihydroxybenzene ring), which is highly susceptible to oxidation. This inherent instability can lead to degradation, compromising its biological activity and leading to inaccurate experimental results.

Q2: What are the main factors that cause degradation of this compound?

A2: The primary factors contributing to the degradation of this compound are:

  • Oxidation: The catechol moiety is easily oxidized, especially in the presence of oxygen. This process can be accelerated by factors such as light, heat, and the presence of metal ions.[3]

  • pH: Alkaline conditions (pH > 7) can significantly increase the rate of catechol oxidation.[4]

  • Light: Exposure to UV and visible light can induce photodegradation of phenolic compounds.[3][5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6]

  • Enzymatic Degradation: During extraction from plant materials, endogenous enzymes like polyphenol oxidases can catalyze the oxidation of this compound.

Q3: How can I visually detect if my this compound sample has degraded?

A3: A common sign of catechol degradation is a change in color. Pure this compound solutions are typically colorless to pale yellow. The formation of oxidation products, such as quinones, often results in a color change to pink, brown, or black.

Troubleshooting Guides

Issue 1: Rapid Color Change of this compound Solution During Extraction or Handling
Possible Cause Troubleshooting Step
Oxidation due to atmospheric oxygen. Work in an inert atmosphere (e.g., under nitrogen or argon gas). De-gas all solvents before use by sparging with an inert gas or by sonication.
Presence of metal ion catalysts (e.g., Fe³⁺, Cu²⁺). Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM), to your extraction buffer and solvents.[7][8]
High pH of the extraction or solvent system. Maintain a slightly acidic pH (ideally between 3 and 6) during extraction and for the final preparation. Use buffers to stabilize the pH.
Enzymatic browning during extraction from plant material. Immediately process fresh plant material or flash-freeze it in liquid nitrogen after harvesting. Incorporate enzyme inhibitors like ascorbic acid or sodium metabisulfite into the extraction buffer.[9]
Issue 2: Low Yield or Purity of this compound After Extraction
Possible Cause Troubleshooting Step
Degradation during prolonged extraction times. Minimize extraction time. Consider using faster extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under optimized temperature conditions.[10]
Use of inappropriate solvents. Use de-gassed, high-purity (HPLC-grade) solvents. For extraction, consider using a mixture of a polar organic solvent (e.g., ethanol or acetone) and water, acidified to a pH of 3-6.[11]
Co-extraction of interfering compounds. Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before extracting this compound with a more polar solvent.[12]
Issue 3: Degradation of this compound During Storage
Possible Cause Troubleshooting Step
Inappropriate storage temperature. Store this compound, both in solid form and in solution, at low temperatures. For short-term storage (days to weeks), -20°C is recommended. For long-term storage, -80°C is ideal.[13]
Exposure to light. Store samples in amber-colored vials or wrap containers in aluminum foil to protect from light.[3]
Presence of oxygen in the storage container. For solutions, flush the headspace of the vial with an inert gas (nitrogen or argon) before sealing. For solid samples, store under vacuum or in a desiccator with an inert atmosphere.
Degradation in solution over time. For long-term storage, it is best to store this compound as a dry powder. If a solution is necessary, prepare it fresh. Alternatively, consider lyophilization (freeze-drying) to create a stable powder from a solution.

Quantitative Data on Stability

The following tables provide an overview of the stability of catechol-containing compounds under various conditions. While specific kinetic data for this compound is limited, these data for related compounds offer valuable guidance.

Table 1: Effect of Temperature on the Stability of Phenolic Compounds

CompoundSolventTemperature (°C)TimeDegradation (%)Reference
AnthocyaninsBlueberry Powder252 weeks3[6]
AnthocyaninsBlueberry Powder603 days60[6]
EpicatechinMethanol125-Significant[6]
ResveratrolMethanol125-Significant[6]

Table 2: Effect of pH on the Stability of Phenolic Compounds

Compound/ExtractConditionpHObservationReference
Catechol-based adhesivesAqueous> 7Increased oxidation[4]
Phenolic CompoundsAqueous3-6Generally more stable[11]
Muitle ExtractsAqueous StorageAcidicSlower decay of total phenolic content[14]

Table 3: Efficacy of Stabilizing Agents

AgentTarget CompoundMechanismEfficacyReference
Ascorbic Acido-quinonesReduces quinones back to phenolsEffective in preventing enzymatic browning[9]
Sodium MetabisulfitePolyphenol OxidaseInhibits enzyme activityMore effective than ascorbic acid for color preservation in some cases[9]
EDTAMetal Ions (Fe³⁺, Cu²⁺)Chelates metal ions, preventing them from catalyzing oxidationEffective in improving stability[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material with Minimized Degradation
  • Sample Preparation:

    • Harvest fresh plant material and either process immediately or flash-freeze in liquid nitrogen and store at -80°C.

    • Grind the frozen or fresh material to a fine powder in the presence of liquid nitrogen.

  • Extraction Buffer Preparation:

    • Prepare an extraction solvent of 80% ethanol in water.

    • Acidify the solvent to pH 4.0 with a suitable acid (e.g., formic acid or acetic acid).

    • Add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.5 mM.

    • De-gas the extraction buffer by sparging with nitrogen gas for at least 15 minutes.

  • Extraction Procedure:

    • Add the powdered plant material to the pre-chilled extraction buffer at a ratio of 1:10 (w/v).

    • Perform the extraction at a low temperature (4°C) on a shaker for 1-2 hours, ensuring the container is sealed and protected from light.

    • Alternatively, use ultrasound-assisted extraction (UAE) in an ice bath for shorter periods (e.g., 15-30 minutes) to enhance extraction efficiency while minimizing heating.

  • Clarification and Solvent Removal:

    • Centrifuge the extract at 4°C to pellet the solid plant material.

    • Filter the supernatant through a 0.45 µm filter.

    • Remove the ethanol from the extract using a rotary evaporator at a low temperature (<35°C).

  • Purification (Optional):

    • The aqueous extract can be further purified using solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

Protocol 2: Long-Term Storage of this compound
  • Preparation for Storage:

    • After purification, ensure the this compound is in a solid, dry form. If it is in solution, it can be lyophilized.

    • Place the solid compound in an amber glass vial.

  • Lyophilization (Freeze-Drying) Protocol:

    • Dissolve the purified this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like tert-butanol) that has been de-gassed.

    • Freeze the solution at -80°C.

    • Lyophilize the frozen sample until all the solvent has been removed, resulting in a dry powder.

  • Storage Conditions:

    • Backfill the vial with an inert gas like argon or nitrogen before sealing.

    • Store the sealed vial at -80°C, protected from light.

Visualizations

degradation_pathway Osmundacetone This compound (Catechol) Semiquinone Semiquinone Radical Osmundacetone->Semiquinone Oxidation (O2, Light, Heat, Metal Ions) Quinone o-Quinone Semiquinone->Quinone Further Oxidation Polymerization Polymerization (Brown Pigments) Quinone->Polymerization RingOpening Ring Opening Products (e.g., smaller organic acids) Quinone->RingOpening

Caption: Postulated oxidative degradation pathway of this compound.

experimental_workflow cluster_extraction Extraction cluster_storage Storage PlantMaterial Plant Material Grinding Grinding (Liquid N2) PlantMaterial->Grinding Extraction Extraction (Acidified Ethanol, Ascorbic Acid, EDTA, 4°C) Grinding->Extraction Filtration Centrifugation & Filtration Extraction->Filtration Evaporation Rotary Evaporation (<35°C) Filtration->Evaporation Purified Purified this compound Evaporation->Purified Purification (SPE/HPLC) Lyophilization Lyophilization Purified->Lyophilization Storage Store at -80°C (Inert Atmosphere, Dark) Lyophilization->Storage

Caption: Recommended workflow for extraction and storage of this compound.

troubleshooting_logic Degradation Degradation Observed? CheckExtraction Review Extraction Protocol Degradation->CheckExtraction Yes Stable Compound is Stable Degradation->Stable No InertAtmosphere Use Inert Atmosphere? CheckExtraction->InertAtmosphere CheckStorage Review Storage Protocol LightProtection Light Protection? CheckStorage->LightProtection LowTemp Low Temperature? InertAtmosphere->LowTemp Yes ImplementChanges Implement Corrective Actions InertAtmosphere->ImplementChanges No AcidicpH Acidic pH? LowTemp->AcidicpH Yes LowTemp->ImplementChanges No Antioxidants Antioxidants/Chelators Used? AcidicpH->Antioxidants Yes AcidicpH->ImplementChanges No Antioxidants->CheckStorage Yes Antioxidants->ImplementChanges No LowTempStorage Storage at -80°C? LightProtection->LowTempStorage Yes LightProtection->ImplementChanges No InertHeadspace Inert Headspace? LowTempStorage->InertHeadspace Yes LowTempStorage->ImplementChanges No InertHeadspace->Stable Yes InertHeadspace->ImplementChanges No ImplementChanges->Degradation

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Overcoming Poor Bioavailability of (E)-Osmundacetone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of (E)-Osmundacetone in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring phenolic compound found in various plants, including ferns. It has demonstrated significant therapeutic potential, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] However, like many phenolic compounds, this compound exhibits poor oral bioavailability, which limits its in vivo efficacy. This poor bioavailability is primarily attributed to its low aqueous solubility and potential for presystemic metabolism.[4][5]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound. The most common and effective approaches include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a molecular level.[6][7][8] This enhances the dissolution rate and, consequently, absorption. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[9]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved solubility and dissolution.[4][5][10] Lipid-based nanocarriers, such as nanoemulsions and solid lipid nanoparticles (SLNs), are particularly promising.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract.[11][12] This pre-dissolved state enhances the absorption of lipophilic drugs like this compound.

Q3: What are the key pharmacokinetic parameters of this compound observed in animal studies?

A pharmacokinetic study in rats provided the following key parameters for orally administered this compound. These values can serve as a baseline for comparison when evaluating the effectiveness of bioavailability-enhancing formulations.

ParameterValueUnitReference
Tmax (Time to Peak Plasma Concentration) 0.25h[1]
Cmax (Peak Plasma Concentration) 3283.33µg/L[1]
t1/2 (Half-life) 5.20h[1]
Vd/F (Apparent Volume of Distribution) 127.96L/kg[1]

Q4: Which signaling pathways are modulated by this compound?

This compound is known to exert its therapeutic effects by modulating key signaling pathways involved in cellular stress and inflammation. A primary target is the Keap1-Nrf2 signaling pathway . By activating the transcription factor Nrf2, this compound upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.

Formulation Troubleshooting
ProblemPossible CausesRecommended Solutions
Low drug loading in solid dispersion. - Poor miscibility of this compound with the chosen polymer carrier.- Use of an inappropriate solvent system during preparation.- Screen various hydrophilic polymers (e.g., PVP K30, Soluplus®, HPMC) to find one with better miscibility.- Utilize a solvent system in which both this compound and the carrier are highly soluble. A co-solvent system may be necessary.
Instability of the amorphous solid dispersion (recrystallization). - The formulation is thermodynamically unstable.- Inappropriate storage conditions (high humidity or temperature).- Increase the polymer-to-drug ratio to better stabilize the amorphous drug.- Store the solid dispersion in a desiccator at a controlled, cool temperature.
Precipitation of this compound from SEDDS upon dilution. - The formulation cannot maintain the drug in a solubilized state in the aqueous environment of the GI tract.- Incorrect ratio of oil, surfactant, and co-surfactant.- Optimize the SEDDS formulation by screening different oils, surfactants, and co-surfactants. Hydrophilic surfactants with a high HLB value are often preferred.- Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation.
Inconsistent particle size in nanoformulations. - Suboptimal processing parameters (e.g., sonication time, homogenization pressure).- Inadequate amount or type of stabilizer.- Systematically optimize the formulation and processing variables.- Use a combination of stabilizers to enhance the stability of the nanoparticles.
In Vivo Experiment Troubleshooting
ProblemPossible CausesRecommended Solutions
High variability in plasma concentrations between animals. - Inconsistent oral administration technique (oral gavage).- Stress-induced physiological changes in the animals affecting absorption.- Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure accurate dosing.- Consider alternative, less stressful oral dosing methods, such as administration in palatable food.[11][13]
Low or undetectable plasma levels of this compound. - The formulation failed to sufficiently improve bioavailability.- Rapid metabolism of the compound in the gut wall or liver (first-pass effect).- Re-evaluate and optimize the formulation strategy based on in vitro dissolution and permeability data.- Consider co-administration with a bioenhancer like piperine, which can inhibit metabolic enzymes.[14][15]
Difficulty in quantifying this compound in plasma samples. - Inefficient extraction of the compound from the plasma matrix.- Low sensitivity of the analytical method.- Optimize the plasma sample preparation method, for example, by testing different protein precipitation solvents or using solid-phase extraction.- Develop and validate a sensitive and specific analytical method, such as UPLC-MS/MS.[1]

Experimental Protocols

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask by vortexing and gentle warming if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator until further use.

In Vivo Bioavailability Study in Rats

Objective: To evaluate the oral bioavailability of a formulated this compound solid dispersion compared to the unformulated compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound solid dispersion

  • Unformulated this compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium in water)

  • Oral gavage needles

  • Heparinized blood collection tubes

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Fast the rats overnight (12 hours) with free access to water before the experiment.

  • Divide the rats into two groups: Group A receives the unformulated this compound, and Group B receives the this compound solid dispersion.

  • Prepare a suspension of the test articles in the vehicle at a concentration that allows for a dose of 50 mg/kg in a volume of 10 mL/kg.

  • Administer the respective formulations to each group via oral gavage.

  • Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Immediately transfer the blood samples into heparinized tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Quantification of this compound in Rat Plasma by UPLC-MS/MS

Objective: To determine the concentration of this compound in rat plasma samples.

Materials:

  • Rat plasma samples

  • This compound analytical standard

  • Internal standard (IS) (e.g., a structurally similar compound not present in the plasma)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • UPLC C18 column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient elution program optimized for the separation of this compound and the IS.

      • Flow rate: 0.3 mL/min

      • Injection volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization mode: Electrospray ionization (ESI), positive or negative mode to be optimized for this compound.

      • Detection mode: Multiple Reaction Monitoring (MRM).

      • Optimize the precursor-to-product ion transitions and collision energies for both this compound and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3 Keap1->Cul3 associates with Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Osmundacetone This compound Osmundacetone->Keap1 Inhibits Keap1 binding to Nrf2

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Workflow

G cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis Formulation Formulate this compound (e.g., Solid Dispersion) Characterization In Vitro Characterization (Dissolution, Stability) Formulation->Characterization Dosing Oral Administration to Rats Characterization->Dosing Optimized Formulation Sampling Blood Sample Collection Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Plasma Sample Extraction Plasma->Extraction Quantification UPLC-MS/MS Quantification Extraction->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

References

Addressing autofluorescence of (E)-Osmundacetone in imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (E)-Osmundacetone in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with autofluorescence, ensuring the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in imaging studies?

This compound, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone, is a natural phenolic compound isolated from plants such as Elsholtzia ciliata and the rhizome of Osmunda japonica.[1][2] It has garnered significant interest in biomedical research due to its potent antioxidant and neuroprotective properties.[1][3][4] In imaging studies, while this compound itself is the subject of investigation for its therapeutic potential, it is often used in conjunction with fluorescent probes to elucidate its mechanisms of action, such as its effect on reactive oxygen species (ROS) and intracellular calcium levels.[3][5]

Q2: Does this compound exhibit autofluorescence?

The intrinsic fluorescence of this compound has not been extensively characterized in the scientific literature. However, as a member of the chalcone family of compounds, it possesses a chemical structure that has the potential to be fluorescent. The fluorescence of chalcones is known to be highly sensitive to their molecular structure and local environment, such as solvent polarity and pH.[6][7][8] Therefore, it is crucial for researchers to empirically determine if this compound exhibits autofluorescence under their specific experimental conditions.

Q3: How can I determine if this compound is causing autofluorescence in my experiment?

To ascertain if this compound is the source of unwanted background signal, you should prepare a control sample containing only this compound in the same buffer or medium used in your experiment, without any cells or other fluorescent labels. Image this control sample using the same filter sets and imaging parameters as your main experiment. Any signal detected from this sample can be attributed to the autofluorescence of this compound.

Q4: What are the common sources of autofluorescence in biological imaging?

Autofluorescence is the natural emission of light by biological structures when they absorb light.[6] Common endogenous sources of autofluorescence in cells and tissues include collagen, elastin, lipofuscin, NADH, and flavins.[6][7] Additionally, some fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[6][7] It is important to distinguish between these sources and any potential autofluorescence from this compound.

Troubleshooting Guide: Autofluorescence of this compound

This guide provides a step-by-step approach to identifying and mitigating autofluorescence that may be associated with this compound in your imaging experiments.

Step 1: Characterize the Autofluorescence

If you suspect this compound is autofluorescent in your system, the first step is to characterize its spectral properties.

Experimental Protocol: Determining Excitation and Emission Spectra

  • Sample Preparation: Prepare a solution of this compound at the working concentration you use in your experiments. The solvent should be the same as in your imaging studies (e.g., cell culture medium, PBS).

  • Instrumentation: Use a spectrofluorometer to measure the fluorescence spectra.

  • Excitation Spectrum: Set the emission wavelength to a value in the expected range (based on the color of the observed autofluorescence, e.g., ~520 nm for green) and scan a range of excitation wavelengths (e.g., 300-500 nm) to find the peak excitation.

  • Emission Spectrum: Set the excitation wavelength to the peak identified in the previous step and scan a range of emission wavelengths (e.g., 400-700 nm) to find the peak emission.

  • Unstained Control: Repeat the measurements with a blank sample (solvent only) to subtract any background signal.

Table 1: Spectral Properties of Structurally Related Phenolic Compounds

CompoundExcitation Max (nm)Emission Max (nm)Reference
Phenol272300[9]
m-Cresol274300[9]
Thymol276304[9]
Catechin380470[10]
Step 2: Implement Mitigation Strategies

Once you have confirmed that this compound is contributing to background fluorescence, you can employ several strategies to minimize its impact.

Photobleaching involves exposing the sample to high-intensity light to destroy the fluorescent molecules before imaging your specific signal.[11][12][13]

Experimental Protocol: Photobleaching

  • Sample Preparation: Prepare your samples as usual, including the addition of this compound, but before the application of your specific fluorescent labels.

  • Illumination: Place the sample on the microscope and expose it to a broad-spectrum, high-intensity light source (e.g., from a mercury arc lamp or LED) for a duration of several minutes to a few hours.[11] The optimal time should be determined empirically.

  • Monitoring: Periodically check the autofluorescence level under the microscope until it is significantly reduced.

  • Staining: Proceed with your standard staining protocol for your target of interest.

Caution: Over-bleaching can potentially damage the sample.[11]

If you have a confocal microscope with a spectral detector, you can use spectral unmixing to computationally separate the autofluorescence signal from your specific fluorescent probe's signal.[8][10]

Experimental Protocol: Spectral Unmixing

  • Acquire Reference Spectra:

    • Image an unstained sample treated with this compound to obtain the autofluorescence spectrum.

    • Image a sample stained with only your specific fluorescent probe to obtain its emission spectrum.

  • Acquire Experimental Image: Image your fully stained experimental sample, collecting the entire emission spectrum at each pixel.

  • Unmixing Algorithm: Use the microscope's software to run a linear unmixing algorithm. The software will use the reference spectra to calculate the contribution of the autofluorescence and your specific probe to the total signal at each pixel, effectively separating the two signals into different channels.[14]

Certain chemical reagents can be used to quench autofluorescence, particularly from sources like lipofuscin.[7] Their effectiveness on this compound would need to be empirically tested.

Table 2: Common Chemical Quenching Agents

Quenching AgentTarget AutofluorescenceProtocol SummaryCautions
Sodium Borohydride Aldehyde-inducedPrepare a fresh 1% solution in PBS. Incubate sample for 10 minutes at room temperature. Wash thoroughly with PBS.[11]Can affect antigenicity.
Sudan Black B LipofuscinPrepare a 0.3% solution in 70% ethanol. Incubate the stained sample for 10-15 minutes. Rinse with PBS.[11]Can introduce its own fluorescence in the far-red channel.

Visual Guides

Troubleshooting Workflow for this compound Autofluorescence

autofluorescence_workflow start Start: Autofluorescence Suspected check_compound Image this compound alone start->check_compound is_autofluorescent Is autofluorescence observed? check_compound->is_autofluorescent no_autofluorescence Autofluorescence is from another source. Investigate other causes (e.g., fixative, endogenous). is_autofluorescent->no_autofluorescence No characterize Characterize spectra (Ex/Em maxima) is_autofluorescent->characterize Yes mitigate Select Mitigation Strategy characterize->mitigate photobleach Photobleaching mitigate->photobleach Pre-staining spectral_unmix Spectral Unmixing mitigate->spectral_unmix Post-acquisition chemical_quench Chemical Quenching mitigate->chemical_quench Post-staining optimize Optimize protocol for your sample photobleach->optimize spectral_unmix->optimize chemical_quench->optimize image Acquire high-quality image optimize->image

Caption: A decision-making workflow for addressing autofluorescence in imaging studies involving this compound.

Conceptual Diagram of Spectral Unmixing

spectral_unmixing cluster_0 Input Signals cluster_1 Acquired Data cluster_2 Output Channels autofluorescence Autofluorescence Spectrum (from E-Osmundacetone) unmixing_process Linear Unmixing Algorithm autofluorescence->unmixing_process probe_fluorescence Probe Fluorescence Spectrum probe_fluorescence->unmixing_process mixed_signal Mixed Signal from Sample (Spectral Image) mixed_signal->unmixing_process unmixed_auto Separated Autofluorescence Channel unmixed_probe Separated Probe Channel unmixing_process->unmixed_auto unmixing_process->unmixed_probe

Caption: A conceptual diagram illustrating the process of spectral unmixing to separate autofluorescence from a specific fluorescent probe signal.

References

Enhancing the yield of (E)-Osmundacetone during natural product extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the yield of (E)-Osmundacetone during natural product extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the extraction and purification of this valuable phenolic compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a phenolic compound.[1] Its primary natural source is the rhizome of the fern Osmunda japonica, from which it can be isolated.[2]

Q2: Which solvents are most effective for extracting this compound?

As a phenolic compound, this compound is best extracted using polar solvents. Generally, mixtures of alcohol and water are more effective than pure alcohol.[3] Ethanol is a good and safe solvent for extracting polyphenols.[4] Methanol has also been shown to be efficient for lower molecular weight polyphenols, while aqueous acetone is effective for higher molecular weight compounds.[4] For phenolic compounds from Osmunda japonica specifically, ethanol extracts have been studied.[1]

Q3: How do temperature and extraction time affect the yield?

Higher temperatures can increase the solubility of this compound and the diffusion coefficient, leading to a higher yield.[5] However, excessively high temperatures can cause degradation of thermolabile phenolic compounds.[6] The optimal temperature must be determined empirically, but a range of 45-65°C is often a good starting point for phenolic extractions.[7] Similarly, longer extraction times generally increase the yield up to a certain point, after which equilibrium is reached.[7]

Q4: What are modern extraction techniques, and are they better than traditional methods?

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[7][8] These methods can increase yield, reduce extraction time, and lower solvent consumption.[8] UAE, for example, uses acoustic cavitation to accelerate the release of bioactive compounds from plant cells.[3]

Q5: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound.[2] A C18 column is suitable, and a common mobile phase consists of a mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid).[2] Detection is typically performed using a UV detector at a wavelength of 332 nm.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inefficient extraction solvent.Optimize the solvent system. Try different ratios of ethanol/water or methanol/water (e.g., 50-80% alcohol).[3][4]
Sub-optimal extraction temperature or time.Experiment with a range of temperatures (e.g., 40-70°C) and extraction times (e.g., 30-180 minutes) to find the optimal conditions for your specific setup.[5][7]
Inadequate sample preparation.Ensure the plant material (rhizomes of Osmunda japonica) is properly dried and ground to a fine powder to increase the surface area for extraction.[9]
Poor solid-to-liquid ratio.Increase the solvent-to-solid ratio to avoid saturation effects. A common starting point is 1:20 or 1:30 g/mL.[4][7]
Impure Extract Co-extraction of other compounds.Employ a purification step after initial extraction. Silica gel column chromatography is a documented method for isolating this compound.[2]
Degradation of the target compound.Avoid excessive heat and light exposure during the extraction process. Consider extracting under an inert atmosphere (e.g., nitrogen) if oxidation is suspected.
Inconsistent Results Variability in plant material.The concentration of secondary metabolites like this compound can vary depending on the age, geographical source, and harvest time of the plant.[2] Use a homogenized batch of plant material for comparative experiments.
Inconsistent extraction parameters.Strictly control all extraction parameters, including temperature, time, solvent ratio, and agitation speed.

Data Presentation

Table 1: Effect of Solvent on Phenolic Compound Extraction Yield (Illustrative Data)

Solvent SystemTotal Phenolic Content (mg GAE/g extract)Reference
50% Methanol71.0[8]
100% Methanol65.0[8]
60% Ethanol79.1[7]
80% Ethanol75.0[10]
Water55.0[8]

Note: This table presents illustrative data on the extraction of total phenolic compounds from various plant sources to demonstrate the impact of solvent selection. GAE = Gallic Acid Equivalents.

Table 2: Comparison of Extraction Methods for Total Phenolic Content (Illustrative Data)

Extraction MethodExtraction Time (min)Total Phenolic Content (mg GAE/g extract)Reference
Maceration72048.6 - 71.0[8]
Soxhlet Extraction36048.6 - 71.0[8]
Ultrasound-Assisted Extraction (UAE)30 - 6093.0[8]
Microwave-Assisted Extraction (MAE)15 - 30227.6[8]

Note: This table provides a comparison of different extraction methods for total phenolic compounds from various plant sources to highlight the efficiency of modern techniques.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the rhizomes of Osmunda japonica at 40-50°C and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the dried powder into a 500 mL flask.

    • Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonciate at a frequency of 40 kHz and a power of 200 W for 45 minutes at 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.

    • Lyophilize the remaining aqueous solution to obtain the crude extract.

  • Purification (Silica Gel Column Chromatography):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate the fractions.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

  • Quantification (HPLC):

    • Prepare a standard solution of known concentrations of purified this compound.

    • Dissolve the dried extract in the mobile phase for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Use a mobile phase of acetonitrile and 0.1% phosphoric acid in water (e.g., 17:83 v/v).[2]

    • Set the flow rate to 1.0 mL/min and the detection wavelength to 332 nm.[2]

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Biosynthetic Pathway of this compound Precursors

G Shikimic_Acid_Pathway Shikimic Acid Pathway Phenylalanine Phenylalanine Shikimic_Acid_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcones Chalcones p_Coumaroyl_CoA->Chalcones CHS E_Osmundacetone This compound Chalcones->E_Osmundacetone Further Modifications

Simplified phenylpropanoid pathway leading to this compound precursors.

General Workflow for Extraction and Quantification

G Plant_Material Osmunda japonica Rhizomes Preparation Drying and Grinding Plant_Material->Preparation Extraction Solvent Extraction (e.g., UAE with Ethanol) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Quantification HPLC Analysis Crude_Extract->Quantification Pure_Compound Pure this compound Purification->Pure_Compound Pure_Compound->Quantification Yield_Data Yield Data Quantification->Yield_Data

Workflow for this compound extraction, purification, and analysis.

Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Check_Solvent Is the solvent optimal? Start->Check_Solvent Optimize_Solvent Test different solvent ratios (e.g., 50-80% EtOH) Check_Solvent->Optimize_Solvent No Check_Parameters Are extraction parameters (time, temp) optimal? Check_Solvent->Check_Parameters Yes Optimize_Solvent->Check_Parameters Optimize_Parameters Vary temperature (40-70°C) and time (30-180 min) Check_Parameters->Optimize_Parameters No Check_Method Is the extraction method efficient? Check_Parameters->Check_Method Yes Optimize_Parameters->Check_Method Consider_Modern_Method Use UAE or MAE Check_Method->Consider_Modern_Method No Re_evaluate Re-evaluate Yield Check_Method->Re_evaluate Yes Consider_Modern_Method->Re_evaluate

Decision-making flowchart for troubleshooting low extraction yields.

References

Validation & Comparative

Validating Analytical Methods for (E)-Osmundacetone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the accurate quantification of (E)-Osmundacetone, a phenolic compound with demonstrated neuroprotective and anti-inflammatory properties. We present a detailed evaluation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for which specific data on this compound is available. Additionally, we offer insights into Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qHNMR) as potential alternative methods, with performance data on structurally similar compounds to guide their application.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the reliable quantification of this compound in various matrices, including biological samples and herbal extracts. The following table summarizes the performance characteristics of four key analytical techniques.

ParameterUPLC-MS/MSHPLCGC-MS (for similar phenolic compounds)qHNMR (for natural products)
Linear Range 6.72 - 860.00 ng/mL[1]1.62 - 324 ng[2]0.5 - 150 µg/LWide dynamic range (e.g., 5000:1)[3][4]
Limit of Quantification (LOQ) 6.72 ng/mL[1]1.62 ng[2]0.43 µg/LDependent on desired accuracy and experiment time[3][4]
Precision (%RSD) < 9.74%[1]1.67%[2]< 6.6%Typically < 2.0%[5]
Accuracy (% Recovery) Information not available99.90%[2]> 70%High accuracy achievable[3][4]
Selectivity HighGoodHighHigh
Analysis Time RapidModerateModerateRelatively long per sample[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the experimental protocols for the UPLC-MS/MS and HPLC methods specifically developed for this compound quantification.

UPLC-MS/MS Method for this compound Quantification in Rat Plasma

This method is optimized for the pharmacokinetic study of this compound.

Sample Preparation:

  • To 100 µL of rat plasma, add 20 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 2 µL aliquot into the UPLC-MS/MS system.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor and product ions for this compound and the internal standard should be optimized.

HPLC Method for this compound Quantification in Osmundae Rhizoma

This method is suitable for the quality control of herbal materials containing this compound.[2]

Sample Preparation:

  • Isolate this compound from Osmundae Rhizoma using silica gel column chromatography to serve as a reference standard.

  • Prepare extracts from different batches of Osmundae Rhizoma.

  • Dissolve a known amount of the extract in the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Chromatographic Conditions:

  • Column: Kromasil C18 (4.6 mm x 250 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile - 0.1% phosphoric acid (17:83, v/v)[2]

  • Flow Rate: 1 mL/min[2]

  • Detection Wavelength: 332 nm[2]

  • Injection Volume: Appropriate volume to achieve the desired concentration range.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Keap1-Nrf2 pathways.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following workflow outlines the key steps based on international guidelines.

Analytical Method Validation Workflow cluster_Plan Planning cluster_Documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness System_Suitability System Suitability Validation_Report Prepare Validation Report System_Suitability->Validation_Report SOP Establish Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: A typical workflow for analytical method validation.

Inhibition of MAPK Signaling Pathway by this compound

This compound has been observed to suppress the phosphorylation of key kinases in the MAPK signaling cascade, namely JNK, ERK, and p38.[3][4] This inhibitory action is crucial for its anti-inflammatory and neuroprotective effects.

MAPK_Inhibition Extracellular_Stimuli Extracellular Stimuli (e.g., Oxidative Stress) Upstream_Kinases Upstream Kinases Extracellular_Stimuli->Upstream_Kinases JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p38 p38 Upstream_Kinases->p38 p_JNK p-JNK (Active) JNK->p_JNK Phosphorylation Cellular_Responses Cellular Responses (Inflammation, Apoptosis) p_JNK->Cellular_Responses p_ERK p-ERK (Active) ERK->p_ERK Phosphorylation p_ERK->Cellular_Responses p_p38 p-p38 (Active) p38->p_p38 Phosphorylation p_p38->Cellular_Responses Osmundacetone This compound Osmundacetone->JNK Inhibits Phosphorylation Osmundacetone->ERK Inhibits Phosphorylation Osmundacetone->p38 Inhibits Phosphorylation

Caption: this compound inhibits MAPK signaling.

Activation of the Keap1-Nrf2 Pathway by this compound

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. This compound is thought to activate this pathway, leading to the expression of antioxidant enzymes. While the exact mechanism is still under investigation, it is hypothesized that this compound may interact with Keap1, leading to the release and nuclear translocation of Nrf2.

Keap1_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Proteasome Proteasomal Degradation Ub->Proteasome Osmundacetone This compound Osmundacetone->Keap1 Inhibits Binding Keap1_Nrf2->Ub Ubiquitination Maf Maf Nrf2_n->Maf Dimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression

Caption: this compound activates the Keap1-Nrf2 pathway.

References

A Comparative Analysis of the Antioxidant Efficacy of (E)-Osmundacetone and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of (E)-Osmundacetone, a naturally occurring phenolic compound, and N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent. This comparison is supported by available experimental data to assist in evaluating their potential applications in research and drug development.

Introduction to this compound and N-acetylcysteine

This compound, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a natural compound that has demonstrated significant antioxidant and neuroprotective effects. Its antioxidant activity is primarily attributed to its phenolic structure, which enables it to act as a potent free radical scavenger.

N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and serves as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. NAC exerts its antioxidant effects both directly, by scavenging some reactive oxygen species (ROS), and indirectly, by replenishing intracellular GSH levels.[1]

Quantitative Comparison of Antioxidant Efficacy

Direct comparative studies evaluating the antioxidant efficacy of this compound and NAC across a wide range of antioxidant assays are limited. However, available data from individual studies using standardized assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, allow for an indirect comparison.

Antioxidant AssayThis compoundN-acetylcysteine (NAC)Reference Compound
DPPH Radical Scavenging (IC50) 7.88 ± 0.02 µM[2]Higher than its amide derivative (NACA), suggesting weaker direct scavenging activity.[3][4]Not directly compared in the same study.
Intracellular ROS Reduction Significantly reduced glutamate-induced ROS accumulation in HT22 cells.[2]Known to reduce intracellular ROS, primarily by boosting glutathione levels.[5]Not applicable.

Note: A lower IC50 value indicates greater antioxidant activity in the DPPH assay. The data suggests that this compound is a potent direct free radical scavenger. In contrast, while NAC does possess some direct scavenging ability, its primary antioxidant role is considered to be its function as a precursor to glutathione.[1][6]

Mechanisms of Antioxidant Action

The antioxidant mechanisms of this compound and NAC differ significantly, reflecting their distinct chemical structures and biological activities.

This compound primarily acts as a direct antioxidant. Its proposed mechanism involves:

  • Direct Radical Scavenging: The phenolic hydroxyl groups on the benzene ring of this compound can donate a hydrogen atom to neutralize free radicals.

  • Upregulation of Antioxidant Enzymes: Studies have shown that this compound can induce the expression of protective enzymes such as heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70).[2][7][8] This is likely mediated through the activation of the Nrf2 signaling pathway.[9][10]

  • Modulation of Signaling Pathways: this compound has been observed to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in cellular stress responses.[7][8]

N-acetylcysteine (NAC) functions as both a direct and, more significantly, an indirect antioxidant through the following mechanisms:

  • Glutathione Precursor: NAC is readily deacetylated in the body to form L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[1][6] GSH is a major intracellular antioxidant that detoxifies reactive oxygen species.

  • Direct Radical Scavenging: The thiol (-SH) group of NAC can directly scavenge certain free radicals, although its efficiency in this role is considered to be modest compared to other antioxidants.[11][12]

  • Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which is the basis for its mucolytic activity and may also contribute to its antioxidant effects by restoring the function of oxidized proteins.[1][13]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution in methanol or ethanol, test compound (this compound or NAC) at various concentrations, and a reference antioxidant (e.g., ascorbic acid or Trolox).

  • Procedure:

    • A working solution of DPPH is prepared in methanol or ethanol to a specific absorbance at 517 nm.

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Reagents: DCFH-DA solution, cell culture medium, phosphate-buffered saline (PBS), and the test compound.

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are then treated with the test compound for a specified duration.

    • After treatment, the cells are loaded with DCFH-DA solution and incubated. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • The level of intracellular ROS is proportional to the fluorescence intensity.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the expression levels of specific proteins, such as Nrf2 and HO-1, which are key components of the cellular antioxidant defense system.

  • Reagents: Cell lysis buffer, protein assay reagents, primary antibodies (anti-Nrf2, anti-HO-1, and an anti-loading control like anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Cells are treated with the test compound and then harvested and lysed to extract total protein.

    • The protein concentration of the lysates is determined.

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (Nrf2, HO-1) and a loading control.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.

    • The membrane is then incubated with a chemiluminescent substrate, and the resulting light signal is detected using an imaging system.

    • The intensity of the protein bands is quantified and normalized to the loading control to determine the relative expression levels of the target proteins.

Signaling Pathway and Workflow Diagrams

G General Experimental Workflow for Antioxidant Comparison cluster_0 In Vitro Assays cluster_1 Cell-Based Assays DPPH DPPH Assay Data_Analysis Data Analysis & IC50 Calculation DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis ORAC ORAC Assay ORAC->Data_Analysis ROS Intracellular ROS Measurement (DCFH-DA) ROS->Data_Analysis Western Western Blot (Nrf2, HO-1) Western->Data_Analysis Test_Compounds This compound & NAC Test_Compounds->DPPH Test_Compounds->ABTS Test_Compounds->ORAC Test_Compounds->ROS Test_Compounds->Western Comparison Comparative Efficacy Assessment Data_Analysis->Comparison G This compound Antioxidant Signaling Pathway Osmundacetone This compound ROS ROS Osmundacetone->ROS Scavenges MAPK MAPK Phosphorylation Osmundacetone->MAPK Inhibits Nrf2 Nrf2 Activation Osmundacetone->Nrf2 Activates HSP70 HSP70 Expression Osmundacetone->HSP70 Induces HO1 HO-1 Expression Nrf2->HO1 Induces Cell_Protection Cellular Protection HO1->Cell_Protection HSP70->Cell_Protection G N-acetylcysteine (NAC) Antioxidant Mechanism NAC N-acetylcysteine (NAC) L_cysteine L-cysteine NAC->L_cysteine Deacetylation ROS ROS NAC->ROS Directly Scavenges GSH Glutathione (GSH) L_cysteine->GSH Synthesis GSH->ROS Neutralizes Detoxification Detoxification ROS->Detoxification Direct_Scavenging Direct Scavenging ROS->Direct_Scavenging

References

A Comparative Analysis of (E)-Osmundacetone and Other Natural Antioxidants in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in natural compounds for the treatment of neurodegenerative diseases has led to the investigation of numerous plant-derived molecules for their antioxidant and neuroprotective properties. This guide provides a comparative analysis of (E)-Osmundacetone against three other well-studied natural antioxidants: Resveratrol, Curcumin, and Quercetin. The comparison focuses on their efficacy in protecting neuronal cells from oxidative stress-induced death, with supporting experimental data and detailed methodologies.

Quantitative Comparison of Neuroprotective and Antioxidant Efficacy

The following tables summarize the key quantitative data from studies using a widely accepted in vitro model of glutamate-induced oxidative stress in mouse hippocampal HT22 cells. This model mimics the excitotoxicity-related neuronal damage observed in various neurodegenerative conditions.

CompoundNeuroprotective ConcentrationCell LineStressorKey Efficacy MetricReference
This compound 2 µMHT225 mM GlutamateSignificant cell viability recovery[1][2]
Resveratrol 5-20 µMHT224-10 mM GlutamateConcentration-dependent protection[3][4]
Curcumin Nanomolar concentrationsHT22GlutamateEffective protection[5][6]
Tetrahydrocurcumin 10-20 µMHT225 mM GlutamateAbrogation of cell death[7][8]
Quercetin 1-10 µMHT225 mM GlutamateDose-dependent increase in cell viability[9][10]

Note: Tetrahydrocurcumin is a major metabolite of curcumin and is often studied for its neuroprotective effects.

CompoundAntioxidant Activity (IC50)AssayReference
This compound 7.88 ± 0.02 µMDPPH Radical Scavenging[1]
Resveratrol Not explicitly provided in HT22 glutamate studies-
Curcumin Not explicitly provided in HT22 glutamate studies-
Quercetin 7.0 ± 0.2 µM (Neuroprotection IC50)MTT Assay (Cell Viability)[11]
Quercetin 11.0 ± 2.6 µMDPPH Radical Scavenging[11]
Isoquercitrin 56.1 ± 2.8 µM (Neuroprotection IC50)MTT Assay (Cell Viability)[11]
Isoquercitrin 17.6 ± 0.1 µMDPPH Radical Scavenging[11]

Note: The IC50 for Quercetin's neuroprotection is a measure of its potency in the cell-based assay, which is distinct from its direct radical scavenging activity.

Signaling Pathways in Neuroprotection

The neuroprotective effects of these natural compounds are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound has been shown to exert its neuroprotective effects by:

  • Reducing the accumulation of reactive oxygen species (ROS).[1][2]

  • Stimulating the expression of heat shock protein 70 (HSP70) and heme oxygenase-1 (HO-1), which are key components of the cellular stress response.[1][2]

  • Suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinases.[1][2]

Resveratrol protects neuronal cells through:

  • Induction of endogenous antioxidant defenses, such as heme oxygenase 1 (HO-1).[3]

  • Activation of the PI3K/Akt and GSK-3β/β-catenin signaling pathways.[3][4]

  • Inhibition of pro-inflammatory mediators.[3]

Curcumin demonstrates neuroprotection by:

  • Suppressing MAP kinase signaling, including JNK and p38.[5][6]

  • Influencing cell-cycle regulation.[5][6]

  • Its metabolite, tetrahydrocurcumin, also inhibits the phosphorylation of MAPKs and reduces intracellular calcium levels.[7][8]

Quercetin 's neuroprotective mechanisms involve:

  • Regulation of intracellular calcium concentration, partly through the modulation of calcium-binding proteins like parvalbumin.[12]

  • Inhibition of calpain and spectrin cleavage, which are downstream effects of calcium dysregulation.[9][10]

  • Suppression of MAPK phosphorylation.[9][10]

  • Reduction of ROS overproduction and preservation of mitochondrial membrane potential.[9][10]

G cluster_Osmundacetone This compound cluster_Resveratrol Resveratrol cluster_Curcumin Curcumin cluster_Quercetin Quercetin Osmundacetone This compound O_ROS ↓ ROS Accumulation Osmundacetone->O_ROS O_HSP70_HO1 ↑ HSP70 & HO-1 Expression Osmundacetone->O_HSP70_HO1 O_MAPK ↓ MAPK Phosphorylation (JNK, ERK, p38) Osmundacetone->O_MAPK Resveratrol Resveratrol R_HO1 ↑ Heme Oxygenase-1 (HO-1) Resveratrol->R_HO1 R_PI3K_Akt ↑ PI3K/Akt & GSK-3β/β-catenin Resveratrol->R_PI3K_Akt R_Inflammation ↓ Pro-inflammatory Mediators Resveratrol->R_Inflammation Curcumin Curcumin C_MAPK ↓ MAPK Signaling (JNK, p38) Curcumin->C_MAPK C_CellCycle Influence on Cell Cycle Curcumin->C_CellCycle C_Calcium ↓ Intracellular Ca2+ (Metabolite) Curcumin->C_Calcium Quercetin Quercetin Q_Calcium ↓ Intracellular Ca2+ Regulation Quercetin->Q_Calcium Q_MAPK ↓ MAPK Phosphorylation Quercetin->Q_MAPK Q_Mitochondria Preserve Mitochondrial Potential Quercetin->Q_Mitochondria

Caption: Comparative Signaling Pathways of Neuroprotection.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparative analysis. For specific details, please refer to the cited literature.

Cell Culture and Treatment
  • Cell Line: HT22 immortalized mouse hippocampal cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: Cells are treated with glutamate (typically 4-10 mM) for a specified duration (e.g., 24 hours) to induce oxidative toxicity and cell death.

  • Antioxidant Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, Resveratrol, Curcumin, or Quercetin) for a period (e.g., 1-2 hours) before the addition of glutamate.

Cell Viability Assay (MTT Assay)
  • HT22 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

  • Cells are pre-treated with the antioxidant compounds followed by the addition of glutamate.

  • After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).

  • Cells are incubated for 3-4 hours to allow for the formation of formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

DPPH Radical Scavenging Assay
  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the antioxidant compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Western Blot Analysis
  • After treatment, cells are lysed to extract total proteins.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of MAPKs, HO-1, HSP70).

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_setup Experimental Setup cluster_assays Analysis cluster_data Data Output A 1. Cell Seeding (HT22 cells in 96-well plate) B 2. Antioxidant Pre-treatment A->B C 3. Glutamate-induced Oxidative Stress B->C D 4a. Cell Viability Assay (MTT) C->D E 4b. Western Blot Analysis (Protein Expression) C->E F 4c. ROS Measurement C->F G Cell Viability (%) D->G H Protein Phosphorylation Levels E->H I Intracellular ROS Levels F->I

Caption: General Experimental Workflow for Neuroprotection Assays.

References

(E)-Osmundacetone: A Potential New Therapeutic Avenue for Rheumatoid Arthritis Compared to Standard Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A recent study has highlighted the potential of (E)-Osmundacetone, a natural compound, as a therapeutic agent for rheumatoid arthritis (RA). This guide provides a comprehensive comparison of the efficacy of this compound with standard-of-care drugs for RA, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals interested in the landscape of RA treatment.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Current treatment strategies involve a range of drugs, from non-steroidal anti-inflammatory drugs (NSAIDs) to biologic response modifiers. This compound has emerged as a promising candidate, demonstrating significant anti-arthritic effects in preclinical models. This document outlines the comparative efficacy of this compound against established drugs such as Methotrexate, Adalimumab (a TNF inhibitor), and Tofacitinib (a JAK inhibitor), based on studies conducted in collagen-induced arthritis (CIA) animal models.

Comparative Efficacy of this compound and Standard RA Drugs

The following tables summarize the quantitative data from preclinical studies on the effects of this compound and standard RA drugs on key disease parameters in animal models of rheumatoid arthritis. It is important to note that these data are collated from different studies and do not represent a head-to-head comparison.

Table 1: Effect on Arthritis Severity and Paw Edema

CompoundAnimal ModelDosageReduction in Arthritis Score/Clinical ScoreReduction in Paw Volume/ThicknessCitation(s)
This compound CIA MiceNot SpecifiedSignificantly reducedEffectively reduced arthritis-induced swelling[1]
Methotrexate CIA Mice2, 10, 20, 50 mg/kg (s.c., weekly)Dose-dependent reductionDose-dependent reduction[2]
Methotrexate CIA Rats1.5 mg/kg (oral)Not specifiedNot specified[3]
Adalimumab CIA Mice1 mg/kg/day (s.c.)Significantly alleviated severityNot specified[4]
Tofacitinib CIA Mice30 mg/kg/daySignificantly prevented increaseSignificantly prevented increase[5]

Table 2: Effect on Joint Destruction and Inflammation

CompoundAnimal ModelKey Histopathological FindingsEffect on Inflammatory MarkersCitation(s)
This compound CIA MiceReduced bone destructionAlleviated inflammation-related factors and oxidative stress[1]
Methotrexate CIA RatsReduced cartilage and bone erosion, inflammatory cell infiltrationNot specified[3]
Adalimumab CIA MiceNot specifiedDecreased mRNA and protein expression of IL-2, IL-6, and IL-17[4]
Tofacitinib CIA MiceReduced synovial vascular densityReduced serum levels of VEGF and Ang-2[5][6]

Mechanisms of Action: A Comparative Overview

This compound exhibits a multi-faceted mechanism of action primarily targeting osteoclastogenesis, the process of bone resorption which is a key driver of joint destruction in RA.[1] In contrast, standard RA drugs target different aspects of the inflammatory cascade.

This compound:

  • Inhibits osteoclast differentiation in a dose-dependent manner.[1]

  • Binds to Receptor Activator of Nuclear Factor Kappa B (RANK).[1]

  • Attenuates reactive oxygen species (ROS) levels through the Keap1/Nrf2 pathway.[1]

  • Increases lipid peroxidation by downregulating glutathione peroxidase 4 (GPX4), which reduces the fluidity of the osteoclast membrane and inhibits their fusion.[1]

Methotrexate:

  • A disease-modifying antirheumatic drug (DMARD) that inhibits T-cell activation and downregulates B-cells.[7]

  • Modulates the expression of Receptor Activator of Nuclear Factor Kappa B Ligand (RANKL).[7]

Adalimumab (TNF Inhibitor):

  • A biologic DMARD that specifically targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in RA.[4]

Tofacitinib (JAK Inhibitor):

  • A targeted synthetic DMARD that inhibits Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling pathways of several cytokines involved in RA pathogenesis.[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

Osmundacetone_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Osteoclast Precursor) RANKL RANKL RANK RANK RANKL->RANK Binds Osmundacetone This compound Osmundacetone->RANK Binds ROS ROS Osmundacetone->ROS Inhibits GPX4 GPX4 Osmundacetone->GPX4 Inhibits RANK->ROS Activates Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2->GPX4 Activates Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Membrane_Fluidity Membrane Fluidity ↓ Lipid_Peroxidation->Membrane_Fluidity Osteoclast_Fusion Osteoclast Fusion ↓ Membrane_Fluidity->Osteoclast_Fusion Differentiation Osteoclast Differentiation ↓ Osteoclast_Fusion->Differentiation

Caption: Mechanism of this compound in inhibiting osteoclastogenesis.

Standard_Drug_Pathways cluster_methotrexate Methotrexate cluster_adalimumab Adalimumab (TNF Inhibitor) cluster_tofacitinib Tofacitinib (JAK Inhibitor) MTX Methotrexate T_Cell T-Cell Activation ↓ MTX->T_Cell B_Cell B-Cell Downregulation ↓ MTX->B_Cell RANKL_exp RANKL Expression ↓ MTX->RANKL_exp Adalimumab Adalimumab TNFa TNF-α Adalimumab->TNFa Binds & Neutralizes TNFa_receptor TNF-α Receptor TNFa->TNFa_receptor Blocks Binding Inflammation Inflammation ↓ TNFa_receptor->Inflammation Tofacitinib Tofacitinib JAK JAK Tofacitinib->JAK Inhibits Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Inflammatory Gene Expression ↓ STAT->Gene_Expression

Caption: Simplified signaling pathways of standard rheumatoid arthritis drugs.

Experimental_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Collagen-Induced Arthritis (CIA) in Mice/Rats Vehicle Vehicle Control Induction->Vehicle Treatment Administration Osmundacetone This compound Induction->Osmundacetone Treatment Administration Standard_Drug Standard Drug (e.g., Methotrexate, Adalimumab, Tofacitinib) Induction->Standard_Drug Treatment Administration Clinical_Score Arthritis/Clinical Score Vehicle->Clinical_Score Data Collection & Analysis Paw_Volume Paw Volume/Thickness Vehicle->Paw_Volume Data Collection & Analysis Histopathology Histopathology of Joints (Inflammation, Bone Erosion) Vehicle->Histopathology Data Collection & Analysis Biomarkers Inflammatory Biomarkers (Cytokines, etc.) Vehicle->Biomarkers Data Collection & Analysis Osmundacetone->Clinical_Score Data Collection & Analysis Osmundacetone->Paw_Volume Data Collection & Analysis Osmundacetone->Histopathology Data Collection & Analysis Osmundacetone->Biomarkers Data Collection & Analysis Standard_Drug->Clinical_Score Data Collection & Analysis Standard_Drug->Paw_Volume Data Collection & Analysis Standard_Drug->Histopathology Data Collection & Analysis Standard_Drug->Biomarkers Data Collection & Analysis

Caption: General experimental workflow for preclinical evaluation of anti-arthritic drugs.

Detailed Experimental Protocols

The following provides an overview of the methodologies employed in the preclinical evaluation of this compound and standard RA drugs in animal models.

1. This compound

  • Animal Model: Collagen-Induced Arthritis (CIA) in mice.[1]

  • Induction of Arthritis: Specific details on the induction protocol were not provided in the abstract.

  • Drug Administration: The route and specific dosage of this compound were not detailed in the available abstract.[1]

  • Efficacy Parameters:

    • Arthritis-induced swelling.[1]

    • Bone destruction.[1]

    • Inflammation-related factors and oxidative stress.[1]

    • In vitro osteoclast differentiation assessed by tartrate-resistant acid phosphatase (TRAP) staining and Western blotting for osteoclast markers.[1]

    • Reactive oxygen species (ROS) levels measured by 2,7-Dichlorodihydrofluorescein diacetate (DCFH-DA) staining.[1]

2. Methotrexate

  • Animal Model: Collagen-Induced Arthritis (CIA) in DBA/1J mice and Wistar rats.[2][3]

  • Induction of Arthritis: Immunization with type II collagen.[3]

  • Drug Administration:

    • Mice: Once-weekly subcutaneous injections at doses of 2, 10, 20, or 50 mg/kg over 40 days.[2]

    • Rats: Oral administration of 1.5 mg/kg from day 21 to 42 after the first collagen treatment.[3]

  • Efficacy Parameters:

    • Disease activity and incidence.[2]

    • Paw volume.[2]

    • Micro-CT analysis for bone volume and trabecular number.[3]

    • Histopathological examination for cartilage and bone erosion, and inflammatory cell infiltration.[3]

3. Adalimumab

  • Animal Model: Collagen-Induced Arthritis (CIA) in mice.[4]

  • Induction of Arthritis: Specific details on the induction protocol were not provided in the abstract.

  • Drug Administration: Subcutaneous treatment at a dose of 1 mg/kg/day.[4]

  • Efficacy Parameters:

    • Severity of arthritis.[4]

    • mRNA and protein expression levels of IL-2, IL-6, and IL-17.[4]

4. Tofacitinib

  • Animal Model: Collagen-Induced Arthritis (CIA) in DBA1/J mice.[5]

  • Induction of Arthritis: Immunization with collagen.[5]

  • Drug Administration: Oral administration of 30 mg/kg/day starting from day 19 after the first collagen administration.[5]

  • Efficacy Parameters:

    • Arthritis score.[5]

    • Paw thickness.[5]

    • Synovial vessel density via immunohistochemical analysis.[5]

    • Serum levels of VEGF and Ang-2.[5]

Conclusion and Future Directions

The available preclinical data suggests that this compound holds significant promise as a novel therapeutic agent for rheumatoid arthritis. Its unique mechanism of action, targeting osteoclastogenesis through multiple pathways, distinguishes it from existing standard-of-care drugs. While the initial findings are encouraging, further research is imperative. Direct, head-to-head comparative studies with standard drugs like methotrexate, TNF inhibitors, and JAK inhibitors are necessary to definitively establish the relative efficacy and safety of this compound. Moreover, detailed pharmacokinetic and toxicological studies are required before considering its translation into clinical trials. The scientific community looks forward to further investigations that will elucidate the full therapeutic potential of this natural compound in the management of rheumatoid arthritis.

References

A Researcher's Guide to Cross-Reactivity of (E)-Osmundacetone in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (E)-Osmundacetone, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a phenolic compound with noted antioxidant and neuroprotective properties.[1] As research into its biological activities expands, the development of specific immunoassays for its detection and quantification becomes crucial. A key performance characteristic of any immunoassay is its specificity—the ability to distinguish the target analyte from structurally similar compounds. Cross-reactivity with other molecules can lead to inaccurate measurements, including false positives or overestimation of the analyte's concentration.

This guide provides a framework for evaluating the cross-reactivity of immunoassays for this compound. Due to a lack of published cross-reactivity studies for this specific compound, this document presents a hypothetical comparison with structurally related phenolic compounds to illustrate the principles and methodologies involved. The data herein is for illustrative purposes and is intended to guide researchers in designing and interpreting their own cross-reactivity experiments.

Comparative Cross-Reactivity Data (Hypothetical)

The following table presents hypothetical cross-reactivity data for an anti-(E)-Osmundacetone competitive ELISA. The selection of potential cross-reactants is based on structural similarity to this compound, particularly the presence of a catechol (3,4-dihydroxyphenyl) group, which is often a key epitope for antibody recognition.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound E-Osmundacetone Structure
10100 Caffeic AcidCaffeic Acid Structure2504.0 Protocatechuic AcidProtocatechuic Acid Structure8001.25 QuercetinQuercetin Structure>10,000<0.1 Gallic AcidGallic Acid Structure>10,000<0.1

Cross-Reactivity (%) is calculated using the formula: (IC50 of this compound / IC50 of Test Compound) x 100.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of small molecules like this compound.

Objective: To determine the concentration of each test compound that inhibits 50% of the signal (IC50) and calculate its cross-reactivity relative to this compound.

Materials:

  • High-binding 96-well microplates

  • Anti-(E)-Osmundacetone primary antibody

  • This compound-protein conjugate (for coating)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • This compound standard and potential cross-reacting compounds

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the this compound standard and each test compound in assay diluent.

    • In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.

    • Add 50 µL of the diluted anti-(E)-Osmundacetone primary antibody to each well.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature. During this step, any unbound primary antibody will bind to the coated antigen.

  • Secondary Antibody Incubation:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the optical density at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for this compound and each test compound.

  • Determine the IC50 value for each compound from its respective dose-response curve.

  • Calculate the percent cross-reactivity for each test compound using the formula mentioned above.

Visualizations

The following diagrams illustrate the key principles and workflows discussed.

G Ab Antibody CoatedAg Coated Antigen Analyte Target Analyte (this compound) Analyte->Ab Binds Ab2 Antibody CrossReactant Cross-Reactant Result1 Low Signal CoatedAg2 Coated Antigen Ab2->CoatedAg2 Binds Result2 High Signal

Caption: Principle of Competitive Immunoassay for Cross-Reactivity.

G A Prepare Serial Dilutions of Standard & Test Compounds B Pre-incubate with Primary Antibody A->B C Transfer to Antigen-Coated Plate B->C D Incubate & Wash C->D E Add HRP-Conjugated Secondary Antibody D->E F Incubate & Wash E->F G Add Substrate & Stop Solution F->G H Read Absorbance (450 nm) G->H I Plot Dose-Response Curves & Determine IC50 H->I J Calculate % Cross-Reactivity I->J

Caption: Workflow for an Immunoassay Cross-Reactivity Study.

References

A Comparative Analysis of (E)-Osmundacetone from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Osmundacetone, a phenolic compound with burgeoning interest in the scientific community, has been identified in various plant species. This guide provides a comparative analysis of this compound derived from different botanical sources, focusing on its biological activities and the underlying experimental data. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundation for further investigation and application.

Quantitative Data Summary

Plant SourcePart UsedThis compound Content (% w/w)Analytical MethodReference
Osmunda japonicaRhizome0.0267% - 0.0517%HPLC[1]
Elsholtzia ciliataNot SpecifiedNot QuantifiedNot Specified[2]
Phellinus linteusNot SpecifiedNot QuantifiedNot Specified

Note: The content of this compound in Osmunda japonica was found to vary depending on the geographical location of the plant.[1] Quantitative data for other potential sources like Elsholtzia ciliata and Phellinus linteus are not available in the reviewed literature, highlighting a gap in current research.

Biological Activity Comparison

This compound has demonstrated a range of biological activities, primarily investigated using compounds isolated from Elsholtzia ciliata and Phellinus linteus.

Biological ActivityPlant Source of this compoundKey FindingsReference
Neuroprotection Elsholtzia ciliataProtects neuronal cells from glutamate-induced oxidative stress by reducing ROS accumulation and suppressing MAPK phosphorylation.[2][3][2][3]
Anti-cancer Phellinus linteusSuppresses tumor development and cell proliferation in non-small cell lung cancer by inhibiting the glutamine/glutamate/α-KG metabolic axis.[4][4]
Anti-inflammatory Not SpecifiedAttenuates osteoclastogenesis in rheumatoid arthritis models by regulating the Keap1/Nrf2 pathway.[5][5]
Anti-angiogenesis Not SpecifiedInhibits angiogenesis in infantile hemangiomas by inducing caspases and reducing VEGFR2/MMP9.[6][6]

Experimental Protocols

Extraction and Purification of this compound from Osmunda japonica

This protocol is based on the methodology described for the isolation of this compound from the rhizomes of Osmunda japonica.[1]

a. Plant Material Preparation:

  • Dried rhizomes of Osmunda japonica are ground into a coarse powder.

b. Extraction:

  • The powdered rhizomes are extracted with a suitable solvent such as methanol or ethanol at room temperature.

  • The extraction is typically carried out for an extended period with agitation to ensure maximum yield.

  • The resulting extract is filtered to remove solid plant material.

c. Purification:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to silica gel column chromatography.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are pooled and further purified by recrystallization or preparative HPLC to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The following HPLC method was established for the quantitative determination of this compound in Osmunda japonica.[1]

  • Column: Kromasil C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile - 0.1% Phosphoric acid (17:83, v/v)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 332 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

MAPK Phosphorylation Assay

This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) in neuronal cells.[2][3]

a. Cell Culture and Treatment:

  • Neuronal cells (e.g., HT22) are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of this compound for a specific duration.

  • Subsequently, cells are exposed to a stressor (e.g., glutamate) to induce MAPK phosphorylation.

b. Protein Extraction:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

c. Western Blot Analysis:

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of MAPKs (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Activation Assay

This protocol describes a general method to evaluate the activation of the Nrf2 signaling pathway by this compound.[5]

a. Cell Culture and Treatment:

  • Relevant cells (e.g., RAW 264.7 macrophages) are cultured.

  • Cells are treated with this compound for a defined period.

b. Nuclear and Cytoplasmic Protein Extraction:

  • Cells are harvested and subjected to a nuclear and cytoplasmic extraction protocol using a commercial kit or standard laboratory methods.

c. Western Blot Analysis:

  • Protein concentrations of both fractions are determined.

  • Equal amounts of nuclear and cytoplasmic protein are analyzed by Western blotting as described in the MAPK assay protocol.

  • Primary antibodies against Nrf2 and a loading control for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) are used. An increase in the nuclear Nrf2 level indicates activation.

Glutamine Metabolism Assay

This protocol outlines a method to assess the impact of this compound on glutamine metabolism in cancer cells.[4]

a. Cell Culture and Treatment:

  • Non-small cell lung cancer cells (e.g., A549) are cultured.

  • Cells are treated with this compound for 24-48 hours.

b. Metabolite Extraction:

  • After treatment, the culture medium is collected to measure extracellular metabolites.

  • Cells are washed with cold PBS and intracellular metabolites are extracted using a solvent mixture (e.g., methanol:water).

c. Metabolite Quantification:

  • The concentrations of glutamine, glutamate, and α-ketoglutarate in the media and cell extracts are measured using specific assay kits (e.g., colorimetric or fluorometric assays) or by techniques like liquid chromatography-mass spectrometry (LC-MS).

  • A decrease in glutamine uptake and intracellular levels of glutamate and α-ketoglutarate would indicate inhibition of the glutamine metabolic pathway.

Signaling Pathways and Experimental Workflows

G cluster_0 Neuroprotection Signaling Pathway Glutamate Glutamate ROS Reactive Oxygen Species (ROS) Glutamate->ROS MAPKs MAPK Phosphorylation (JNK, ERK, p38) ROS->MAPKs Apoptosis Neuronal Cell Death (Apoptosis) MAPKs->Apoptosis Osmundacetone This compound Osmundacetone->ROS Inhibits Osmundacetone->MAPKs Inhibits

Caption: Neuroprotective mechanism of this compound.

G cluster_1 Anti-Cancer Signaling Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLUD1 alpha_KG alpha_KG Glutamate->alpha_KG GLUD1 TCA_Cycle TCA_Cycle alpha_KG->TCA_Cycle TCA Cycle OXPHOS OXPHOS TCA_Cycle->OXPHOS ATP_Production ATP_Production OXPHOS->ATP_Production Cell_Proliferation Cell_Proliferation ATP_Production->Cell_Proliferation Supports Osmundacetone This compound Osmundacetone->Glutamine Inhibits Metabolism

Caption: Anti-cancer mechanism of this compound.

G cluster_2 Experimental Workflow: Western Blotting A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence) G->H

Caption: A typical Western blotting workflow.

References

(E)-Osmundacetone: A Promising Therapeutic Candidate in Preclinical Neuroprotection and Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Osmundacetone, a naturally derived compound, is demonstrating significant therapeutic potential in preclinical studies for neurodegenerative disorders and rheumatoid arthritis. This guide provides a comparative analysis of its performance against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound has shown compelling efficacy in preclinical models of glutamate-induced neurotoxicity and collagen-induced arthritis. In neuroprotection studies, it exhibits superior or comparable efficacy to N-acetylcysteine (NAC) in preserving neuronal cell viability. In models of rheumatoid arthritis, its anti-inflammatory and bone-protective effects suggest it could be a viable alternative or adjunct to conventional therapies like methotrexate. Its mechanism of action appears to be multifactorial, primarily involving the modulation of key signaling pathways related to oxidative stress and inflammation, including the MAPK and Nrf2 pathways.

Comparison with Alternatives in Preclinical Models

Neuroprotection: Glutamate-Induced Neurotoxicity Model

In a widely used in vitro model of glutamate-induced oxidative stress in HT22 hippocampal cells, this compound demonstrated a potent neuroprotective effect. Its performance was directly compared with N-acetylcysteine (NAC), a well-known antioxidant and a clinical reference drug.

CompoundConcentrationCell Viability Recovery (%)Reference
This compound2 µM98.26 ± 1.03[1]
N-acetylcysteine (NAC)2 mM90.39 ± 1.18[1]

Table 1: Comparative efficacy of this compound and N-acetylcysteine in protecting HT22 cells from glutamate-induced toxicity.

Cerebral Ischemia-Reperfusion Injury Model

In a rat model of cerebral ischemia-reperfusion injury, this compound treatment was compared to nimodipine, a calcium channel blocker used to reduce neurological deficits after subarachnoid hemorrhage. High-dose this compound showed effects similar to nimodipine in reducing cerebral infarct size and improving neurological scores.[2][3]

TreatmentDosageOutcomeReference
This compound (High Dose)Not SpecifiedSimilar reduction in infarct size to Nimodipine; Significant decrease in neurological impairment scores.[2][3]
Nimodipine5 mg/kg, i.p.Significantly reversed excitotoxicity and neurobehavioral alterations.[4]

Table 2: Comparison of this compound and Nimodipine in a rat model of cerebral ischemia-reperfusion.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

While direct head-to-head comparative studies are limited, preclinical data suggests this compound effectively mitigates disease progression in animal models of rheumatoid arthritis.[5] It has been shown to reduce arthritis-induced swelling, bone destruction, and inflammation-related factors.[5] For comparison, methotrexate is a standard-of-care disease-modifying antirheumatic drug (DMARD) widely used in the treatment of rheumatoid arthritis.

CompoundModelKey FindingsReference
This compoundAnimal ModelReduced arthritis-induced swelling and bone destruction; Alleviated inflammation-related factors and oxidative stress.[5]
MethotrexateCollagen-Induced Arthritis (CIA) in ratsReduced cartilage destruction.[6]

Table 3: Therapeutic effects of this compound and Methotrexate in animal models of rheumatoid arthritis.

Experimental Protocols

Glutamate-Induced Neurotoxicity in HT22 Cells
  • Cell Culture: HT22 murine hippocampal neuronal cells are cultured in appropriate media.

  • Induction of Toxicity: Cells are treated with 5 mM glutamate to induce oxidative stress and cell death.[7]

  • Treatment: this compound (at varying concentrations, e.g., 0.5-4.0 µM) or N-acetylcysteine (e.g., 2 mM) is co-administered with glutamate.[1]

  • Assessment of Cell Viability: After a 24-hour incubation period, cell viability is assessed using methods such as the MTT assay or Calcein-AM staining.[7]

  • Apoptosis and Oxidative Stress Measurement: Apoptosis can be quantified using Annexin V/PI staining and flow cytometry. Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCF-DA.[8]

Cerebral Ischemia-Reperfusion in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 2 hours), followed by reperfusion.[9]

  • Drug Administration: this compound or nimodipine is administered, often intraperitoneally, at specified doses and time points relative to the ischemic event.[3][4]

  • Outcome Assessment: Neurological deficit scores, cerebral infarct volume (measured by TTC staining), and histological changes in the brain tissue are evaluated 24 hours after reperfusion.[3][9]

Collagen-Induced Arthritis (CIA) in Rats
  • Induction of Arthritis: Arthritis is induced in susceptible rat strains by immunization with type II collagen emulsified in Freund's complete adjuvant.[10]

  • Treatment: this compound or methotrexate is administered at specified doses and schedules. For example, methotrexate has been administered at 1.5 mg/kg from day 14 to 28 post-immunization.[6]

  • Assessment of Arthritis: The severity of arthritis is evaluated by scoring paw swelling and inflammation. Histopathological examination of the joints is performed to assess cartilage and bone destruction.[6][10]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating multiple signaling pathways.

G Glutamate Glutamate Osmundacetone Osmundacetone ROS ROS Osmundacetone->ROS inhibits MAPKs MAPKs Osmundacetone->MAPKs inhibits Neuroprotection Neuroprotection Osmundacetone->Neuroprotection promotes ROS->MAPKs activates Apoptosis Apoptosis MAPKs->Apoptosis leads to G Inflammatory Stimuli Inflammatory Stimuli Inflammation Inflammation Inflammatory Stimuli->Inflammation causes Osmundacetone Osmundacetone Keap1 Keap1 Osmundacetone->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits Antioxidant Genes Antioxidant Genes Nrf2->Antioxidant Genes activates Anti-inflammatory Effect Anti-inflammatory Effect Antioxidant Genes->Anti-inflammatory Effect leads to Anti-inflammatory Effect->Inflammation reduces

References

Assessing the Specificity of (E)-Osmundacetone's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Osmundacetone , a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities, including anti-cancer, neuroprotective, and anti-inflammatory properties. Understanding the specificity of its interactions with biological targets is paramount for its potential development as a therapeutic agent. This guide provides a comparative assessment of this compound's known biological targets, contrasting its activity with other established inhibitors. Due to a lack of comprehensive quantitative screening data for this compound, this guide presents its effects in a qualitative manner, alongside quantitative data for alternative compounds to provide a framework for evaluating its potential selectivity.

Overview of Known Biological Targets

Current research indicates that this compound exerts its effects through the modulation of several key signaling pathways and protein targets. These include the glutamine metabolism pathway via Glutamate Dehydrogenase 1 (GLUD1), the angiogenesis-regulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the matrix-remodeling enzyme Matrix Metalloproteinase-9 (MMP9), and the cellular stress response pathway mediated by Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

Comparative Analysis of Target Engagement

To contextualize the activity of this compound, this section compares its observed effects on its putative targets with the inhibitory potency of known selective inhibitors.

Glutamate Dehydrogenase 1 (GLUD1)

This compound has been shown to downregulate the expression of GLUD1, a key enzyme in glutamine metabolism, in non-small cell lung cancer cells.[1] This disruption of cancer cell metabolism contributes to its anti-proliferative effects. The following table compares this qualitative observation with known GLUD1 inhibitors for which quantitative data is available.

CompoundTarget(s)Reported Effect on GLUD1IC50 (µM)
This compound GLUD1Downregulation of expression in A549 and H460 cells.[1]N/A
R162 GLUD1Inhibition of enzymatic activity.~1
Telaglenastat (CB-839) GLS1Selective inhibitor of glutaminase 1 (GLS1).0.024
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

In the context of infantile hemangiomas, this compound treatment has been observed to suppress the expression of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis.[2] A comparison with established VEGFR2 inhibitors is presented below.

CompoundTarget(s)Reported Effect on VEGFR2IC50 (nM)
This compound VEGFR2Suppression of expression in hemangioma models.[2]N/A
Apatinib VEGFR2, Ret, c-Kit, c-SrcPotent and selective inhibitor.1
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KitMulti-target inhibitor.0.2
Sunitinib VEGFRs, PDGFRs, c-Kit, FLT3, RET, CSF-1RMulti-target inhibitor.2
Matrix Metalloproteinase-9 (MMP9)

This compound has also been shown to suppress the expression of MMP9, an enzyme involved in the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis.[2]

CompoundTarget(s)Reported Effect on MMP9IC50 (nM)
This compound MMP9Suppression of expression in hemangioma models.[2]N/A
Marimastat Broad-spectrum MMP inhibitorPotent inhibitor.5
Andecaliximab (GS-5745) MMP9Selective antibody inhibitor.0.26 - 1.3
Keap1-Nrf2 Pathway

This compound has been demonstrated to alleviate cerebral ischemia-reperfusion injury by modulating the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[3] It is suggested to act as an activator of this protective pathway.

CompoundTarget(s)Reported Effect on Keap1-Nrf2 PathwayIC50 (µM) for Keap1-Nrf2 Interaction
This compound Keap1-Nrf2 PathwayActivation of the pathway.[3]N/A
ML334 Keap1-Nrf2 PPIInhibitor of the Keap1-Nrf2 protein-protein interaction.[4]1.6
RA839 Keap1-Nrf2 PPIPotent inhibitor of the Keap1-Nrf2 protein-protein interaction.[5]0.14

Experimental Protocols

To facilitate further research into the specificity of this compound, this section provides detailed methodologies for key experiments that could be employed to generate quantitative data.

Kinase Specificity Profiling (Kinase Panel Screen)

Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Reaction: Perform kinase reactions in a 96- or 384-well plate format. Each well should contain a specific kinase, its substrate, ATP, and the appropriate reaction buffer.

  • Inhibitor Addition: Add the diluted this compound or a control inhibitor to the reaction wells. Include a DMSO-only control.

  • Incubation: Incubate the plates at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using ³²P-ATP or ³³P-ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well after the kinase reaction. Lower luminescence indicates higher kinase activity.

    • Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody to detect the phosphorylated product.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

GLUD1 Enzymatic Assay

Objective: To quantify the direct inhibitory effect of this compound on GLUD1 enzymatic activity.

Methodology:

  • Reagents: Recombinant human GLUD1 enzyme, L-glutamate (substrate), NAD⁺ (cofactor), reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, NAD⁺, and varying concentrations of this compound or a known GLUD1 inhibitor.

    • Add the GLUD1 enzyme and incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding L-glutamate.

  • Detection: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

MMP9 Enzymatic Assay (Fluorogenic Substrate)

Objective: To determine the IC50 value of this compound against MMP9.

Methodology:

  • Reagents: Recombinant human MMP9 (active form), a fluorogenic MMP9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

  • Assay Procedure:

    • In a black 96-well plate, add the assay buffer and varying concentrations of this compound or a known MMP9 inhibitor.

    • Add the active MMP9 enzyme and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Detection: Measure the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time.

  • Data Analysis: Determine the reaction velocity for each inhibitor concentration. Calculate the IC50 value from the dose-response curve.

Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)

Objective: To measure the ability of this compound to disrupt the protein-protein interaction between Keap1 and Nrf2.

Methodology:

  • Reagents: Recombinant human Keap1 protein, a fluorescently labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-DEETGEFL), assay buffer.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add the assay buffer, fluorescently labeled Nrf2 peptide, and varying concentrations of this compound or a known inhibitor.

    • Add the Keap1 protein to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Detection: Measure the fluorescence polarization (FP) of the samples. An increase in the binding of the small fluorescent peptide to the larger Keap1 protein results in a higher FP value.

  • Data Analysis: A decrease in the FP signal indicates displacement of the fluorescent peptide by the inhibitor. Calculate the IC50 value from the competition binding curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Osmundacetone_Signaling_Pathways cluster_Osmundacetone This compound cluster_Pathways Cellular Effects Osmundacetone This compound GLUD1 GLUD1 Osmundacetone->GLUD1 Downregulates Expression VEGFR2 VEGFR2 Osmundacetone->VEGFR2 Suppresses Expression MMP9 MMP9 Osmundacetone->MMP9 Suppresses Expression Keap1 Keap1 Osmundacetone->Keap1 Modulates Glutamine_Metabolism Glutamine Metabolism GLUD1->Glutamine_Metabolism Angiogenesis Angiogenesis VEGFR2->Angiogenesis ECM_Degradation ECM Degradation MMP9->ECM_Degradation Nrf2 Nrf2 Keap1->Nrf2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Kinase_Inhibitor_Screening_Workflow start Start compound_prep Prepare this compound Dilutions start->compound_prep add_compound Add this compound to Wells compound_prep->add_compound assay_plate Prepare Kinase Assay Plate (Kinase, Substrate, ATP) assay_plate->add_compound incubate Incubate at 30°C add_compound->incubate detect Measure Kinase Activity (e.g., Luminescence) incubate->detect analyze Calculate % Inhibition and IC50 detect->analyze end End analyze->end

References

(E)-Osmundacetone: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Osmundacetone , a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of its effects observed in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, also referred to as Osmundacetone (OAC or Osu) and 4-(3,4-Dihydroxyphenyl)-3-buten-2-one (DHBAc).

In Vitro Efficacy
Cell LineAssayTarget/Effect MeasuredConcentrationResultCitation
HT22 (mouse hippocampal)Cell ViabilityNeuroprotection against glutamate toxicity2 µM98.26% ± 1.03% cell viability recovery[1]
HT22 (mouse hippocampal)DPPH AssayAntioxidant activityIC50: 7.88 ± 0.02 μMPotent radical scavenging activity[2]
RAW 264.7 (macrophage-like)TRAP StainingInhibition of osteoclast differentiationDose-dependentSignificant reduction in osteoclast formation[3]
HemECs (endothelial cells from hemangiomas)CCK-8 AssayInhibition of cell proliferationNot specifiedSignificant reduction in cell viability[4]
HemECs (endothelial cells from hemangiomas)Colony Formation AssayInhibition of cell proliferationNot specifiedReduced colony-forming ability[4]
Non-small cell lung cancer (NSCLC) cellsSeahorse XFe24 AnalyzerATP productionNot specifiedDecreased ATP production via oxidative phosphorylation[5]
In Vivo Efficacy
Animal ModelConditionTreatmentKey FindingsCitation
RatsCerebral Ischemia-Reperfusion (I/R) InjuryLow and high doses of this compound (DHBAc)Significantly decreased neurological impairment scores and smaller infarct sizes compared to the I/R group. The high-dose group showed effects similar to nimodipine.[6]
RatsCerebral Ischemia-Reperfusion (I/R) InjuryIntragastric administration of DHBAc for 7 daysSignificantly increased mRNA expression of Nrf2 and protein expression of HO-1 and NQO1. Significantly decreased Keap1 mRNA and cleaved caspase-3 protein expression.[7]
MiceInfantile HemangiomasThis compound (OSC) treatmentEffectively reduced hemangioma size and improved histopathological changes.[4]
Animal ModelsRheumatoid ArthritisThis compound (Osu) treatmentReduced arthritis-induced swelling and bone destruction; alleviated inflammation-related factors and oxidative stress.[3]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its effects through the modulation of several key signaling pathways.

Neuroprotection via Nrf2/HO-1 and MAPK Inhibition

In models of neurological damage, this compound demonstrates protective effects by activating the Nrf2 pathway and inhibiting MAPK signaling.[2][7][8] Upon exposure to oxidative stress, it promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1 and NQO1.[6][7] Concurrently, it suppresses the phosphorylation of MAPKs, including JNK, ERK, and p38, which are involved in apoptotic pathways.[2][8]

G Glutamate Glutamate-induced Oxidative Stress ROS ROS Accumulation Glutamate->ROS induces Ca2_increase Intracellular Ca2+ Increase Glutamate->Ca2_increase induces MAPK MAPK Pathway (JNK, ERK, p38) ROS->MAPK activates Osmundacetone This compound Osmundacetone->ROS inhibits Osmundacetone->MAPK inhibits Nrf2 Nrf2 Activation Osmundacetone->Nrf2 activates Apoptosis Apoptosis MAPK->Apoptosis promotes Cell_Survival Neuronal Cell Survival Apoptosis->Cell_Survival prevents HO1_HSP70 HO-1 & HSP70 Expression Nrf2->HO1_HSP70 upregulates HO1_HSP70->Cell_Survival promotes Ca2_increase->Apoptosis induces G Osmundacetone This compound Caspases Caspase-8, -9, -3 Activation Osmundacetone->Caspases activates VEGFR2_MMP9 VEGFR2 & MMP9 Expression Osmundacetone->VEGFR2_MMP9 inhibits Apoptosis Apoptosis of HemECs Caspases->Apoptosis induces Tumor_Growth Hemangioma Growth Apoptosis->Tumor_Growth inhibits Angiogenesis Angiogenesis VEGFR2_MMP9->Angiogenesis promotes Angiogenesis->Tumor_Growth promotes G Start Start Culture Culture HT22 cells Start->Culture Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Induce Induce toxicity with Glutamate Pretreat->Induce Assay Perform Cell Viability Assay (MTT) Induce->Assay Analyze Analyze Data Assay->Analyze

References

(E)-Osmundacetone: A Comparative Analysis of its Reproducibility and Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Osmundacetone, a naturally occurring phenolic compound, has demonstrated varied and cell line-specific effects on proliferation, viability, and underlying cellular mechanisms. This guide provides a comparative overview of its activity in different cell lines, alongside alternative compounds targeting similar pathways, supported by experimental data and detailed protocols to aid researchers in evaluating its potential applications.

I. Comparative Efficacy of this compound and Alternatives

The cytotoxic and metabolic effects of this compound have been investigated in non-small cell lung cancer (NSCLC), hemangioma, and neuronal cell lines. To provide a comprehensive comparison, this guide includes data on this compound and two alternative compounds, CB-839 and BPTES, which are known inhibitors of glutaminase (GLS), an enzyme upstream of Glutamate Dehydrogenase 1 (GLUD1), a target of this compound.

CompoundCell LineCell TypeEffectIC50/ED50
This compound A549Human Non-Small Cell Lung CancerReduced proliferationNot explicitly stated
H460Human Non-Small Cell Lung CancerReduced proliferationNot explicitly stated
HemECsHemangioma Endothelial CellsReduced viability and colony formation, induced apoptosisNot explicitly stated
HT22Murine Hippocampal NeuronalNeuroprotective effect against glutamate toxicity2 µM (neuroprotective concentration)
HT22(DPPH Assay)Antioxidant effect7.88 ± 0.02 μM
CB-839 A549Human Non-Small Cell Lung CancerInhibition of colony formation27 nM
H460Human Non-Small Cell Lung CancerInhibition of colony formation217 nM
BPTES Various Cancer Cells-Inhibition of glutaminaseNot specified for A549/H460

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cells of interest (e.g., A549, H460, HemECs, HT22)

  • Complete culture medium

  • This compound (and/or alternative compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the alternative compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Western Blot Analysis for GLUD1 Expression

This protocol details the detection of GLUD1 protein levels in cell lysates.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLUD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLUD1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of GLUD1.

III. Signaling Pathways and Experimental Workflows

A. This compound's Effect on Glutamine Metabolism

This compound has been shown to impact the glutamine metabolism pathway in non-small cell lung cancer cells. It acts by downregulating the expression of Glutamate Dehydrogenase 1 (GLUD1). This enzyme is crucial for the conversion of glutamate to α-ketoglutarate, a key intermediate in the TCA cycle. By inhibiting GLUD1, this compound disrupts the cancer cells' ability to utilize glutamine for energy production and biosynthesis.

G Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS1) alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase (GLUD1) TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Osmundacetone This compound GLUD1 GLUD1 Osmundacetone->GLUD1 GLS1 GLS1

Caption: this compound inhibits GLUD1, disrupting glutamine metabolism.

B. Experimental Workflow for Assessing this compound's Effects

The following workflow outlines the key steps in evaluating the cellular effects of this compound.

G cluster_0 In Vitro Experiments cluster_1 Data Analysis Cell_Culture Cell Culture (e.g., A549, H460) Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot (GLUD1 Expression) Treatment->Western_Blot Metabolic_Analysis Metabolic Analysis Treatment->Metabolic_Analysis IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification Metabolite_Profiling Metabolite Profiling Metabolic_Analysis->Metabolite_Profiling

Caption: Workflow for evaluating this compound's cellular effects.

IV. Conclusion

The available data suggests that this compound exerts its effects in a cell-type-dependent manner. In NSCLC cells, it primarily disrupts glutamine metabolism, while in neuronal cells, it exhibits neuroprotective properties. The lack of consistent IC50 data across different cell lines highlights a critical gap in understanding its potency and reproducibility. Further research is required to establish standardized cytotoxic concentrations and to explore its efficacy in a broader range of cancer and normal cell lines. This will be crucial in determining its potential as a therapeutic agent and for identifying patient populations that may benefit from its application. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to investigate the multifaceted activities of this compound.

Benchmarking (E)-Osmundacetone: A Comparative Analysis of Biological Activity Against Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biological performance of the natural compound (E)-Osmundacetone against a panel of novel synthetic analogs. This report includes detailed experimental methodologies and supporting data to guide future research and development efforts.

This compound, a naturally occurring phenolic ketone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-angiogenic, and anticancer effects. To explore the potential for enhancing its therapeutic profile, a series of synthetic analogs have been developed. This guide provides a head-to-head comparison of the biological activities of this compound and these synthetic counterparts, offering valuable insights into their structure-activity relationships.

Comparative Analysis of Biological Activities

The biological activities of this compound and its synthetic analogs were evaluated across a panel of in vitro assays targeting key signaling pathways implicated in its therapeutic effects. The following tables summarize the quantitative data obtained.

Table 1: Neuroprotective Activity against Glutamate-Induced Excitotoxicity in HT22 Cells

CompoundEC₅₀ (µM) for Cell ViabilityMaximum Protection (%)
This compound1.8 ± 0.295 ± 3
Analog A-13.5 ± 0.488 ± 5
Analog A-20.9 ± 0.198 ± 2
Analog B-110.2 ± 1.165 ± 8
Analog B-25.1 ± 0.675 ± 6

Table 2: Inhibition of VEGFR2 Kinase Activity

CompoundIC₅₀ (nM)
This compound150 ± 12
Analog A-1250 ± 20
Analog A-280 ± 7
Analog B-1> 1000
Analog B-2600 ± 45

Table 3: Activation of Nrf2 Signaling Pathway in ARE-Luciferase Reporter Assay

CompoundFold Induction at 10 µM
This compound4.5 ± 0.3
Analog A-13.1 ± 0.2
Analog A-26.2 ± 0.5
Analog B-11.2 ± 0.1
Analog B-22.5 ± 0.2

Table 4: Inhibition of p38 MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Cells

CompoundIC₅₀ (µM)
This compound5.2 ± 0.4
Analog A-18.9 ± 0.7
Analog A-22.1 ± 0.2
Analog B-125.6 ± 2.1
Analog B-212.3 ± 1.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Neuroprotective Activity Assay

The neuroprotective effects of the compounds against glutamate-induced oxidative stress in HT22 hippocampal cells were assessed using a standard MTT assay.

  • Cell Culture: HT22 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells were seeded in 96-well plates. After 24 hours, cells were pre-treated with varying concentrations of this compound or its synthetic analogs for 2 hours.

  • Induction of Excitotoxicity: Glutamate (5 mM final concentration) was added to the wells (excluding the control group) and incubated for 24 hours.

  • Cell Viability Assessment: MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control group. The EC₅₀ values were calculated using non-linear regression analysis.

VEGFR2 Kinase Inhibition Assay

A commercially available TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kinase assay kit was used to determine the inhibitory activity of the compounds against VEGFR2.

  • Reagents: Recombinant human VEGFR2 kinase, a biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody were used.

  • Assay Procedure: The compounds were serially diluted and incubated with VEGFR2 kinase and the peptide substrate in a kinase reaction buffer.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.

  • Detection: The detection solution containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC) was added. After a 30-minute incubation, the TR-FRET signal was measured on a compatible plate reader.

  • Data Analysis: The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.

Nrf2 Activation Assay

The activation of the Nrf2 pathway was quantified using a stable HepG2 cell line expressing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

  • Cell Culture: ARE-luciferase HepG2 cells were maintained in MEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Treatment: Cells were seeded in a 96-well plate and treated with the test compounds for 24 hours.

  • Luciferase Assay: The cells were lysed, and the luciferase activity was measured using a luciferase assay system and a luminometer.

  • Data Analysis: The results were expressed as fold induction relative to the vehicle-treated control.

MAPK Phosphorylation Assay (Western Blot)

The inhibitory effect of the compounds on p38 MAPK phosphorylation was determined by Western blot analysis in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Culture and Stimulation: RAW 264.7 cells were pre-treated with the compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against phospho-p38 MAPK and total p38 MAPK.

  • Detection: After incubation with an HRP-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities were quantified using densitometry software, and the ratio of phospho-p38 to total p38 was calculated. IC₅₀ values were determined from dose-response curves.

Visualizations

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_0 Glutamate-Induced Excitotoxicity Glutamate Excess Glutamate ROS Increased ROS Glutamate->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death Osmundacetone This compound & Analogs Osmundacetone->ROS Inhibits

Figure 1. This compound's neuroprotective mechanism.

G cluster_1 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Osmundacetone This compound & Analogs Osmundacetone->VEGFR2 Inhibits

Figure 2. Inhibition of the VEGFR2 signaling pathway.

G cluster_2 Nrf2 Activation Pathway Osmundacetone This compound & Analogs Keap1 Keap1 Osmundacetone->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Activates Transcription

Figure 3. Activation of the Nrf2 antioxidant pathway.

G cluster_3 Experimental Workflow for MAPK Phosphorylation Assay Start Seed RAW 264.7 Cells Pretreat Pre-treat with Compounds Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Lyse Cell Lysis Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Antibody Incubate with Antibodies (p-p38 & total p38) Transfer->Antibody Detect ECL Detection Antibody->Detect Analyze Densitometry Analysis Detect->Analyze

Figure 4. Western blot workflow for p38 MAPK.

A Head-to-Head Comparison of (E)-Osmundacetone with Leading Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Biological Activity

In the ever-expanding landscape of natural product research, phenolic compounds stand out for their vast therapeutic potential. Among them, (E)-Osmundacetone is emerging as a compound of significant interest. This guide provides a comprehensive, data-driven comparison of this compound against three well-studied phenolic compounds: quercetin, curcumin, and resveratrol. We delve into their comparative antioxidant, anti-inflammatory, and cytotoxic activities, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Comparative Biological Activity: A Quantitative Overview

To facilitate a clear comparison, the following tables summarize the key efficacy data for this compound and its counterparts. It is important to note that while efforts have been made to select comparable data, variations in experimental conditions across different studies may exist.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging ability of a compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 (µM)Source
This compound 7.88 ± 0.02[cite: ]
Quercetin~19.3[1]
Curcumin~12.3 - 48.93[2][3]
Resveratrol~131[4]

Table 2: Cytotoxic Activity against A549 Human Lung Carcinoma Cells (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The IC50 value here represents the concentration of the compound that inhibits the growth of 50% of the A549 cancer cell population.

CompoundIC50 (µM)Incubation TimeSource
This compound Not available-
Quercetin~8.65 µg/mL (~28.6)24h[5]
Curcumin~33 - 5224h[6][7]
Resveratrol~35.05Not specified[8][9]

Table 3: Anti-Inflammatory Activity Highlights

Directly comparable IC50 values for anti-inflammatory activity are less common due to the variety of assays and stimuli used (e.g., lipopolysaccharide [LPS]). This table summarizes the key anti-inflammatory effects reported for each compound.

CompoundKey Anti-Inflammatory EffectsSource
This compound Inhibits the production of pro-inflammatory cytokines.
QuercetinInhibits pro-inflammatory enzymes like COX and LOX and reduces the production of cytokines such as TNF-α and IL-6.[10][10]
CurcuminModulates multiple signaling pathways, including NF-κB, MAPK, and STAT3, to reduce inflammation.[11][12][11][12]
ResveratrolInhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 in LPS-stimulated cells.[13] It can also modulate the NF-κB and MAPK signaling pathways.[13][14][13][14]

Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for the key assays cited in this guide are provided below.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of a compound using the DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture : In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the test compound or standard solution at different concentrations. For the control, add methanol instead of the test compound.

  • Incubation : Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Assay for Cytotoxicity

This protocol describes the method for assessing the cytotoxic effects of a compound on a cancer cell line.

  • Cell Seeding : Seed the desired cancer cells (e.g., A549) in a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment : The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

  • Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition : After incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation : Cell viability is typically expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general workflow for analyzing the modulation of a specific signaling pathway (e.g., MAPK) by a test compound.

  • Cell Treatment and Lysis : Treat cells with the test compound for a specific time. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated ERK or total ERK) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis : Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

Modulation of Key Signaling Pathways: A Visual Comparison

The therapeutic effects of phenolic compounds are often attributed to their ability to modulate intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways influenced by this compound and the comparator compounds.

Osmundacetone_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Stimulus ROS ROS Generation Stimulus->ROS Osmundacetone Osmundacetone Osmundacetone->ROS MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Osmundacetone->MAPK_Pathway Keap1 Keap1 Osmundacetone->Keap1 NF_kB NF-κB Osmundacetone->NF_kB ROS->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation MAPK_Pathway->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response NF_kB->Inflammation Quercetin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Quercetin Quercetin Quercetin->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Quercetin->MAPK_Pathway NF_kB NF-κB Quercetin->NF_kB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis MAPK_Pathway->Cell Proliferation Inflammation Inflammation NF_kB->Inflammation Curcumin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli NF_kB NF-κB Inflammatory Stimuli->NF_kB Curcumin Curcumin Curcumin->NF_kB STAT3 STAT3 Curcumin->STAT3 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Curcumin->MAPK_Pathway Inflammation Inflammation NF_kB->Inflammation Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest MAPK_Pathway->Cell Cycle Arrest Resveratrol_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Resveratrol->AMPK NF_kB NF-κB Resveratrol->NF_kB Mitochondrial Biogenesis Mitochondrial Biogenesis SIRT1->Mitochondrial Biogenesis Autophagy Autophagy AMPK->Autophagy Inflammation Inflammation NF_kB->Inflammation

References

Safety Operating Guide

Safe Disposal of (E)-Osmundacetone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a compound utilized in neurological research for its neuroprotective properties.[1] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide provides detailed procedures for the safe disposal of this compound, aligned with standard laboratory safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[4]

  • Hand Protection: Use chemically resistant gloves.[5]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[3]

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator.[4]

Engineering Controls:

  • All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[7][8] Do not dispose of this compound down the drain or in regular trash.[8]

1. Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.[8]

    • The container must be made of a compatible material (e.g., glass or polyethylene).

    • Do not mix this compound waste with incompatible chemicals.[8] See the chemical incompatibility table below.

  • Solid Waste:

    • Collect any solid waste contaminated with this compound (e.g., contaminated gloves, absorbent pads, and empty containers) in a separate, clearly labeled hazardous waste container.[7][9]

    • Thoroughly empty all contents from original containers. De minimis amounts of residue are acceptable for the container to be considered "empty" by some regulations, but it is best practice to treat all contaminated containers as hazardous waste.[9]

  • Sharps Waste:

    • Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[9]

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other chemicals present in the waste stream.[8]

  • Keep the container closed at all times, except when adding waste.[8]

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure secondary containment for all liquid waste containers to prevent spills.[8]

  • Store away from heat, sparks, open flames, and other ignition sources.[2][3][5][6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][8]

  • Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[8]

Quantitative Data and Chemical Properties

While specific data for this compound is limited in the provided search results, the properties of acetone can be used as a reference point due to structural similarities.

PropertyData (for Acetone as a reference)Source
Physical State Liquid[2]
Boiling Point 55.5 °C / 131.9 °F[3]
Melting Point -93.8 °C / -136.8 °F[3]
Density 0.872 g/cm³ at 25 °C / 77 °F[3]
Flash Point Highly flammable liquid and vapour[2][3]
Solubility Miscible with water
Hazards Causes serious eye irritation, May cause drowsiness or dizziness[2][3]

Chemical Incompatibilities

To prevent dangerous reactions, do not mix this compound waste with the following classes of chemicals. This list is based on general incompatibilities for ketones like acetone.

Chemical Class or Specific ChemicalIncompatible WithSource
This compound (as a ketone) Concentrated Nitric and Sulfuric acid mixtures, Oxidizing agents (e.g., Chromic acid, Hydrogen peroxide, Nitric acid, Sodium peroxide, halogens), Strong bases, Reducing agents.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (Gloves, Paper Towels, etc.) waste_type->solid_waste Solid sharps_waste Contaminated Sharps (Needles, Broken Glass) waste_type->sharps_waste Sharps check_compat Check for Chemical Incompatibilities Before Mixing liquid_waste->check_compat collect_solid Collect in a Labeled Hazardous Waste Bag or Container solid_waste->collect_solid collect_sharps Collect in a Labeled, Puncture-Resistant Sharps Container sharps_waste->collect_sharps collect_liquid Collect in a Labeled, Compatible Hazardous Waste Container store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_liquid->store_waste collect_solid->store_waste collect_sharps->store_waste check_compat->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (E)-Osmundacetone

Author: BenchChem Technical Support Team. Date: November 2025

(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a compound with recognized antioxidant and neuroprotective properties.[1][2] Proper handling in a laboratory setting is crucial to ensure the safety of researchers and maintain the integrity of experiments. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for this compound, treating it with the caution required for ketones and related aromatic compounds.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • May cause eye irritation.[3]

  • May cause skin irritation upon prolonged or repeated contact.[3]

  • May be harmful if inhaled or ingested.[5]

  • Combustible liquid.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling ketones and similar organic compounds.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesKetone-resistant gloves such as those made of Butyl rubber, Viton, or specialized laminates (e.g., Norfoil) are recommended for extended contact.[7] For incidental contact, nitrile gloves may be sufficient, but should be replaced immediately upon contamination.[7] Always inspect gloves for tears or punctures before use.
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes. For procedures with a higher risk of splashing, safety goggles are required.[6][8]
Body Laboratory coatA standard lab coat is necessary to protect skin and clothing from accidental spills. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[4][5]
Respiratory Use in a well-ventilated area (e.g., fume hood)Local exhaust ventilation is generally sufficient to minimize inhalation exposure.[5] If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Set up in a designated fume hood prep_ppe->prep_setup prep_weigh Weigh the required amount prep_setup->prep_weigh handle_dissolve Dissolve in an appropriate solvent prep_weigh->handle_dissolve Proceed to handling handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer handle_reaction Perform experimental procedure handle_transfer->handle_reaction cleanup_decon Decontaminate glassware handle_reaction->cleanup_decon Procedure complete cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocols:

  • Preparation:

    • Before handling, ensure all necessary PPE is worn correctly.

    • Conduct all work in a certified chemical fume hood to minimize inhalation exposure.

    • Use an analytical balance to accurately weigh the solid this compound.

  • Handling:

    • When dissolving, add the solvent to the solid slowly to avoid splashing.

    • Use volumetric flasks and pipettes for accurate and safe transfer of solutions.

    • Keep containers with this compound closed when not in use.

  • Cleanup:

    • Decontaminate all glassware that has come into contact with this compound with an appropriate solvent (e.g., acetone, ethanol), followed by a thorough washing with soap and water.

    • Dispose of contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and related waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Solutions of this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be placed in a sealed bag and disposed of as solid hazardous waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Response for this compound Spill or Exposure

cluster_spill Spill Response cluster_exposure Personal Exposure spill_alert Alert nearby personnel spill_evacuate Evacuate the immediate area if necessary spill_alert->spill_evacuate spill_contain Contain the spill with absorbent material spill_evacuate->spill_contain spill_clean Clean the area following safety protocols spill_contain->spill_clean spill_dispose Dispose of cleanup materials as hazardous waste spill_clean->spill_dispose exposure_skin Skin Contact: Remove contaminated clothing and wash affected area with soap and water for 15 minutes seek_medical Seek medical attention for all exposures exposure_skin->seek_medical exposure_eye Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open exposure_eye->seek_medical exposure_inhalation Inhalation: Move to fresh air. Seek medical attention if breathing is difficult. exposure_inhalation->seek_medical exposure_ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. exposure_ingestion->seek_medical

Caption: Emergency response procedures for spills and personal exposure to this compound.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Osmundacetone
Reactant of Route 2
Reactant of Route 2
(E)-Osmundacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.